molecular formula C34H46N2O8 B15590618 Ansatrienin A3

Ansatrienin A3

Cat. No.: B15590618
M. Wt: 610.7 g/mol
InChI Key: JBNJKAJZJDHYFN-ZRGMXXQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ansatrienin A3 is a N-acyl-amino acid.
[(5S,6E,8E,10Z,13S,14S,15S,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(3-methylbutanoylamino)propanoate has been reported in Streptomyces collinus with data available.
from Streptomyces collinus;  structure given in first source

Properties

Molecular Formula

C34H46N2O8

Molecular Weight

610.7 g/mol

IUPAC Name

[(5S,6E,8E,10Z,13S,14S,15S,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(3-methylbutanoylamino)propanoate

InChI

InChI=1S/C34H46N2O8/c1-21(2)17-30(38)35-24(5)34(42)44-29-16-11-9-7-8-10-15-27(43-6)20-31(39)36-28-19-26(37)18-25(33(28)41)14-12-13-22(3)32(40)23(29)4/h7-11,13,15,18-19,21,23-24,27,29,32,40H,12,14,16-17,20H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9-,15-10+,22-13+/t23-,24-,27-,29+,32-/m1/s1

InChI Key

JBNJKAJZJDHYFN-ZRGMXXQJSA-N

Origin of Product

United States

Foundational & Exploratory

Ansatrienin A3: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces collinus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansatrienin A3, a member of the ansamycin (B12435341) family of antibiotics, is a secondary metabolite produced by the soil bacterium Streptomyces collinus. As a minor component of the ansamycin complex, its isolation and characterization present unique challenges and opportunities in the field of natural product drug discovery. This technical guide provides a comprehensive overview of the discovery, biosynthetic pathway, and detailed (where publicly available) and inferred methodologies for the fermentation, isolation, and purification of this compound. Furthermore, this document summarizes its physicochemical properties and biological activities, with a focus on its potential as an antifungal agent. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of ansamycin antibiotics.

Introduction

Streptomyces collinus is a notable producer of a variety of bioactive compounds, including the ansamycin antibiotics.[1] Within this complex mixture, Ansatrienin A2 and A3 have been identified as minor components.[2] The ansamycin class of antibiotics is characterized by a macrocyclic lactam structure, and they exhibit a broad range of biological activities. Understanding the production and isolation of these minor components is crucial for exploring their full therapeutic potential.

Biosynthesis of this compound

The biosynthesis of ansatrienins in Streptomyces collinus involves a complex pathway utilizing precursors from primary metabolism. The polyketide backbone of the ansamycin macrocycle is initiated with 3-amino-5-hydroxybenzoic acid (AHBA).[3][4] The biosynthesis of the cyclohexanecarboxylic acid moiety of ansatrienin is derived from shikimic acid.[4] The entire process is orchestrated by a dedicated gene cluster within the S. collinus genome.[3]

Below is a simplified representation of the biosynthetic precursor relationship for this compound.

Ansatrienin_A3_Biosynthesis cluster_precursors Primary Metabolites cluster_intermediates Key Intermediates cluster_product Final Product Shikimic_Acid Shikimic Acid Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid moiety Shikimic_Acid->Cyclohexanecarboxylic_Acid Biosynthesis Amino_Acid_Pool Amino Acid Pool AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) Amino_Acid_Pool->AHBA Biosynthesis Polyketide_Chain Polyketide Chain Assembly AHBA->Polyketide_Chain Starter Unit Cyclohexanecarboxylic_Acid->Polyketide_Chain Incorporation Ansatrienin_A3 This compound Polyketide_Chain->Ansatrienin_A3 Cyclization & Tailoring Isolation_Workflow Fermentation Streptomyces collinus Fermentation Broth Centrifugation Centrifugation / Filtration Fermentation->Centrifugation Mycelium Mycelial Cake Centrifugation->Mycelium Supernatant Culture Supernatant Centrifugation->Supernatant Solvent_Extraction_M Solvent Extraction (e.g., Acetone/Methanol) Mycelium->Solvent_Extraction_M Solvent_Extraction_S Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction_S Crude_Extract_M Crude Mycelial Extract Solvent_Extraction_M->Crude_Extract_M Crude_Extract_S Crude Supernatant Extract Solvent_Extraction_S->Crude_Extract_S Combine_Extracts Combine & Concentrate Crude_Extract_M->Combine_Extracts Crude_Extract_S->Combine_Extracts Crude_Extract Combined Crude Extract Combine_Extracts->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, HP-20) Crude_Extract->Column_Chromatography Enriched_Fractions Ansatrienin-Enriched Fractions Column_Chromatography->Enriched_Fractions Prep_HPLC Preparative HPLC (e.g., C18, Gradient Elution) Enriched_Fractions->Prep_HPLC Pure_A3 Pure this compound Prep_HPLC->Pure_A3

References

Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of Ansatrienin A3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ansatrienin A3, a member of the ansamycin (B12435341) family of antibiotics isolated from Streptomyces collinus, represents a molecule of interest with potential therapeutic applications.[1] Despite its discovery, the precise mechanism of action remains largely uncharacterized. This technical guide synthesizes the available information on the broader ansamycin class and closely related analogs, particularly Ansatrienin A and B, to present a speculative yet scientifically grounded framework for the mechanism of action of this compound. This document outlines potential molecular targets, proposes detailed experimental protocols for investigation, and visualizes the implicated signaling pathways to guide future research and drug development efforts.

Introduction: The Ansamycin Class and this compound

The ansamycin family of antibiotics is characterized by a unique ansa structure, consisting of an aromatic moiety bridged by an aliphatic chain.[2] The primary and most well-understood mechanism of action for many ansamycins, such as rifamycin, is the inhibition of bacterial DNA-dependent RNA polymerase, leading to a bactericidal effect.[3][4][5] Ansamycins have also demonstrated a range of other biological activities, including antifungal, antiviral, and immunosuppressant properties.[2]

This compound is a minor component of the ansamycin complex produced by Streptomyces collinus.[1] While direct studies on its biological activity are scarce, the activities of its close structural analogs, Ansatrienin A and B, provide a foundation for speculating on its potential mechanisms of action.

Speculated Mechanisms of Action of this compound

Based on the known activities of the ansamycin class and the specific inhibitory data for Ansatrienin A and B, we propose three primary speculative mechanisms of action for this compound:

  • Inhibition of Bacterial RNA Polymerase: As a member of the ansamycin family, it is highly probable that this compound exhibits antibacterial activity by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription.[3][4]

  • Modulation of Cellular Signaling through Kinase Inhibition: Drawing parallels with Ansatrienin A, this compound may function as an inhibitor of key cellular kinases, such as the proto-oncogene tyrosine-protein kinase Src (pp60c-src).

  • Anti-inflammatory and Bone Resorption Inhibition: Similar to Ansatrienin A and B, this compound is speculated to possess anti-inflammatory properties by inhibiting the expression of adhesion molecules like ICAM-1 and may also inhibit bone resorption.[6]

Quantitative Data from Related Analogs

To provide a quantitative basis for our speculative framework, the following table summarizes the inhibitory concentrations (IC50) of Ansatrienin A and B against various targets. These values can serve as a preliminary guide for designing dose-response experiments for this compound.

CompoundTarget/ProcessIC50 ValueCell/System
Ansatrienin AParathyroid hormone-induced calcium release64 nMFetal rat long bones
Ansatrienin App60c-src kinase100 nMIn vitro
Ansatrienin ATNF-α-induced ICAM-1 expression570 nMNot specified
Ansatrienin BParathyroid hormone-induced 45calcium release21 nMFetal rat long bones
Ansatrienin BL-leucine incorporation (protein synthesis)58 nMA549 cells
Ansatrienin BTNF-α-induced ICAM-1 expression300 nMNot specified

Proposed Experimental Protocols for this compound Investigation

The following are detailed methodologies for key experiments to investigate the speculated mechanisms of action of this compound.

Bacterial RNA Polymerase Inhibition Assay

This protocol is designed to determine if this compound inhibits bacterial transcription.

Workflow Diagram:

RNA_Polymerase_Assay cluster_prep Preparation cluster_reaction Transcription Reaction cluster_analysis Analysis A Purify bacterial RNA polymerase (RNAP) E Incubate RNAP, DNA template, and this compound A->E B Prepare DNA template (e.g., with T7A1 promoter) B->E C Prepare this compound stock solutions C->E D Prepare transcription buffer and radiolabeled NTPs F Initiate transcription with NTPs (including [α-32P]UTP) D->F E->F G Incubate at 37°C F->G H Stop reaction and precipitate RNA G->H I Run on denaturing polyacrylamide gel H->I J Autoradiography and quantification I->J

Caption: Workflow for the in vitro bacterial RNA polymerase inhibition assay.

Methodology:

  • Component Preparation: Purify RNA polymerase from a target bacterium (e.g., E. coli). Prepare a linear DNA template containing a strong promoter (e.g., T7A1). Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). The transcription buffer should contain NTPs, including [α-32P]UTP for radiolabeling of the transcript.

  • Reaction Setup: In a microcentrifuge tube, combine the RNA polymerase, DNA template, and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., rifampicin).

  • Transcription Initiation: Initiate the transcription reaction by adding the NTP mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Analysis: Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA). Denature the samples and separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

  • Data Acquisition: Visualize the radiolabeled transcripts by autoradiography and quantify the band intensities to determine the extent of inhibition by this compound.

pp60c-src Kinase Inhibition Assay

This protocol aims to assess the inhibitory effect of this compound on the kinase activity of pp60c-src.[7][8][9][10][11]

Workflow Diagram:

Src_Kinase_Assay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection A Prepare kinase reaction buffer C Add buffer, substrate, and This compound to wells A->C B Prepare Src substrate peptide and this compound dilutions B->C D Add purified pp60c-src enzyme C->D E Initiate reaction with [γ-32P]ATP D->E F Incubate at 30°C E->F G Stop reaction (e.g., with TCA) F->G H Spot onto P81 phosphocellulose paper G->H I Wash to remove free [γ-32P]ATP H->I J Quantify incorporated 32P via scintillation counting I->J

Caption: Workflow for the pp60c-src kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 25mM MnCl2, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT). Prepare a stock solution of a suitable Src substrate peptide. Prepare serial dilutions of this compound.

  • Reaction Mixture: In a 96-well plate, add the kinase reaction buffer, Src substrate peptide, and varying concentrations of this compound. Include a vehicle control and a known Src inhibitor (e.g., Dasatinib) as a positive control.

  • Enzyme Addition: Add purified recombinant pp60c-src enzyme to each well.

  • Reaction Initiation: Start the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection: Stop the reaction by adding an acid (e.g., trichloroacetic acid). Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of incorporated 32P using a scintillation counter to determine the level of kinase inhibition.

TNF-α-Induced ICAM-1 Expression Assay

This protocol is to determine if this compound can inhibit the inflammatory response by measuring the expression of ICAM-1 on endothelial cells.[12][13][14][15][16][17][18]

Workflow Diagram:

ICAM1_Expression_Assay cluster_treatment Treatment cluster_analysis Analysis A Culture endothelial cells (e.g., HUVECs) to confluence B Pre-treat cells with This compound concentrations A->B C Stimulate with TNF-α B->C D Incubate for 24 hours C->D E Harvest cells D->E F Option 1: Western Blot for total ICAM-1 protein E->F G Option 2: Flow Cytometry for surface ICAM-1 E->G H Option 3: ELISA for soluble ICAM-1 E->H

Caption: Workflow for TNF-α-induced ICAM-1 expression assay.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line to confluence in 96-well or 6-well plates.

  • Treatment: Pre-incubate the cells with various concentrations of this compound for a set period (e.g., 1-2 hours).

  • Stimulation: Add TNF-α to the media to induce ICAM-1 expression. Include an unstimulated control and a TNF-α-stimulated vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for ICAM-1 expression (e.g., 24 hours).

  • Analysis:

    • Western Blot: Lyse the cells and perform western blotting using an antibody specific for ICAM-1 to measure total protein expression.

    • Flow Cytometry: Detach the cells and stain with a fluorescently labeled anti-ICAM-1 antibody to measure surface expression. Analyze the cells using a flow cytometer.

    • ELISA: Collect the cell culture supernatant to measure the concentration of soluble ICAM-1 using an ELISA kit.

Bone Resorption (Pit Formation) Assay

This assay will evaluate the potential of this compound to inhibit osteoclast-mediated bone resorption.[19][20][21][22][23]

Workflow Diagram:

Bone_Resorption_Assay cluster_culture Osteoclast Culture cluster_analysis Analysis A Prepare bone or dentin slices C Culture precursors on bone slices with M-CSF and RANKL A->C B Isolate osteoclast precursors (e.g., from bone marrow) B->C D Add this compound at various concentrations C->D E Culture for 7-14 days to allow osteoclast differentiation and resorption D->E F Remove cells from bone slices E->F G Stain slices with Toluidine Blue F->G H Image resorption pits using microscopy G->H I Quantify pit area and number H->I PTH_Signaling cluster_cell Osteoblast PTH Parathyroid Hormone (PTH) PTHR1 PTH Receptor 1 (PTHR1) PTH->PTHR1 binds AC Adenylyl Cyclase PTHR1->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates RANKL_exp RANKL Expression CREB->RANKL_exp induces AnsatrieninA3 This compound AnsatrieninA3->PTHR1 inhibits? AnsatrieninA3->PKA inhibits? Src_Signaling cluster_pathway Src Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Src pp60c-src RTK->Src activates Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream phosphorylates Response Cellular Responses (Proliferation, Survival) Downstream->Response AnsatrieninA3 This compound AnsatrieninA3->Src inhibits TNFa_Signaling cluster_cell Endothelial Cell TNFa TNF-α TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 PLC Phospholipase C (PLC) TNFR1->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates NFkB NF-κB PKC->NFkB activates ICAM1_exp ICAM-1 Expression NFkB->ICAM1_exp induces AnsatrieninA3 This compound AnsatrieninA3->PKC inhibits? AnsatrieninA3->NFkB inhibits?

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamycins are a class of macrolactam antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus. This family of natural products exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. Ansatrienin A3, a minor component of the ansatrienin complex produced by Streptomyces collinus, belongs to the benzoquinone group of ansamycins. This technical guide provides an in-depth overview of the biosynthesis of this compound and its related compounds, focusing on the core biochemical pathways, key enzymatic players, and the genetic framework that governs their production. While much of the research has focused on the ansatrienin complex as a whole, this guide will delineate the specific aspects of this compound biosynthesis where data is available.

Core Biosynthetic Pathway

The biosynthesis of ansatrienins, including this compound, is a complex process that involves the convergence of several metabolic pathways to assemble the characteristic ansamycin (B12435341) scaffold. The core structure is derived from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is extended by a polyketide chain assembled by a Type I polyketide synthase (PKS). The biosynthesis can be broadly divided into three key stages:

  • Formation of the AHBA Starter Unit: The precursor for the aromatic core, 3-amino-5-hydroxybenzoic acid (AHBA), is synthesized via the aminoshikimate pathway. This pathway is a variation of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.

  • Assembly of the Polyketide Chain: A modular Type I polyketide synthase (PKS) is responsible for the iterative condensation of extender units, typically malonyl-CoA and methylmalonyl-CoA, to the AHBA starter unit, forming the aliphatic ansa chain.

  • Post-PKS Modifications and Side Chain Attachment: Following the assembly of the polyketide chain and macrolactamization, a series of tailoring reactions, including hydroxylations and methylations, modify the core structure. Additionally, in the case of ansatrienins, a unique cyclohexanecarbonyl-D-alanine side chain is attached. The minor variations between ansatrienins A, A2, and A3 are likely due to the promiscuity of these tailoring enzymes.

Biosynthetic Pathway of Ansatrienin

Ansatrienin_Biosynthesis cluster_AHBA AHBA Biosynthesis cluster_PKS Polyketide Assembly cluster_SideChain Side Chain Formation E4P Erythrose-4-Phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP AminoDAHP aminoDAHP DAHP->AminoDAHP Aminoshikimate Pathway AminoDHQ aminoDHQ AminoDAHP->AminoDHQ AminoDHS aminoDHS AminoDHQ->AminoDHS AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) AminoDHS->AHBA AHBA Synthase PKS Ansatrienin PKS AHBA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->PKS Proansatrienin Proansatrienin PKS->Proansatrienin Tailoring Post-PKS Tailoring Enzymes Proansatrienin->Tailoring Ansatrienin_complex Ansatrienin Complex (A, A2, A3) Tailoring->Ansatrienin_complex Shikimic_acid Shikimic Acid CHC Cyclohexanecarboxylic acid Shikimic_acid->CHC chcA NRPS NRPS CHC->NRPS D_Alanine D-Alanine D_Alanine->NRPS Side_chain N-cyclohexanecarbonyl-D-alanine NRPS->Side_chain Side_chain->Proansatrienin Attachment Gene_Cluster_ID_Workflow Genomic_DNA Genomic DNA isolation from S. collinus Southern_Blot Southern Blot Hybridization Genomic_DNA->Southern_Blot Library_Construction Genomic Library Construction (e.g., in cosmid) Genomic_DNA->Library_Construction Probe_Design Design of a probe for AHBA synthase gene Probe_Design->Southern_Blot Positive_Clones Identification of positive clones Southern_Blot->Positive_Clones Screening Screening of the library with the probe Library_Construction->Screening Screening->Positive_Clones Sequencing Sequencing of the cloned DNA Positive_Clones->Sequencing Bioinformatics Bioinformatic analysis (ORF prediction, homology searches) Sequencing->Bioinformatics Gene_Cluster Putative Ansatrienin Gene Cluster Bioinformatics->Gene_Cluster Streptomyces_Regulation Environmental_Signals Environmental/Nutritional Signals Global_Regulators Global Regulators (e.g., PhoP, AfsR) Environmental_Signals->Global_Regulators Pathway_Specific_Regulators Pathway-Specific Regulators (CSRs) Global_Regulators->Pathway_Specific_Regulators Activation/Repression Ansatrienin_Cluster Ansatrienin Biosynthetic Gene Cluster Pathway_Specific_Regulators->Ansatrienin_Cluster Direct transcriptional control Ansatrienin_Production Ansatrienin Production Ansatrienin_Cluster->Ansatrienin_Production

Unveiling the Bioactivity of Ansatrienin A3: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ansatrienin A3, a naturally occurring ansamycin (B12435341) antibiotic, represents a molecule of significant interest in the exploration of novel therapeutic agents. As a minor component isolated from Streptomyces collinus, its initial characterization points towards a spectrum of biological activities, primarily centered around its potential as an antifungal and antitumor agent. This technical guide provides a comprehensive overview of the foundational biological activities of this compound, detailing its mechanism of action, impact on cellular signaling, and the experimental frameworks used for its evaluation. While specific quantitative data for this compound is emerging, this document leverages data from the closely related and better-characterized ansatrienins A and B to provide a predictive and comparative context for its bioactivity.

Core Biological Activities and Quantitative Assessment

The ansamycin class, to which this compound belongs, is renowned for its potent biological effects. The primary activities observed are antifungal and antitumor, driven by a common molecular mechanism. The following tables summarize the key quantitative data available for the ansatrienin family, which serves as a benchmark for understanding the potential potency of this compound.

CompoundBiological ActivityAssayIC50 / MICReference
Ansatrienin A Inhibition of bone resorptionParathyroid hormone-induced calcium release in fetal rat long bones64 nM[1]
Kinase Inhibitionpp60c-src kinase activity100 nM[1]
Anti-inflammatoryTNF-α-induced ICAM-1 expression570 nM[1]
Ansatrienin B Inhibition of bone resorption45calcium release in fetal rat long bones21 nM[2]
Protein Synthesis InhibitionL-leucine incorporation in A549 cells58 nM[2]
Anti-inflammatoryTNF-α-induced ICAM-1 expression300 nM[2]
AntifungalPenicillium chrysogenum12.5 µg/ml[2]
AntifungalMucor pusillus12.5 µg/ml[2]
AntifungalRhizopus delemar12.5 µg/ml[2]
AntifungalSaccharomyces cerevisiae8.0 µg/ml[2]
AntifungalCandida utilis4.0 µg/ml[2]
AntifungalCandida krusei4.0 µg/ml[2]

Mechanism of Action: Hsp90 Inhibition

The primary molecular target of the ansamycin class of antibiotics, including by strong inference this compound, is the Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins.[3][4] Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, such as steroid hormone receptors and protein kinases.[3][5]

Ansamycins bind to a conserved pocket in the N-terminal domain of Hsp90, a pocket that is also the binding site for ATP.[3] This competitive inhibition of ATP binding prevents the chaperone from functioning correctly, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[3][6] The depletion of these critical signaling proteins disrupts downstream pathways, ultimately leading to cell cycle arrest and apoptosis.

cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Hsp90 Hsp90 This compound->Hsp90 Binds to N-terminal ATP pocket Client Protein Degradation Client Protein Degradation Hsp90->Client Protein Degradation Inhibition leads to Signaling Pathway Disruption Signaling Pathway Disruption Client Protein Degradation->Signaling Pathway Disruption Cell Cycle Arrest Cell Cycle Arrest Signaling Pathway Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 1: Mechanism of Action of this compound via Hsp90 Inhibition.

Impact on Cellular Signaling Pathways

The inhibition of Hsp90 by ansamycins has profound effects on multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation. A key consequence of Hsp90 inhibition is the induction of a G1 phase cell cycle arrest, which is dependent on a functional retinoblastoma (RB) protein.[3][6] This arrest is mediated by the degradation of Hsp90 client proteins that are essential for cell cycle progression, such as cyclin-dependent kinases (CDKs) and cyclins.[3]

This compound This compound Hsp90 Hsp90 This compound->Hsp90 inhibits Raf Kinase Raf Kinase Hsp90->Raf Kinase chaperones ErbB Family ErbB Family Hsp90->ErbB Family chaperones Steroid Receptors Steroid Receptors Hsp90->Steroid Receptors chaperones Client Protein Degradation Client Protein Degradation Raf Kinase->Client Protein Degradation degraded upon Hsp90 inhibition ErbB Family->Client Protein Degradation degraded upon Hsp90 inhibition Steroid Receptors->Client Protein Degradation degraded upon Hsp90 inhibition Signaling Disruption Signaling Disruption Client Protein Degradation->Signaling Disruption G1 Arrest G1 Arrest Signaling Disruption->G1 Arrest

Figure 2: Signaling Pathways Affected by this compound-mediated Hsp90 Inhibition.

Experimental Protocols

The characterization of the biological activity of this compound and other ansamycins involves a range of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Hsp90 Binding Assay (Affinity Precipitation)

This assay is designed to confirm the direct interaction of the compound with Hsp90.

  • Preparation of Affinity Matrix: Covalently link this compound to a solid support (e.g., sepharose beads).

  • Cell Lysis: Prepare cell lysates from a relevant cell line (e.g., a cancer cell line known to be sensitive to ansamycins).

  • Incubation: Incubate the cell lysate with the this compound-conjugated beads. A control incubation with unconjugated beads should be run in parallel.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Identify the eluted proteins by SDS-PAGE followed by Western blotting using an anti-Hsp90 antibody, or by mass spectrometry for a broader proteomic analysis.

Cell Viability and Proliferation Assays

These assays quantify the cytotoxic and cytostatic effects of the compound.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to the wells and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells and measure luminescence, which correlates with ATP levels and thus cell viability.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Hsp90 Client Protein Degradation

This method is used to verify that Hsp90 inhibition leads to the degradation of its client proteins.

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., Raf-1, ErbB2, CDK4) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat cells with this compound for a duration sufficient to induce cell cycle changes (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

cluster_assays Biological Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment 1 Assay Assay Compound Treatment->Assay 2 Hsp90 Binding Hsp90 Binding Assay->Hsp90 Binding Cell Viability Cell Viability Assay->Cell Viability Western Blot Western Blot Assay->Western Blot Flow Cytometry Flow Cytometry Assay->Flow Cytometry Data Analysis 1 Identify Hsp90 Interaction Hsp90 Binding->Data Analysis 1 3a Data Analysis 2 Determine IC50 Cell Viability->Data Analysis 2 3b Data Analysis 3 Quantify Protein Degradation Western Blot->Data Analysis 3 3c Data Analysis 4 Determine Cell Cycle Distribution Flow Cytometry->Data Analysis 4 3d

Figure 3: General Experimental Workflow for Characterizing this compound Bioactivity.

Conclusion and Future Directions

The initial characterization of this compound, supported by data from related ansamycins, strongly suggests its potential as a bioactive molecule with antifungal and antitumor properties. Its mechanism of action is likely centered on the inhibition of Hsp90, a clinically validated target for cancer therapy. The provided experimental protocols offer a robust framework for the further detailed investigation of this compound's biological activities.

Future research should focus on obtaining specific quantitative data for this compound in a variety of fungal and cancer cell line models. Head-to-head comparisons with Ansatrienin A and B will be crucial to understanding its relative potency and potential therapeutic advantages. Furthermore, in vivo studies will be necessary to evaluate its efficacy and safety in preclinical models. The exploration of this compound and its analogs holds promise for the development of new therapeutic agents.

References

Ansatrienin A3: A Literature Review for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ansatrienin A3 is a naturally occurring macrocyclic lactam belonging to the ansamycin (B12435341) family of antibiotics, produced by the bacterium Streptomyces collinus[1][2]. While the ansamycin class, most notably represented by rifampicin, is renowned for its potent antibacterial activity through the inhibition of bacterial RNA polymerase, specific data regarding the antibacterial efficacy of this compound is notably scarce in publicly available literature. This technical guide provides a comprehensive review of this compound in the context of the broader ansamycin family, detailing the established mechanism of action, biosynthetic pathways, and relevant experimental protocols for antibiotic evaluation. Due to the lack of specific quantitative antibacterial data for this compound, this document will leverage data from related ansamycins to illustrate the potential therapeutic framework and highlight critical areas for future research to ascertain its viability as a novel antibiotic candidate.

Introduction to Ansamycins and this compound

The ansamycins are a family of complex macrocyclic antibiotics characterized by an aliphatic ansa chain bridging a cyclic aromatic nucleus[3]. This structural motif is crucial for their biological activity. This compound is identified as a minor component of the ansamycin complex produced by Streptomyces collinus[1][2]. While its primary biological activities have been explored in the context of antifungal and antitumor applications, its potential as an antibacterial agent remains largely uncharacterized. The shared core structure with potent antibiotics like rifamycin (B1679328) suggests a similar mechanism of action, making it a molecule of interest for further investigation in an era of growing antibiotic resistance.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary antibacterial target of the ansamycin class is the DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription in bacteria[4][5]. The mechanism is a well-established model of non-competitive inhibition.

  • Binding Site: Ansamycins bind to a deep pocket within the β-subunit of the bacterial RNAP[4][6]. This binding site is spatially distinct from the active site for RNA polymerization.

  • Steric Occlusion: The binding of the ansamycin molecule physically obstructs the path of the elongating RNA transcript[7]. This "steric-occlusion" model suggests that while the initiation of transcription may occur, the elongation of the RNA chain is halted once it reaches a length of 2-3 nucleotides, leading to the termination of transcription and subsequent cell death[7].

  • Selectivity: A key therapeutic advantage of ansamycins is their high selectivity for prokaryotic RNAP over eukaryotic polymerases, which contributes to their favorable safety profile in clinical use[4][7].

Below is a diagram illustrating the signaling pathway of ansamycin-mediated inhibition of bacterial transcription.

Ansamycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Ansamycin Ansamycin (e.g., this compound) RNAP_beta Bacterial RNA Polymerase (β-subunit) Ansamycin->RNAP_beta Binds to β-subunit Transcription_Initiation Transcription Initiation RNAP_beta->Transcription_Initiation Catalyzes RNA_Elongation RNA Chain Elongation RNAP_beta->RNA_Elongation Blocks path of elongating RNA DNA Bacterial DNA DNA->Transcription_Initiation Template for Transcription_Initiation->RNA_Elongation mRNA mRNA transcript RNA_Elongation->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Template for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to (when inhibited)

Caption: Ansamycin Mechanism of Action.

Biosynthesis of Ansatrienins

The biosynthesis of ansatrienins in Streptomyces collinus involves a complex pathway utilizing 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit for the polyketide chain assembly[8][9]. The cyclohexanecarboxylic acid moiety of ansatrienin is derived from shikimic acid[9][10]. Understanding the biosynthetic gene clusters responsible for ansatrienin production offers opportunities for genetic engineering to produce novel derivatives with potentially enhanced antibacterial activity.

Quantitative Data on Antibacterial Activity

As previously stated, there is a notable absence of published data on the Minimum Inhibitory Concentrations (MICs) of this compound against bacterial pathogens. To provide a frame of reference for the potential activity of the ansamycin class, the following table summarizes representative MIC data for Rifampicin against a selection of common bacteria. It is critical to note that these values are for Rifampicin and not this compound, and experimental determination is required to assess the latter's specific activity.

Bacterial SpeciesGram StainRifampicin MIC (µg/mL)
Staphylococcus aureusGram-positive0.004 - 0.03
Streptococcus pneumoniaeGram-positive0.008 - 0.5
Escherichia coliGram-negative4 - 32
Haemophilus influenzaeGram-negative0.25 - 1
Mycobacterium tuberculosisAcid-fast0.005 - 0.2

Note: MIC values are illustrative and can vary based on the specific strain and testing conditions.

Experimental Protocols

To facilitate future research into the antibacterial potential of this compound, this section details standard methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay is the gold standard for determining the in vitro susceptibility of a bacterium to an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. Control wells containing no antibiotic (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

In Vitro Transcription Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified RNA polymerase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against bacterial RNA polymerase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase holoenzyme, a DNA template with a known promoter, and the four ribonucleoside triphosphates (rNTPs), with one being radioactively or fluorescently labeled.

  • Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

  • Transcription Initiation: The reaction is initiated by the addition of the DNA template or RNAP.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period.

  • Termination and Analysis: The reaction is stopped, and the synthesized RNA transcripts are separated by gel electrophoresis. The amount of labeled RNA is quantified using autoradiography or fluorescence imaging.

  • IC₅₀ Calculation: The percentage of transcription inhibition is plotted against the concentration of this compound to calculate the IC₅₀ value.

Below is a diagram of a typical workflow for the discovery and initial testing of a novel antibiotic.

Antibiotic_Discovery_Workflow Start Start: Isolate Producer Organism (e.g., Streptomyces collinus) Fermentation Fermentation and Metabolite Extraction Start->Fermentation Purification Purification of this compound Fermentation->Purification Primary_Screening Primary Antibacterial Screening (e.g., Disk Diffusion Assay) Purification->Primary_Screening MIC_Determination Quantitative Analysis: MIC Determination Primary_Screening->MIC_Determination If active Mechanism_Study Mechanism of Action Studies (e.g., In Vitro Transcription Assay) MIC_Determination->Mechanism_Study Cytotoxicity Cytotoxicity Assays (on eukaryotic cells) Mechanism_Study->Cytotoxicity Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization Favorable therapeutic index

References

The Discovery of Ansatrienin A3: A Technical Whitepaper for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, biosynthesis, and characterization of Ansatrienin A3, a minor component of the ansamycin (B12435341) antibiotic complex. This document is intended for researchers, scientists, and drug development professionals engaged in the field of natural product discovery.

Introduction

This compound is a naturally occurring polyketide belonging to the ansa macrolide family of antibiotics.[1] It is produced as a minor component by the soil bacterium Streptomyces collinus.[2] The ansamycin class of natural products is characterized by a macrocyclic lactam structure and has garnered significant interest due to the potent biological activities of its members, which range from antibacterial and antifungal to antitumor properties. The discovery and characterization of minor components like this compound are crucial for understanding the full biosynthetic potential of the producing organism and for identifying novel bioactive scaffolds.

Note on available data: The primary scientific literature detailing the initial discovery and isolation of this compound, a short communication by Lazar et al. in the Journal of Antibiotics (1983), is not widely available in full-text format. Consequently, the detailed experimental protocols for its specific isolation and purification are based on established methodologies for the separation of ansamycin antibiotics and related microbial metabolites.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This information is critical for its detection and characterization in a complex mixture of natural products.

PropertyValueReference
Molecular FormulaC₃₄H₄₆N₂O₈[3]
Molecular Weight610.74 g/mol [3]
ClassAnsa macrolide[1]
Producing OrganismStreptomyces collinus[2]

Biosynthesis of Ansatrienins

The biosynthesis of the ansatrienin backbone originates from a polyketide synthase (PKS) pathway.[4] The starter unit for this pathway is 3-amino-5-hydroxybenzoic acid (AHBA).[4][5] The AHBA starter unit is subsequently extended by the PKS machinery, which incorporates acetate (B1210297) and propionate (B1217596) units to build the characteristic ansa chain. The biosynthesis of ansatrienins in Streptomyces collinus involves a dedicated gene cluster that encodes the PKS enzymes, as well as tailoring enzymes responsible for modifications such as hydroxylation and methylation.[4]

Ansatrienin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Shikimic Acid Shikimic Acid AHBA_Synthase AHBA Synthase Shikimic Acid->AHBA_Synthase Acetate/Propionate Acetate/Propionate PKS Polyketide Synthase (PKS) Acetate/Propionate->PKS Extender Units AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) AHBA_Synthase->AHBA AHBA->PKS Starter Unit Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Assembly Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) Polyketide_Chain->Tailoring_Enzymes Modification Ansatrienin_A3 This compound Tailoring_Enzymes->Ansatrienin_A3 Final Product

Fig. 1: Biosynthetic pathway of this compound.

Experimental Protocols

The following sections outline the generalized experimental procedures for the discovery of this compound, from the cultivation of the producing organism to the purification and structural elucidation of the final compound.

Fermentation of Streptomyces collinus

A pure culture of Streptomyces collinus is first grown in a seed medium to generate sufficient biomass. This seed culture is then used to inoculate a larger production medium designed to promote the synthesis of secondary metabolites.

  • Seed Medium: Tryptone Soya Broth (TSB) or a similar nutrient-rich medium.

  • Production Medium: A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements.

  • Fermentation Conditions: The culture is incubated at 28-30°C with continuous agitation (200-250 rpm) for 5-7 days. The production of ansatrienins can be monitored by chromatographic analysis (TLC or HPLC) of small-scale culture extracts.

Isolation and Purification

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.

  • Extraction: The whole fermentation broth is extracted with an organic solvent such as ethyl acetate or butanol. The organic phase, containing the ansatrienin complex, is then separated from the aqueous phase and the mycelial cake.

  • Solvent Evaporation: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the different components of the ansamycin complex.

    • Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

    • Sephadex LH-20 Chromatography: Fractions containing the ansatrienins are further purified by size-exclusion chromatography on Sephadex LH-20, typically using methanol (B129727) as the eluent.

    • High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by reversed-phase HPLC (e.g., C18 column) using a gradient of water and acetonitrile (B52724) or methanol.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of S. collinus Incubation Incubation (28-30°C, 5-7 days) Inoculation->Incubation Solvent_Extraction Solvent Extraction (Ethyl Acetate) Incubation->Solvent_Extraction Concentration Concentration of Organic Phase Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Fig. 2: Experimental workflow for the discovery of this compound.
Structure Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl, amide groups).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore of the molecule, which is characteristic of the ansamycin class.

Biological Activity

Conclusion

The discovery of minor natural products like this compound from complex microbial extracts highlights the importance of thorough chemical investigation of producing organisms. While challenges remain in the isolation and full characterization of these low-abundance compounds, modern spectroscopic and chromatographic techniques provide the necessary tools for their successful identification. The elucidation of the structure and biosynthetic pathway of this compound contributes to our understanding of the chemical diversity of the ansamycin family and provides a basis for future research into its potential biological activities and therapeutic applications.

References

Spectroscopic and Spectrometric Characterization of Ansatrienin A3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansatrienin A3 is a member of the ansamycin (B12435341) family of antibiotics, characterized by a unique ansa-bridged macrocyclic lactam structure. A comprehensive understanding of its spectroscopic and spectrometric properties is fundamental for its identification, characterization, and further development in therapeutic applications. This technical guide provides a structured overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. While exhaustive primary spectral data is not publicly available, this document presents a framework for the expected data based on the known structure of the compound and general analytical methodologies. It includes detailed, generalized experimental protocols and a conceptual workflow for the spectroscopic analysis of this class of natural products.

Compound Identification

PropertyValue
Compound Name This compound
CAS Number 85819-31-4
Molecular Formula C₃₄H₄₆N₂O₈
Molecular Weight 610.74 g/mol
Exact Mass 610.3254 Da

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of complex natural products like this compound. The following tables are formatted to present the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound.

No publicly available experimental data for ¹H NMR chemical shifts of this compound could be located. This table serves as a template for organizing such data once acquired.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
e.g., H-1[Value][e.g., d, t, q, m][Value]
............

Table 2: ¹³C NMR Spectroscopic Data for this compound.

No publicly available experimental data for ¹³C NMR chemical shifts of this compound could be located. This table serves as a template for organizing such data once acquired.

PositionChemical Shift (δ, ppm)
e.g., C-1[Value]
......
Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly with electrospray ionization (HR-ESI-MS), is critical for determining the elemental composition and confirming the molecular weight of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound.

IonCalculated m/zObserved m/z
[M+H]⁺611.3327[Value]
[M+Na]⁺633.3147[Value]
[M-H]⁻609.3182[Value]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for a natural product such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • Standard pulse programs are used to acquire one-dimensional ¹H NMR spectra.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • Spectra are recorded on the same instrument, operating at the corresponding ¹³C frequency (e.g., 100, 125, or 150 MHz).

    • Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required.

High-Resolution Mass Spectrometry (HR-ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

    • The mass spectrometer is operated in either positive or negative ion mode to detect protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) molecular ions.

    • Data is acquired over a relevant mass range (e.g., m/z 100-1000) with high mass accuracy and resolution.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of a natural product's interaction in a biological context.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Dilution Dilution for MS Analysis Isolation->Dilution NMR_Acq NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR_Acq MS_Acq HR-ESI-MS Analysis Dilution->MS_Acq NMR_Processing NMR Data Processing & Assignment NMR_Acq->NMR_Processing MS_Analysis Mass Spectral Analysis MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation & Verification NMR_Processing->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic and spectrometric analysis of this compound.

Ansatrienin_Action_Concept Ansatrienin This compound Target Molecular Target (e.g., Protein, Enzyme) Ansatrienin->Target Binding/Interaction Pathway Signaling Pathway Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response Leads to

Caption: Conceptual diagram of this compound's potential mechanism of action.

Ansatrienin A3 and Mycotrienin I: A Technical Deep Dive into a Closely Related Ansamycin Pair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ansamycin (B12435341) family of antibiotics, characterized by a macroscopic lactam ring bridging an aromatic nucleus, represents a significant area of natural product research due to their potent biological activities. Among these, the compounds produced by Streptomyces collinus have garnered considerable interest. This technical guide provides an in-depth exploration of two such ansamycins: Mycotrienin I, also known as Ansatrienin A, and a closely related minor component, Ansatrienin A3. We will delve into their structural relationship, comparative physicochemical and biological data, the experimental methodologies for their study, and the signaling pathways they modulate.

Relationship and Biosynthesis

Mycotrienin I (Ansatrienin A) and this compound are co-produced by the actinomycete Streptomyces collinus.[1] Mycotrienin I is a major component of the ansamycin complex, while this compound is produced in smaller quantities.[1] Their structural relationship stems from a shared biosynthetic origin. Both compounds are polyketides, assembled from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit.[2][3] The ansa chain is constructed by a Type I polyketide synthase (PKS), followed by tailoring reactions that result in the final structures. The variation between Mycotrienin I and this compound lies in the acyl group attached to the D-alanine moiety.

Biosynthetic_Relationship cluster_precursors Core Precursors cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modification AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) PKS Type I Polyketide Synthase (PKS) AHBA->PKS Polyketide_Extenders Malonyl-CoA & Methylmalonyl-CoA Polyketide_Extenders->PKS Proansatrienin Proansatrienin Intermediate PKS->Proansatrienin Tailoring_Enzymes Tailoring Enzymes (e.g., Acyltransferases) Proansatrienin->Tailoring_Enzymes Mycotrienin_I Mycotrienin I (Ansatrienin A) Tailoring_Enzymes->Mycotrienin_I  Acylation with  N-cyclohexanecarbonyl-D-alanine Ansatrienin_A3 This compound Tailoring_Enzymes->Ansatrienin_A3  Acylation with  N-(3-methylbutanoyl)alaninate

Figure 1: Biosynthetic relationship of Mycotrienin I and this compound.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key quantitative data for Mycotrienin I and this compound, facilitating a direct comparison.

Table 1: Physicochemical Properties

PropertyMycotrienin I (Ansatrienin A)This compound
CAS Number 82189-03-585819-31-4[4]
Molecular Formula C₃₆H₄₈N₂O₈C₃₄H₄₆N₂O₈[4]
Molecular Weight 636.78 g/mol 610.74 g/mol [4]
Exact Mass 636.3414 g/mol 610.3254 g/mol [4]

Table 2: Biological Activity (IC₅₀ Values)

Target/AssayMycotrienin I (Ansatrienin A)This compound
Antifungal Activity Active[5]Data not available
Hsp90 Inhibition Implied (as an ansamycin)Implied (as an ansamycin)

Experimental Protocols

Isolation and Characterization of Ansatrienins from Streptomyces collinus

This protocol outlines a general workflow for the isolation and characterization of Mycotrienin I and this compound.

  • Fermentation: Streptomyces collinus is cultured in a suitable liquid medium (e.g., starch casein broth) under aerobic conditions at 28-30°C for 7-14 days to allow for the production of secondary metabolites.[6]

  • Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297). The organic phase, containing the ansamycins, is collected and concentrated under reduced pressure.[7]

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:

    • Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase preparative HPLC (e.g., on a C18 column) using a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure Mycotrienin I and this compound.

  • Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques:[8]

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Isolation_Workflow cluster_purification Purification Steps cluster_elucidation Analytical Techniques Start Start: Streptomyces collinus culture Fermentation Fermentation (7-14 days, 28-30°C) Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Silica_Gel Silica Gel Chromatography Purification->Silica_Gel Structure_Elucidation Structure Elucidation MS Mass Spectrometry Structure_Elucidation->MS NMR NMR Spectroscopy Structure_Elucidation->NMR End End: Pure Compounds Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Prep_HPLC->Structure_Elucidation MS->End NMR->End

Figure 2: General workflow for isolation and characterization.
Determination of IC₅₀ Values (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method to determine this for cell-based assays is the MTT assay.[9]

  • Cell Culture: Adherent cancer cell lines are cultured in 96-well plates until they reach a desired confluency.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., Mycotrienin I or this compound) and incubated for a specified period (e.g., 24-72 hours). Control wells with no compound are also included.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

Signaling Pathway Modulation: Hsp90 Inhibition

A primary mechanism of action for many ansamycin antibiotics is the inhibition of Heat Shock Protein 90 (Hsp90).[11][12] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell proliferation and survival. By binding to the ATP-binding pocket of Hsp90, ansamycins disrupt its chaperone function, leading to the degradation of client proteins via the ubiquitin-proteasome pathway. This triggers downstream effects such as cell cycle arrest and apoptosis.[13][14]

Hsp90_Inhibition_Pathway Hsp90 Hsp90 Client_Proteins Client Proteins (e.g., Raf, Akt, CDK4) Hsp90->Client_Proteins stabilizes Proteasome Ubiquitin-Proteasome System Hsp90->Proteasome leads to degradation via Client_Proteins->Proteasome Degradation Client Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis (via other client proteins like Akt) CyclinD_Down Cyclin D Downregulation Degradation->CyclinD_Down G1_Arrest G1 Cell Cycle Arrest Rb_Hypo Rb Hypophosphorylation Rb_Hypo->G1_Arrest CyclinD_Down->Rb_Hypo

Figure 3: Signaling pathway of Hsp90 inhibition by ansamycins.

Conclusion

Mycotrienin I (Ansatrienin A) and this compound are structurally related ansamycin antibiotics with a common biosynthetic origin in Streptomyces collinus. While Mycotrienin I is a major product, the study of minor components like this compound is crucial for understanding the full biosynthetic potential of the producing organism and for the discovery of novel bioactive compounds. The primary mechanism of action for this class of compounds involves the inhibition of Hsp90, a key molecular chaperone, leading to the degradation of numerous oncoproteins and subsequent cell cycle arrest and apoptosis. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in natural product chemistry, drug discovery, and cancer biology, facilitating further investigation into the therapeutic potential of these fascinating molecules.

References

An In-depth Technical Guide to the Ansamycin Complex from Streptomyces collinus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces collinus, a soil-dwelling bacterium, is a notable producer of a diverse array of bioactive secondary metabolites. Among these, the ansamycin (B12435341) complex stands out for its significant antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the ansamycin complex from S. collinus, focusing on its biosynthesis, chemical diversity, biological activities, and the methodologies for its study. The primary components of this complex are the ansatrienins (also known as mycotrienins), which are macrocyclic polyketides. This document aims to serve as a valuable resource for researchers engaged in natural product discovery, antibiotic development, and oncology research.

Chemical Composition of the Ansamycin Complex

The ansamycin complex produced by Streptomyces collinus is primarily composed of ansatrienin A and B, with minor components including ansatrienin A2 and A3. These compounds belong to the benzenoid class of ansamycins, characterized by a macrocyclic lactam ring attached to a benzene (B151609) core.

Table 1: Major Components of the Ansamycin Complex from Streptomyces collinus

CompoundMolecular FormulaMolecular WeightKey Structural Features
Ansatrienin A (Mycotrienin I)C₃₆H₅₀N₂O₈638.819-membered macrocyclic lactam ring, triene system, cyclohexanecarboxylic acid moiety
Ansatrienin B (Mycotrienin II)C₃₄H₄₈N₂O₇600.8Similar to Ansatrienin A, but lacking the N-cyclohexanecarbonyl-D-alanine side chain
Ansatrienin A2C₃₅H₄₈N₂O₈628.8Minor component with variations in the ansa chain
Ansatrienin A3C₃₄H₄₆N₂O₈610.7Minor component with variations in the ansa chain.[1][2]

Biosynthesis of the Ansamycin Complex

The biosynthesis of ansatrienins in Streptomyces collinus is a complex process involving a Type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system. The biosynthesis initiates with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[3] The polyketide chain is then assembled by the PKS, followed by cyclization and modifications to form the characteristic macrocyclic structure.

Streptomyces collinus possesses separate and distinct gene clusters for the biosynthesis of ansatrienin and another ansamycin, naphthomycin.[4][5] The ansatrienin biosynthetic gene cluster contains genes encoding the PKS and NRPS machinery, as well as enzymes responsible for the synthesis of the cyclohexanecarboxylic acid moiety and the D-alanine residue.[3][4]

Key Precursors and Their Origins:
  • 3-Amino-5-hydroxybenzoic acid (AHBA): The starter unit for the polyketide chain, synthesized via a variant of the shikimate pathway.[3]

  • Propionate and Acetate (B1210297) units: Extender units for the growing polyketide chain, incorporated by the PKS modules.

  • Shikimic Acid: The precursor for the cyclohexanecarboxylic acid moiety that is attached to the D-alanine side chain in ansatrienin A.[3]

  • D-Alanine: Incorporated by the NRPS module.[3]

  • Methionine: The source of the methoxy (B1213986) group on the benzene ring.[3]

Ansatrienin_Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) Shikimate_Pathway->AHBA Cyclohexanecarboxylic_acid Cyclohexanecarboxylic acid Shikimate_Pathway->Cyclohexanecarboxylic_acid PKS Polyketide Synthase (PKS) AHBA->PKS Starter unit Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS Acetyl_CoA Acetyl-CoA Acetyl_CoA->PKS Proansatrienin Proansatrienin PKS->Proansatrienin Polyketide chain assembly Post_PKS_modifications Post-PKS Modifications (Cyclization, Hydroxylation, etc.) Proansatrienin->Post_PKS_modifications NRPS Non-Ribosomal Peptide Synthetase (NRPS) Ansatrienin_A Ansatrienin A NRPS->Ansatrienin_A Side chain attachment D_Alanine D-Alanine D_Alanine->NRPS Cyclohexanecarboxylic_acid->NRPS Ansatrienin_B Ansatrienin B Ansatrienin_B->Ansatrienin_A Post_PKS_modifications->Ansatrienin_B

A simplified diagram of the ansatrienin biosynthesis pathway.

Biological Activities

The ansamycin complex from Streptomyces collinus exhibits a range of biological activities, with antifungal and cytotoxic effects being the most prominent.

Antifungal Activity

Ansatrienin B has demonstrated activity against various fungi and yeasts.[6] The minimum inhibitory concentrations (MICs) for ansatrienin B against several fungal strains are summarized below.

Table 2: Antifungal Activity of Ansatrienin B

Fungal SpeciesMIC (µg/mL)
Penicillium chrysogenum12.5
Mucor pusillus12.5
Rhizopus delemar12.5
Saccharomyces cerevisiae8.0
Candida utilis4.0
Candida krusei4.0
(Data sourced from MedChemExpress product information)[6]
Cytotoxic and Other Biological Activities

Ansatrienins have shown potent cytotoxic activity against various tumor cell lines and also inhibit osteoclastic bone resorption.[7] Ansatrienin B has been reported to inhibit the release of ⁴⁵calcium from fetal rat long bones with an IC₅₀ of 21 nM.[6] It also inhibits protein synthesis by specifically targeting L-leucine incorporation in A549 cells with an IC₅₀ of 58 nM and inhibits TNF-α-induced expression of ICAM-1 with an IC₅₀ of 300 nM.[6]

Table 3: Cytotoxic and Other Biological Activities of Ansatrienin B

ActivityCell Line / SystemIC₅₀
Inhibition of bone resorptionFetal rat long bones21 nM
Inhibition of protein synthesisA549 cells58 nM
Inhibition of ICAM-1 expressionTNF-α-induced300 nM
(Data sourced from MedChemExpress product information)[6]

Experimental Protocols

Fermentation and Production

Optimizing fermentation conditions is crucial for maximizing the production of the ansamycin complex. While specific optimized media for S. collinus are not extensively detailed in publicly available literature, general strategies for Streptomyces fermentation can be applied.

Fermentation_Optimization_Workflow cluster_0 Strain and Inoculum Preparation cluster_1 Fermentation cluster_2 Downstream Processing S_collinus Streptomyces collinus culture Spore_suspension Spore suspension preparation S_collinus->Spore_suspension Seed_culture Seed culture development Spore_suspension->Seed_culture Fermentor Fermentor (pH, Temp, Aeration, Agitation) Seed_culture->Fermentor Production_medium Production Medium (Carbon & Nitrogen sources, minerals) Production_medium->Fermentor Harvest Harvest (Centrifugation/Filtration) Fermentor->Harvest Extraction Solvent Extraction of Mycelium and Broth Harvest->Extraction Purification Chromatography (Silica gel, HPLC) Extraction->Purification Analysis LC-MS, NMR Purification->Analysis

A general workflow for the production and isolation of ansamycins.

1. Culture and Inoculum Preparation:

  • Maintain Streptomyces collinus on a suitable agar (B569324) medium, such as ISP2 agar or starch casein agar.

  • Prepare a spore suspension from a mature culture.

  • Inoculate a seed culture medium and incubate for 2-3 days to obtain a vegetative inoculum.

2. Production Fermentation:

  • Inoculate the production medium with the seed culture.

  • Typical production media for Streptomyces contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Maintain fermentation parameters such as temperature (typically 28-30°C), pH (around 7.0), aeration, and agitation at optimal levels.

Extraction and Purification Protocol

1. Extraction:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extract the mycelium with an organic solvent such as acetone (B3395972) or methanol.

  • Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the ansamycins.

  • Further purify the pooled fractions using high-performance liquid chromatography (HPLC), preferably with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).

Bioactivity Assays

1. Antifungal Susceptibility Testing (Broth Microdilution Method):

  • Prepare a standardized inoculum of the fungal test strain.

  • Serially dilute the purified ansamycin compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Add the fungal inoculum to each well.

  • Incubate the plate at an appropriate temperature for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.

2. Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the purified ansamycin compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Cell_seeding Seed cells in 96-well plate Incubation_adhesion Incubate for cell adhesion Cell_seeding->Incubation_adhesion Compound_treatment Treat cells with Ansamycin dilutions Incubation_adhesion->Compound_treatment Incubation_exposure Incubate for exposure period Compound_treatment->Incubation_exposure MTT_addition Add MTT reagent Incubation_exposure->MTT_addition Incubation_formazan Incubate for formazan formation MTT_addition->Incubation_formazan Solubilization Add solubilization solution Incubation_formazan->Solubilization Absorbance_reading Read absorbance Solubilization->Absorbance_reading Data_analysis Calculate % viability and IC50 Absorbance_reading->Data_analysis

A workflow diagram for the MTT cytotoxicity assay.

Genetic Regulation of Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated by a complex network of genes. This includes cluster-situated regulators (CSRs) located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. While the specific regulatory network for ansatrienin biosynthesis in S. collinus is not fully elucidated, it is likely to involve pathway-specific activators and repressors that control the expression of the PKS and NRPS genes. Further research, including gene knockout and expression studies, is needed to fully understand the regulatory mechanisms governing ansamycin production in this organism.

Regulatory_Network Nutritional_Signals Nutritional Signals (Carbon, Nitrogen, Phosphate) Global_Regulators Global Regulatory Proteins Nutritional_Signals->Global_Regulators Environmental_Signals Environmental Signals (pH, Temperature) Environmental_Signals->Global_Regulators CSR Cluster-Situated Regulators (CSRs) (Activators/Repressors) Global_Regulators->CSR Control expression of BGC Ansatrienin Biosynthetic Gene Cluster (BGC) CSR->BGC Activate/Repress transcription of Ansamycin_Production Ansamycin Production BGC->Ansamycin_Production Leads to

A conceptual diagram of the regulatory network for ansamycin biosynthesis.

Conclusion

The ansamycin complex from Streptomyces collinus represents a promising source of bioactive compounds with potential applications in antifungal and anticancer therapies. This technical guide has provided a detailed overview of the key aspects of this complex, from its biosynthesis and chemical diversity to its biological activities and the experimental protocols for its investigation. Further research into the optimization of production, elucidation of the complete regulatory network, and comprehensive evaluation of the therapeutic potential of individual components is warranted to fully exploit the capabilities of these fascinating natural products.

References

Methodological & Application

Application Notes and Protocols: Ansatrienin A3 Antibacterial Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A3 is a member of the ansamycin (B12435341) class of antibiotics, which are characterized by a macrocyclic structure.[1] These compounds are typically produced by actinomycete bacteria, such as Streptomyces collinus.[1][2] The primary mechanism of action for many ansamycin antibiotics is the inhibition of bacterial RNA polymerase, a critical enzyme for transcription, thereby halting protein synthesis and bacterial growth. This document provides a detailed protocol for determining the antibacterial activity of this compound, focusing on the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Note on Data Availability: As of the compilation of this document, specific quantitative data (e.g., MIC, MBC values) for this compound against a broad range of bacterial species is not widely available in publicly accessible scientific literature. The following protocols provide a standardized framework for generating this essential data in a laboratory setting. A related compound, Ansatrienin B, has been reported to be inactive against bacteria, highlighting the importance of empirical testing for this compound.[3]

Data Presentation

The primary outputs of the described protocols are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. These values should be recorded and presented in a clear, tabular format to allow for easy comparison of this compound's activity against different bacterial strains.

Table 1: Hypothetical Summary of this compound Antibacterial Activity

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 25923Gram-positiveData to be generatedData to be generatedBacteriostatic/Bactericidal
Escherichia coli ATCC 25922Gram-negativeData to be generatedData to be generatedBacteriostatic/Bactericidal
Methicillin-resistant S. aureus (MRSA)Gram-positiveData to be generatedData to be generatedBacteriostatic/Bactericidal
Pseudomonas aeruginosa ATCC 27853Gram-negativeData to be generatedData to be generatedBacteriostatic/Bactericidal

Interpretation:

  • Bacteriostatic: The MBC/MIC ratio is >4.

  • Bactericidal: The MBC/MIC ratio is ≤4.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to a known stock concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Spectrophotometer (optional, for inoculum standardization)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate.

    • A typical dilution series might range from 128 µg/mL to 0.125 µg/mL.

    • Ensure each well contains 50 µL of the diluted this compound solution.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, bringing the final volume to 100 µL.

    • This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL and will halve the concentration of this compound in each well.

  • Controls:

    • Growth Control: 50 µL of CAMHB + 50 µL of bacterial inoculum (no this compound).

    • Sterility Control: 100 µL of sterile CAMHB (no bacteria or this compound).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined after the MIC has been established.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_bact->inoculate prep_ans Prepare Serial Dilutions of this compound prep_ans->inoculate incubate_mic Incubate 16-20h at 35°C inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture data_table Tabulate Results read_mic->data_table incubate_mbc Incubate 18-24h at 35°C subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc read_mbc->data_table

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action

mechanism_of_action cluster_bacterium Bacterial Cell ansatrienin This compound rna_polymerase DNA-dependent RNA Polymerase (RNAP) ansatrienin->rna_polymerase Binds to β-subunit inhibition Inhibition rna_polymerase->inhibition dna Bacterial DNA transcription Transcription dna->transcription mrna mRNA transcription->mrna ribosome Ribosome mrna->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis proteins Essential Proteins protein_synthesis->proteins growth Bacterial Growth and Proliferation proteins->growth inhibition->transcription Blocks

Caption: Proposed mechanism of this compound.

References

Application Notes and Protocols for In Vitro Antifungal Screening of Ansatrienin A3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A3 is a member of the ansamycin (B12435341) class of natural products, which are known for their diverse biological activities. While ansamycins have been primarily investigated for their antibacterial and anticancer properties, there is growing interest in their potential as antifungal agents. This document provides detailed application notes and protocols for the in vitro antifungal screening of this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results. The primary antifungal mechanism of action for ansamycins is believed to be the inhibition of Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in fungal stress responses, morphogenesis, and drug resistance.

Data Presentation: Antifungal Activity of Ansamycins

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens is not extensively available in the public domain, the following tables summarize the in vitro antifungal activity of closely related ansamycin compounds, Geldanamycin (an Hsp90 inhibitor) and Ansatrienin B. This data serves as a valuable reference for the expected antifungal spectrum and potency of this compound.

Table 1: In Vitro Antifungal Activity of Geldanamycin against Candida species [1]

Fungal SpeciesGeldanamycin MIC Range (mg/L)Geldanamycin Geometric Mean MIC (mg/L)
Candida spp. (32 clinical isolates)3.2 - 12.86.54

Table 2: In Vitro Antifungal Activity of Ansatrienin B against Various Fungi [2]

Fungal SpeciesAnsatrienin B MIC (µg/mL)
Penicillium chrysogenum12.5
Mucor pusillus12.5
Rhizopus delemar12.5
Saccharomyces cerevisiae8.0
Candida utilis4.0
Candida krusei4.0

Experimental Protocols

The following protocols are adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts (M27-A3) and filamentous fungi (M38-A2).[3][4][5][6][7][8][9]

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (e.g., Candida spp.)

This protocol is based on the CLSI M27-A3 document.[3][5][6][8][9]

1. Preparation of Antifungal Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced toxicity. b. The stock solution should be prepared at a concentration 100 times the highest concentration to be tested.

2. Preparation of Microdilution Plates: a. Use sterile 96-well U-bottom microdilution plates. b. Prepare serial two-fold dilutions of this compound in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS). The final volume in each well should be 100 µL. c. Include a growth control well (medium without drug) and a sterility control well (medium only).

3. Inoculum Preparation: a. Culture the yeast isolate on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours. b. Prepare a suspension of the yeast cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. c. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

4. Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL. b. Incubate the plates at 35°C for 24-48 hours.

5. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control. b. The endpoint can be determined visually or spectrophotometrically by reading the optical density at a suitable wavelength (e.g., 530 nm).

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (e.g., Aspergillus spp.)

This protocol is based on the CLSI M38-A2 document.[7][10][11][12]

1. Preparation of Antifungal Stock Solution: a. Follow the same procedure as described in Protocol 1, Section 1.

2. Preparation of Microdilution Plates: a. Follow the same procedure as described in Protocol 1, Section 2.

3. Inoculum Preparation: a. Culture the filamentous fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). c. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium using a hemocytometer.

4. Inoculation and Incubation: a. Add 100 µL of the standardized conidial suspension to each well of the microdilution plate. b. Incubate the plates at 35°C for 48-72 hours.

5. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of growth as observed visually.

Visualizations

Signaling Pathway: Antifungal Mechanism of Ansamycins via Hsp90 Inhibition

Ansamycin antibiotics, such as this compound, are thought to exert their antifungal effects by inhibiting the molecular chaperone Hsp90.[13][14][15][16][17][18][19][20] Hsp90 is crucial for the proper folding and function of numerous client proteins, many of which are key regulators of cellular stress responses, morphogenesis (e.g., the yeast-to-hyphae transition in Candida albicans), and drug resistance.[13][14][15][16] Inhibition of Hsp90 leads to the destabilization and degradation of these client proteins, ultimately resulting in fungal cell death or growth inhibition.

G cluster_stress Cellular Stress (e.g., Antifungal Drugs) cluster_hsp90 Hsp90 Chaperone Cycle cluster_response Fungal Cellular Response Stress Environmental or Drug-Induced Stress Hsp90 Hsp90 Stress->Hsp90 induces expression Hsp90_Client Hsp90-Client Complex Hsp90->Hsp90_Client Degradation Degradation of Client Proteins Hsp90->Degradation AnsatrieninA3 This compound AnsatrieninA3->Hsp90 Inhibits ATP binding ClientProteins Client Proteins (e.g., Calcineurin, Mkc1) ClientProteins->Hsp90_Client FoldedClient Functional Client Proteins Hsp90_Client->FoldedClient ATP-dependent folding Morphogenesis Morphogenesis (Yeast-to-Hyphae) FoldedClient->Morphogenesis DrugResistance Drug Resistance FoldedClient->DrugResistance CellWallIntegrity Cell Wall Integrity FoldedClient->CellWallIntegrity Apoptosis Cell Death / Growth Inhibition Degradation->Apoptosis

Caption: Antifungal mechanism of this compound via Hsp90 inhibition.

Experimental Workflow: In Vitro Antifungal Screening

The following diagram illustrates the general workflow for the in vitro antifungal screening of a test compound like this compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis CompoundPrep Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well Plate CompoundPrep->SerialDilution MediaPrep Prepare RPMI-1640 Medium MediaPrep->SerialDilution InoculumPrep Prepare Fungal Inoculum (Yeast or Mold) Inoculation Inoculate Plates InoculumPrep->Inoculation SerialDilution->Inoculation Incubate Incubate at 35°C (24-72 hours) Inoculation->Incubate ReadMIC Read MIC (Visual or Spectrophotometric) Incubate->ReadMIC DataAnalysis Analyze and Report Results ReadMIC->DataAnalysis

Caption: General workflow for in vitro antifungal susceptibility testing.

References

Application Notes and Protocols for the Isolation of Ansatrienin A3 from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A3 is a member of the ansamycin (B12435341) family of antibiotics, a group of macrolactams known for their diverse biological activities. Produced by the bacterium Streptomyces collinus, this compound is a minor component of the ansamycin complex synthesized by this organism.[1][2] The ansatrienins are characterized by a unique ansa-bridge structure and exhibit notable antibacterial and antifungal properties, making them of interest for further investigation in drug discovery and development.

These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from Streptomyces collinus fermentation cultures. The protocols outlined below are based on established techniques for the purification of ansamycin-type antibiotics and related natural products.

Data Presentation

Due to the limited availability of specific quantitative data for the isolation of this compound in publicly accessible literature, the following tables provide representative values that can be expected during a typical purification process. These values are intended for guidance and may vary depending on the specific fermentation conditions and purification scale.

Table 1: Fermentation and Extraction Parameters

ParameterValue/RangeNotes
Fermentation Volume10 LRepresentative laboratory scale.
Biomass (wet weight)800 - 1200 gDependent on growth conditions and duration.
Crude Extract Yield5 - 15 gAfter solvent extraction and evaporation.
Extraction SolventEthyl Acetate (B1210297)A common solvent for extracting semi-polar compounds.
Solvent to Broth Ratio1:1 (v/v)Typical ratio for efficient extraction.

Table 2: Chromatographic Purification Summary

Chromatographic StepStationary PhaseMobile Phase SystemExpected Purity of this compound Fraction
Step 1: Silica (B1680970) Gel Chromatography Silica Gel (60-120 mesh)Hexane (B92381):Ethyl Acetate (gradient)40-60%
Step 2: Preparative HPLC C18 Reversed-Phase (5 µm)Acetonitrile:Water (gradient)>95%

Experimental Protocols

Protocol 1: Cultivation of Streptomyces collinus

This protocol describes the cultivation of Streptomyces collinus for the production of this compound.

Materials:

  • Streptomyces collinus strain (e.g., ATCC 19743)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Starch Casein Nitrate Broth)

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Streptomyces collinus into a 250 mL baffled flask containing 50 mL of seed culture medium.

  • Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C with shaking at 200 rpm for 5-7 days. Monitor the production of secondary metabolites periodically by analytical techniques such as HPLC.

Protocol 2: Extraction of this compound

This protocol details the extraction of the ansamycin complex, including this compound, from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate

  • Centrifuge and appropriate centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Biomass: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Extraction from Supernatant: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. Allow the layers to separate and collect the upper organic phase. Repeat the extraction twice.

  • Extraction from Biomass: Homogenize the mycelial biomass with an equal volume of ethyl acetate. Stir for 1-2 hours at room temperature. Filter the mixture to separate the organic extract from the cell debris. Repeat the extraction.

  • Combine and Concentrate: Pool all the ethyl acetate extracts. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.

Protocol 3: Purification of this compound

This protocol describes a two-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

  • Crude extract from Protocol 2

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase preparative HPLC column (e.g., 250 x 10 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Fraction collector

Procedure:

Step 1: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a 1:1 hexane:ethyl acetate mixture and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane (e.g., starting from 100% hexane, progressing to 10:1, 5:1, 2:1, 1:1, and finally 100% ethyl acetate).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling: Combine the fractions containing the ansamycin complex, which will include this compound. Evaporate the solvent from the pooled fractions.

Step 2: Preparative HPLC

  • Sample Preparation: Dissolve the enriched fraction from the silica gel chromatography step in a minimal amount of the initial mobile phase for HPLC.

  • HPLC Conditions:

    • Column: C18 reversed-phase preparative column.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 30% to 70% Acetonitrile over 40 minutes is a typical starting point.

    • Flow Rate: 4-5 mL/min.

    • Detection: UV detector at a wavelength of 280 nm and 320 nm.

  • Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect the peaks corresponding to this compound using a fraction collector. The retention time for this compound will need to be determined using an analytical standard if available, or by analyzing the fractions of the major peaks.

  • Purity Analysis: Assess the purity of the collected this compound fraction using analytical HPLC.

  • Final Product: Evaporate the solvent from the pure fractions to obtain purified this compound.

Visualizations

experimental_workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cultivation_start Inoculation of Streptomyces collinus fermentation Fermentation (5-7 days) cultivation_start->fermentation centrifugation Centrifugation fermentation->centrifugation solvent_extraction Solvent Extraction (Ethyl Acetate) centrifugation->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel prep_hplc Preparative HPLC (C18) silica_gel->prep_hplc pure_ansatrienin Pure this compound prep_hplc->pure_ansatrienin

Caption: Overall workflow for the isolation of this compound.

signaling_pathway cluster_inputs Inputs cluster_process Purification Process cluster_outputs Outputs crude_extract Crude Extract silica_gel Silica Gel Column crude_extract->silica_gel impurities1 Other Ansamycins & Impurities silica_gel->impurities1 enriched_fraction Ansatrienin-Enriched Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC impurities2 Closely Related Analogs prep_hplc->impurities2 pure_ansatrienin Pure this compound (>95%) prep_hplc->pure_ansatrienin enriched_fraction->prep_hplc

Caption: Logical flow of the two-step purification process.

References

Application Notes and Protocols: Ansatrienin A3 in Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A3 is a member of the ansamycin (B12435341) family of antibiotics, isolated as a minor component from cultures of Streptomyces collinus.[1][2] Like other ansamycins, it possesses a unique ansa-bridged macrocyclic lactam structure. This class of natural products has garnered significant interest in drug discovery due to their diverse biological activities. While research on this compound is less extensive than its close relative Ansatrienin A, it has demonstrated both antifungal and antibacterial properties.[1] These application notes provide an overview of the potential applications of this compound in natural product screening campaigns and detailed protocols for its evaluation.

Biological Activities and Potential Applications

This compound and its analogs have been shown to exhibit a range of biological activities that make them attractive candidates for further investigation in drug discovery programs.

  • Antifungal Activity: Ansamycins, including the ansatrienin complex, have been reported to have activity against various fungal and yeast species.[1][3] This makes this compound a relevant compound for screening in antifungal drug discovery programs.

  • Anticancer Potential: The closely related compound, Ansatrienin A, has demonstrated potent activity against tumor cell lines.[4] It has also been shown to inhibit osteoclastic bone resorption and potentiate the effects of several clinical anti-cancer agents.[4] Given the structural similarity, this compound should be considered for screening in anticancer drug discovery, particularly for its potential cytotoxic and kinase inhibitory effects.

  • Kinase Inhibition: Ansatrienin A is a known inhibitor of pp60c-srcM kinase.[5] As protein kinases are critical targets in oncology and other diseases, this compound may also possess inhibitory activity against a range of kinases.

  • Anti-inflammatory Effects: Ansatrienin A has been shown to inhibit TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1), suggesting potential anti-inflammatory properties.[5]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related and more extensively studied Ansatrienin A. Researchers should consider this data as indicative of the potential activity of this compound and perform their own dose-response studies.

CompoundAssayTarget/Cell LineIC50 ValueReference
Ansatrienin AParathyroid hormone-induced calcium releaseFetal rat long bones64 nM[5]
Ansatrienin App60c-srcM kinase inhibition-100 nM[5]
Ansatrienin ATNF-α-induced ICAM-1 expression-570 nM[5]

Experimental Protocols

Herein are detailed protocols for the evaluation of this compound in common natural product screening assays.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeast.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal strains.

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar (B569324) plate for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the drug dilution.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, as determined by visual inspection or by reading the optical density at a suitable wavelength (e.g., 530 nm).

Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow: Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate 96-well Plate B->D C Prepare Serial Dilutions of this compound C->D E Incubate (35°C, 24-48h) D->E F Read Results (Visual/OD) E->F G Determine MIC F->G

Caption: Workflow for antifungal susceptibility testing of this compound.

Experimental Workflow: Cytotoxicity (MTT) Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I TNF_alpha_ICAM1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNF-R1 TNFa->TNFR1 PC_PLC PC-PLC TNFR1->PC_PLC activates DAG DAG PC_PLC->DAG produces PKC PKC DAG->PKC activates NFkB_complex IκB-NF-κB PKC->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases ICAM1_gene ICAM-1 Gene NFkB->ICAM1_gene translocates to nucleus and binds promoter ICAM1_mRNA ICAM-1 mRNA ICAM1_gene->ICAM1_mRNA transcription ICAM1_protein ICAM-1 Protein ICAM1_mRNA->ICAM1_protein translation Ansatrienin Ansatrienin A (Potential site of action for A3) Ansatrienin->PKC inhibits

References

Ansatrienin A3 as a potential lead for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A3 is a member of the ansamycin (B12435341) class of natural products, a family of compounds known for their diverse biological activities.[1] Structurally, ansamycins are characterized by an aromatic moiety bridged by a long aliphatic chain.[2] While direct experimental data on the biological targets of this compound is limited, its structural similarity to other benzoquinone ansamycins, such as geldanamycin (B1684428) and herbimycin, suggests its potential as an inhibitor of Heat Shock Protein 90 (HSP90).

HSP90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, such as receptor tyrosine kinases (e.g., HER2), serine/threonine kinases (e.g., AKT), and transcription factors. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

These application notes provide a framework for investigating this compound as a potential drug discovery lead, based on the hypothesis that it functions as an HSP90 inhibitor. The following protocols and data tables, derived from studies of known ansamycin HSP90 inhibitors, can serve as a guide for the initial characterization of this compound's biological activity.

Data Presentation: Efficacy of Ansamycin HSP90 Inhibitors

The following tables summarize representative quantitative data for well-characterized ansamycin HSP90 inhibitors. This data can serve as a benchmark for evaluating the potential potency of this compound.

Table 1: In Vitro Cytotoxicity of Ansamycin HSP90 Inhibitors

CompoundCell LineCancer TypeIC50 (nM)
GeldanamycinSK-BR-3Breast Cancer24
17-AAGMCF7Breast Cancer9
17-DMAGA549Lung Cancer26
Herbimycin AK562Leukemia10

Note: IC50 values are highly dependent on the cell line and assay conditions.

Table 2: Degradation of HSP90 Client Proteins by Ansamycin Inhibitors

CompoundCell LineClient ProteinConcentration (nM)Time (h)% Degradation
GeldanamycinBT-474HER210024>90%
17-AAGPC-3AKT20018~75%
Herbimycin AA431Raf-150016~80%

Signaling Pathway

Ansamycin antibiotics that inhibit HSP90 disrupt the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted degradation of oncoproteins blocks key signaling pathways involved in cell proliferation and survival.

HSP90_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects HER2 HER2 Receptor Ub Ubiquitin HER2->Ub Ansatrienin_A3 This compound (Hypothesized) HSP90 HSP90 Ansatrienin_A3->HSP90 Inhibition HSP90->HER2 Chaperoning HSP70 HSP70 HSP90->HSP70 Induces Expression AKT AKT HSP90->AKT Chaperoning RAF1 Raf-1 HSP90->RAF1 Chaperoning AKT->Ub RAF1->Ub Proteasome Proteasome Ub->Proteasome Degradation Proliferation Decreased Proliferation Proteasome->Proliferation Apoptosis Increased Apoptosis Proteasome->Apoptosis MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Incubate (72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Immunoblotting E->F G Signal Detection F->G H Data Analysis G->H

References

Experimental Use of Ansatrienin A3 in Microbiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A3 is a member of the ansamycin (B12435341) family of antibiotics, a class of microbial secondary metabolites known for their broad spectrum of biological activities.[1][2] Produced by Streptomyces collinus, this compound is a minor component of the ansamycin complex and has been identified as possessing both antibacterial and antifungal properties.[3][4] The ansamycin class of antibiotics is characterized by a unique ansa structure, which consists of an aromatic moiety bridged by an aliphatic chain.[2] This structural feature is critical to their biological function, which often involves the inhibition of key cellular processes. While specific research on this compound is limited in publicly available literature, this document provides a detailed overview of its potential applications in microbiology research based on the known activities of the broader ansamycin family and related ansatrienin compounds.

Physicochemical Properties of Ansamycins

Ansamycins are structurally diverse, with variations in the aromatic core and the aliphatic ansa chain.[5] These structural differences influence their biological activity and solubility. Generally, ansamycins are soluble in organic solvents like ethanol, methanol, DMSO, and DMF, but have poor water solubility.

Mechanism of Action (Proposed)

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, the ansamycin family of antibiotics is known to target and inhibit essential cellular machinery.[6] A prominent example is the inhibition of bacterial RNA polymerase by rifamycin, a well-known ansamycin.[1] Other ansamycins have been shown to inhibit heat shock protein 90 (Hsp90), which is crucial for the proper folding and function of many cellular proteins.[6]

Given that Ansatrienin B has been shown to inhibit protein synthesis, it is plausible that this compound may also function through a similar mechanism.[7] A proposed general mechanism of action for ansamycin antibiotics is the inhibition of protein synthesis, a critical pathway for microbial survival and proliferation.

Proposed Mechanism of Action for Ansamycin Antibiotics Ansatrienin_A3 This compound Ribosome Bacterial Ribosome Ansatrienin_A3->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

Quantitative Data (for related Ansatrienin compounds)

Table 1: Inhibitory Concentrations (IC50) of Ansatrienin A

TargetIC50 (nM)Reference
Parathyroid hormone-induced calcium release64[8]
pp60c-srcM kinase100[8]
TNF-α-induced ICAM-1 expression570[8]

Table 2: Minimum Inhibitory Concentrations (MIC) of Ansatrienin B against Fungi

Fungal StrainMIC (µg/mL)Reference
Penicillium chrysogenum12.5[7]
Mucor pusillus12.5[7]
Rhizopus delemar12.5[7]
Saccharomyces cerevisiae8.0[7]
Candida utilis4.0[7]
Candida krusei4.0[7]

Experimental Protocols

The following are detailed, generalized protocols for assessing the antimicrobial properties of compounds like this compound. These should be adapted based on the specific microbial strains and experimental conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (or other test compound)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate sterile broth. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the microbial culture in sterile broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Controls:

    • Positive Control: Wells containing only broth and the microbial inoculum (no this compound).

    • Negative Control: Wells containing only sterile broth (no inoculum).

    • Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Workflow for MIC Determination Start Start Stock Prepare this compound Stock Solution Start->Stock Dilution Perform Serial Dilutions in 96-well plate Stock->Dilution Inoculate Inoculate Plate Dilution->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Determine MIC (Visual or OD reading) Incubate->Read End End Read->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Anti-Biofilm Activity Assay

This protocol uses a crystal violet staining method to quantify the effect of this compound on biofilm formation.

Materials:

  • This compound (or other test compound)

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Microplate reader

Procedure:

  • Prepare Test Plate: In a 96-well plate, add 100 µL of sterile broth containing varying concentrations of this compound.

  • Inoculation: Add 100 µL of a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) to each well.

  • Controls: Include positive (bacteria and broth), negative (broth only), and solvent controls as in the MIC assay.

  • Incubation: Incubate the plate without shaking for 24-48 hours at a temperature that promotes biofilm formation (e.g., 37°C).

  • Wash: Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.

  • Fixation: Fix the remaining biofilm by air-drying the plate.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash: Remove the excess stain by washing the wells thoroughly with water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.

Workflow for Anti-Biofilm Assay Start Start Prepare_Plate Prepare Plate with This compound dilutions Start->Prepare_Plate Inoculate Inoculate with Bacterial Suspension Prepare_Plate->Inoculate Incubate Incubate to allow Biofilm Formation Inoculate->Incubate Wash_Planktonic Wash to remove Planktonic Cells Incubate->Wash_Planktonic Stain Stain with Crystal Violet Wash_Planktonic->Stain Wash_Stain Wash excess Stain Stain->Wash_Stain Solubilize Solubilize bound Stain Wash_Stain->Solubilize Quantify Quantify Absorbance at 570 nm Solubilize->Quantify End End Quantify->End

Caption: Workflow for Crystal Violet Anti-Biofilm Assay.

Conclusion and Future Directions

This compound represents a potentially valuable compound for microbiology research due to its classification within the bioactive ansamycin family. While specific experimental data for this compound is currently scarce, the provided protocols offer a robust framework for its investigation as an antibacterial and antifungal agent. Future research should focus on determining the precise MIC values of this compound against a broad panel of clinically relevant bacteria and fungi, elucidating its specific mechanism of action, and exploring its efficacy in more complex models such as established biofilms and in vivo infection models. Such studies will be crucial in defining the therapeutic potential of this ansamycin antibiotic.

References

Unraveling the Assembly Line: A Protocol for Studying Ansatrienin A3 Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ansatrienin A3, a member of the ansamycin (B12435341) family of antibiotics produced by Streptomyces collinus, exhibits potent biological activities.[1] Understanding its intricate biosynthetic pathway is crucial for endeavors in synthetic biology, bioengineering, and the development of novel therapeutic agents. This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the biosynthesis of this compound. The methodologies detailed herein cover genetic manipulation of the producing organism, precursor feeding studies, and enzymatic assays to functionally characterize the biosynthetic machinery. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate experimental design and data interpretation.

Introduction to this compound Biosynthesis

This compound is a complex polyketide-non-ribosomal peptide hybrid natural product. Its biosynthesis is orchestrated by a Type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system. The core scaffold originates from the polyketide pathway, which utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit.[2][3] The AHBA starter unit itself is derived from the shikimate pathway.[2] The growing polyketide chain is further extended and modified by a series of PKS modules. A key feature of ansatrienin biosynthesis is the incorporation of a cyclohexanecarboxylic acid moiety, which is also derived from shikimic acid, and a D-alanine residue, which is appended by an NRPS module.[2][3]

Experimental Protocols

Genetic Analysis of the this compound Biosynthetic Gene Cluster

Functional characterization of the genes involved in this compound biosynthesis is fundamental to understanding the pathway. This typically involves targeted gene knockout or heterologous expression of the biosynthetic gene cluster (BGC).

Protocol 2.1.1: Targeted Gene Knockout in Streptomyces collinus

This protocol describes the inactivation of a putative biosynthetic gene in S. collinus using a PCR-targeting approach.

Materials:

  • Streptomyces collinus wild-type strain

  • Cosmid library of S. collinus genomic DNA (if available) or direct genomic DNA

  • E. coli BW25113/pIJ790 for Red/ET recombination

  • pIJ773 or similar vector containing an apramycin (B1230331) resistance cassette flanked by FRT sites

  • Primers for amplification of the knockout cassette with homology arms (70-80 bp) flanking the target gene

  • Appropriate Streptomyces growth media (e.g., ISP2, TSB) and conjugation medium (e.g., MS agar)

  • Antibiotics: Apramycin, Nalidixic acid

Procedure:

  • Design Primers: Design forward and reverse primers with ~20 nt extensions homologous to the pIJ773 template and ~50-60 nt extensions homologous to the regions flanking the target gene in the S. collinus genome.

  • Amplify Knockout Cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette with flanking homology arms.

  • Prepare Electrocompetent E. coli BW25113/pIJ790: Grow E. coli BW25113/pIJ790 at 30°C to an OD600 of 0.4-0.6. Induce the Red/ET recombination system by adding L-arabinose to a final concentration of 10 mM and incubating for a further 45-60 minutes. Prepare electrocompetent cells by washing with ice-cold 10% glycerol.

  • Electroporation and Recombination: Electroporate the purified PCR product into the induced, electrocompetent E. coli cells containing the target cosmid or a suitable vector for gene replacement. Select for recombinant clones on LB agar (B569324) containing apramycin.

  • Conjugation into Streptomyces collinus: Introduce the recombinant plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002). Conjugate the plasmid from E. coli into S. collinus on MS agar plates.

  • Selection of Exconjugants: Overlay the conjugation plates with apramycin and nalidixic acid to select for S. collinus exconjugants that have integrated the knockout cassette.

  • Verification of Mutants: Verify the gene knockout by PCR analysis of genomic DNA from the apramycin-resistant colonies and subsequent analysis of this compound production by HPLC.

Protocol 2.1.2: Heterologous Expression of the this compound BGC

This protocol outlines the expression of the complete this compound BGC in a heterologous host, such as Streptomyces coelicolor M1152.

Materials:

  • Cosmid or BAC containing the entire this compound BGC

  • Streptomyces coelicolor M1152 or another suitable heterologous host

  • Integrative plasmid vector (e.g., pSET152)

  • Appropriate restriction enzymes and ligase

  • E. coli ET12567/pUZ8002 for conjugation

  • Growth media and antibiotics as in Protocol 2.1.1

Procedure:

  • Clone the BGC: Subclone the entire this compound BGC from the source cosmid/BAC into an integrative expression vector.

  • Transform E. coli Donor Strain: Introduce the resulting plasmid into the E. coli conjugation donor strain.

  • Conjugation: Perform intergeneric conjugation between the E. coli donor and the S. coelicolor M1152 recipient strain.

  • Select for Heterologous Expression: Select for S. coelicolor exconjugants containing the integrated BGC using the appropriate antibiotic selection.

  • Fermentation and Analysis: Cultivate the recombinant S. coelicolor strain under conditions suitable for secondary metabolite production.

  • Metabolite Profiling: Extract the culture broth and mycelium and analyze for the production of this compound and any novel derivatives using HPLC-MS.

Precursor Feeding Studies

Isotopically labeled precursors can be used to trace the origin of the building blocks of this compound and to quantify their incorporation.

Protocol 2.2.1: Stable Isotope Labeling

Materials:

  • Streptomyces collinus culture

  • Isotopically labeled precursors (e.g., [¹³C₆]-glucose, [¹³C₃]-D-alanine, ¹⁵N-labeled amino acids)

  • Production medium for this compound

  • LC-MS for analysis

Procedure:

  • Culture Inoculation: Inoculate a seed culture of S. collinus and grow to mid-log phase.

  • Precursor Addition: Inoculate the production medium with the seed culture. At a specific time point during growth (e.g., late exponential phase), add the filter-sterilized, isotopically labeled precursor to the culture.

  • Fermentation: Continue the fermentation for the desired production period.

  • Extraction: Harvest the culture and extract the metabolites from the supernatant and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude extract by LC-MS to determine the mass shift in the this compound peak, which indicates the incorporation of the labeled precursor.

Table 1: Example Data from Precursor Feeding Studies

Labeled PrecursorConcentration (mM)Incubation Time (h)Incorporation Rate (%)Mass Shift (m/z)
[¹³C₆]-Glucose104885+n
[¹³C₃]-D-Alanine12495+3
[¹⁵N]-Glycine5485+1

Note: The data in this table is illustrative and not based on published results for this compound.

Enzymatic Assays

Characterizing the individual enzymes of the biosynthetic pathway provides insights into their function and kinetics.

Protocol 2.3.1: In Vitro Reconstitution of a PKS Module

This protocol describes the expression, purification, and in vitro reconstitution of a single PKS module from the this compound pathway.

Materials:

  • E. coli BL21(DE3) for protein expression

  • Expression vector (e.g., pET28a)

  • Genes encoding the PKS module of interest

  • Ni-NTA affinity chromatography column

  • Substrates: Acyl-CoA starter unit, malonyl-CoA extender unit, NADPH

  • HPLC for product analysis

Procedure:

  • Gene Cloning and Expression: Clone the gene(s) encoding the PKS module into an expression vector and transform into E. coli BL21(DE3). Induce protein expression with IPTG.

  • Protein Purification: Lyse the cells and purify the His-tagged PKS module using Ni-NTA affinity chromatography.

  • In Vitro Reaction: Set up a reaction mixture containing the purified enzyme, the appropriate acyl-CoA starter and extender units, and NADPH in a suitable buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Product Analysis: Quench the reaction and analyze the formation of the expected polyketide intermediate by HPLC or LC-MS.

Table 2: Example Kinetic Data for a PKS Ketosynthase (KS) Domain

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Malonyl-CoA500.12000
Methylmalonyl-CoA1500.02133

Note: The data in this table is hypothetical and serves as an example.

Visualizing the Biosynthetic Logic

Diagrams are essential for visualizing the complex relationships in biosynthetic pathways and experimental workflows.

Ansatrienin_A3_Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) Shikimate_Pathway->AHBA Cyclohexanecarboxylic_acid Cyclohexanecarboxylic acid Shikimate_Pathway->Cyclohexanecarboxylic_acid PKS_Loading PKS Loading Module AHBA->PKS_Loading Starter Unit PKS_Modules PKS Extension Modules (x n) PKS_Loading->PKS_Modules NRPS_Module NRPS Module (D-Alanine) PKS_Modules->NRPS_Module Polyketide Chain Cyclohexanecarboxylic_acid->NRPS_Module Polyketide_Intermediate Polyketide-Peptide Intermediate NRPS_Module->Polyketide_Intermediate Post_PKS_Modifications Post-PKS Modifications Polyketide_Intermediate->Post_PKS_Modifications Ansatrienin_A3 This compound Post_PKS_Modifications->Ansatrienin_A3

Caption: Proposed biosynthetic pathway of this compound.

Gene_Knockout_Workflow Start Start: Identify Target Gene Primer_Design Design Primers with Homology Arms Start->Primer_Design PCR_Amp PCR Amplification of Resistance Cassette Primer_Design->PCR_Amp Recombination Red/ET Recombination in E. coli PCR_Amp->Recombination Conjugation Conjugation into S. collinus Recombination->Conjugation Selection Selection of Mutants Conjugation->Selection Verification Verification by PCR and HPLC Analysis Selection->Verification End End: Characterized Mutant Verification->End

Caption: Workflow for targeted gene knockout in S. collinus.

Conclusion

The protocols and methodologies presented in this application note provide a robust framework for the detailed investigation of the this compound biosynthetic pathway. By combining genetic, metabolic, and enzymatic approaches, researchers can elucidate the function of each component of this complex molecular assembly line. The insights gained from these studies will be invaluable for the rational design of novel ansamycin derivatives with improved therapeutic properties.

References

developing analytical methods for Ansatrienin A3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A3 is a member of the ansamycin (B12435341) class of antibiotics, characterized by a macrocyclic lactam ring.[1] As a minor component of the ansamycin complex produced by Streptomyces collinus, accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including biosynthesis research, formulation development, and pharmacokinetic studies.[1][2] This document provides detailed application notes and protocols for the development and validation of analytical methods for the quantification of this compound in various matrices. The methodologies described herein are based on established principles of analytical chemistry and provide a framework for researchers to develop and validate methods tailored to their specific needs.

Analytical Methodologies

The selection of an appropriate analytical technique for this compound quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful and commonly employed techniques for the analysis of complex molecules like this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in relatively clean sample matrices. The method relies on the separation of this compound from other components in the sample based on its physicochemical properties as it passes through a chromatographic column, followed by detection using a UV-Vis spectrophotometer.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices such as plasma or tissue homogenates. This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, allowing for highly specific detection and quantification.

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard (>98% purity).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., Fermentation Broth):

    • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.

4. Method Validation

  • Perform method validation according to established guidelines to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Protocol 2: Quantification of this compound using LC-MS/MS

1. Instrumentation and Materials

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

  • This compound reference standard (>98% purity).

  • Internal Standard (IS) (e.g., a structurally similar ansamycin).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

2. LC-MS/MS Conditions

  • Chromatographic Conditions (similar to HPLC-UV, but with adjusted flow rate for the smaller column diameter):

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): [M+H]⁺ for this compound (e.g., 611.3).

    • Product Ions (m/z): To be determined by direct infusion of the standard.

    • Collision Energy: Optimize for maximum signal intensity.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described in Protocol 1.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 ng/mL to 100 ng/mL, each containing the internal standard at a fixed concentration.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

4. Method Validation

  • Validate the method for linearity, accuracy, precision, selectivity, LOD, LOQ, and matrix effects.[3][4]

Data Presentation

The following tables summarize representative quantitative data for the proposed analytical methods. Note: This data is illustrative and should be replaced with experimentally determined values during actual method validation.

Table 1: HPLC-UV Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (RSD%)< 2.0%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Table 2: LC-MS/MS Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²)> 0.998
Range0.1 - 100 ng/mL
Accuracy (% Recovery)97.8% - 102.5%
Precision (RSD%)< 5.0%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample (e.g., Fermentation Broth) centrifuge Centrifugation start->centrifuge filter Filtration centrifuge->filter dilute Dilution filter->dilute hplc HPLC System dilute->hplc detector UV Detector hplc->detector data Data Acquisition & Processing detector->data result Result data->result Quantification

Caption: HPLC-UV Experimental Workflow for this compound Quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample (e.g., Plasma) is_add Add Internal Standard start->is_add precipitate Protein Precipitation is_add->precipitate evaporate Evaporation precipitate->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms mrm MRM Detection lcms->mrm data Data Acquisition & Processing mrm->data result Result data->result Quantification

Caption: LC-MS/MS Experimental Workflow for this compound Quantification.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the reliability of the generated data. These methods will be valuable tools for researchers and scientists involved in the discovery, development, and analysis of this compound.

References

Ansatrienin A3: Application Notes for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Ansatrienin A3 stock solutions, a critical step for ensuring reproducibility and accuracy in preclinical research.

Physicochemical Properties and Solubility

This compound is an ansamycin (B12435341) antibiotic. A summary of its relevant properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₄H₄₆N₂O₈[1]
Molecular Weight 610.74 g/mol [1]
Appearance Solid powder
Purity >98% (typical)[1]
Solubility Soluble in DMSO. Related ansamycins are soluble in ethanol, methanol, and DMF.[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieves-stored Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 6.11 mg of this compound (see Table 2 for calculations for other concentrations).

  • Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but the temperature stability of this compound in solution should be considered.

  • Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired ConcentrationMass for 1 mL StockMass for 5 mL StockMass for 10 mL Stock
1 mM 0.61 mg3.05 mg6.11 mg
5 mM 3.05 mg15.27 mg30.54 mg
10 mM 6.11 mg30.54 mg61.07 mg
50 mM 30.54 mg152.69 mg305.37 mg

Calculations are based on a molecular weight of 610.74 g/mol .

Storage and Stability of this compound

Proper storage is crucial to maintain the stability and activity of this compound.

Table 3: Storage Conditions for this compound

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Shelf Life
Solid Powder 0 - 4 °C (dry and dark)-20 °C (dry and dark)>2 years if stored properly[1]
Stock Solution (in DMSO) 0 - 4 °C-20 °C (months) or -80°C (up to 1 year)Up to 1 year at -80°C[2]

Important Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the compound. Aliquoting is highly recommended.

  • Light Sensitivity: Protect both the solid compound and stock solutions from light.

  • Moisture: this compound is sensitive to moisture. Store the solid powder in a desiccator. Use anhydrous DMSO for preparing stock solutions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for preparing and storing this compound stock solutions and a potential signaling pathway that can be investigated using this compound.

G Experimental Workflow for this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot Complete Dissolution store Store at -20°C or -80°C aliquot->store use Use in Experiments store->use

Caption: Workflow for this compound stock solution preparation and storage.

Ansatrienin A and related compounds have been shown to inhibit the pp60c-src kinase and the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1). The following diagram illustrates a simplified representation of the TNF-α to ICAM-1 signaling pathway, a potential target for investigation with this compound.

G Simplified TNF-α to ICAM-1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 traf2 TRAF2 tnfr1->traf2 nik NIK traf2->nik ikk IKK nik->ikk ikb IκB ikk->ikb phosphorylates & degrades nfkappab NF-κB nucleus Nucleus nfkappab->nucleus translocates to icam1 ICAM-1 Gene Expression nucleus->icam1 activates nfkappab_inactive NF-κB/IκB Complex nfkappab_inactive->nfkappab releases

Caption: A simplified diagram of the TNF-α induced ICAM-1 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ansatrienin A3 Production in Streptomyces collinus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ansatrienin A3 from Streptomyces collinus. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for this compound biosynthesis?

A1: The biosynthesis of this compound in Streptomyces collinus involves several key precursors. The ansa chain is initiated by 3-amino-5-hydroxybenzoic acid (AHBA). The cyclohexanecarboxylic acid moiety is derived from shikimic acid. The D-alanine unit is directly incorporated from D-alanine.[1]

Q2: My this compound yield is consistently low. What are the most common factors to investigate?

A2: Low yield of this compound can be attributed to several factors. The primary areas to investigate are:

  • Suboptimal Culture Medium: The composition of your fermentation medium, including carbon, nitrogen, and phosphate (B84403) sources, is critical.

  • Non-ideal Fermentation Conditions: pH, temperature, aeration, and incubation time can significantly impact antibiotic production.

  • Precursor Limitation: Insufficient availability of key precursors can create a bottleneck in the biosynthetic pathway.

  • Competition from Other Secondary Metabolites: Streptomyces collinus produces other antibiotics, such as naphthomycin, which may compete for the same precursors.[2][3]

Q3: How can I optimize the fermentation medium for improved this compound production?

A3: Systematic optimization of the media components is a crucial step. This is often done using a one-factor-at-a-time (OFAT) approach or statistical methods like Response Surface Methodology (RSM). Key components to optimize include:

  • Carbon Source: While specific data for this compound is limited, glucose is a commonly used carbon source for natamycin (B549155) production, another polyene antibiotic, at concentrations around 20 g/L.[4] It is advisable to test a range of concentrations and alternative carbon sources.

  • Nitrogen Source: The type and concentration of the nitrogen source can have a significant impact. Some studies on other Streptomyces species suggest that a combination of organic nitrogen sources, like soybean meal and peptone, can be effective.[5] High concentrations of ammonium (B1175870) may be inhibitory in some cases.

  • Phosphate Concentration: Phosphate levels need to be carefully controlled, as high concentrations can support robust cell growth but may suppress secondary metabolite production. For natamycin production, a low concentration of potassium dihydrogen phosphate (0.05 g/L) was found to be optimal.[4]

Troubleshooting Guide

Problem 1: Low or No this compound Production Despite Good Cell Growth

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal pH Monitor and control the pH of the fermentation medium. The optimal pH for antibiotic production in many Streptomyces species is around neutral (pH 7.0).pH affects enzyme activity and nutrient uptake.
Incorrect Temperature Optimize the incubation temperature. A common range for Streptomyces is 28-30°C.Temperature influences metabolic rates and enzyme stability.
Phosphate Inhibition Test a range of phosphate concentrations in your medium. Start with a low concentration (e.g., 0.05 g/L K2HPO4) and incrementally increase it.High phosphate levels can favor primary metabolism (growth) over secondary metabolism (antibiotic production).[4]
Nutrient Limitation (Late Stage) Implement a fed-batch fermentation strategy to maintain optimal concentrations of the carbon and nitrogen sources throughout the fermentation process.Prevents depletion of key nutrients that are essential for sustained antibiotic synthesis.
Precursor Scarcity Supplement the culture medium with precursors of the this compound biosynthetic pathway, such as shikimic acid or D-alanine.[1]Direct addition of precursors can bypass potential bottlenecks in their endogenous synthesis.[6][7][8]
Problem 2: Inconsistent this compound Yields Between Batches

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inoculum Variability Standardize your inoculum preparation protocol. Ensure a consistent spore concentration and physiological state of the seed culture.The quality and quantity of the inoculum directly impact the kinetics of fermentation.
Media Preparation Inconsistencies Prepare media components from fresh, high-quality stocks. Ensure accurate weighing and complete dissolution of all components.Minor variations in media composition can lead to significant differences in antibiotic production.
Fluctuations in Fermentation Parameters Calibrate and regularly monitor probes for pH, dissolved oxygen, and temperature. Ensure consistent agitation rates.Precise control over the fermentation environment is crucial for reproducibility.

Data Presentation: Media Optimization

Table 1: Hypothetical Effect of Carbon and Nitrogen Sources on this compound Yield

Carbon Source (20 g/L)Nitrogen Source (5 g/L)Biomass (g/L)This compound Yield (mg/L)
GlucosePeptone8.2150
GlucoseSoybean Meal9.5180
Glucose(NH4)2SO47.590
Soluble StarchPeptone7.8130
Soluble StarchSoybean Meal8.9165

Experimental Protocols

Protocol 1: Fermentation of Streptomyces collinus for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a loopful of S. collinus spores from a mature agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

  • Production Fermentation:

    • Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

    • Example Production Medium: Soluble Starch (20 g/L), Soybean Meal (10 g/L), K2HPO4 (0.5 g/L), MgSO4·7H2O (0.5 g/L), NaCl (0.5 g/L), CaCO3 (2 g/L), adjust to pH 7.0.

    • Incubate at 28°C on a rotary shaker at 220 rpm for 7-10 days.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight) and this compound concentration by HPLC.

Protocol 2: Quantification of this compound by HPLC

This is a general protocol that may require optimization for this compound.

  • Sample Preparation:

    • Centrifuge 10 mL of the fermentation broth at 5000 x g for 15 minutes.

    • Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate (B1210297).

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a purified this compound standard (likely in the range of 230-350 nm).

    • Quantification: Generate a standard curve using a purified this compound standard of known concentrations.

Visualizations

Ansatrienin_A3_Biosynthesis_Pathway Shikimic_Acid Shikimic Acid PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Complex Shikimic_Acid->PKS_NRPS Cyclohexanecarboxylic acid moiety AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) AHBA->PKS_NRPS Ansa chain starter unit D_Alanine D-Alanine D_Alanine->PKS_NRPS Side chain component Ansatrienin_A3 This compound PKS_NRPS->Ansatrienin_A3

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing & Analysis Spore_Stock S. collinus Spore Stock Seed_Culture Seed Culture (48-72h, 28°C, 200 rpm) Spore_Stock->Seed_Culture Production_Flask Production Fermentation (7-10 days, 28°C, 220 rpm) Seed_Culture->Production_Flask 5% Inoculum Extraction Solvent Extraction (Ethyl Acetate) Production_Flask->Extraction Harvest HPLC_Analysis HPLC Quantification Extraction->HPLC_Analysis

Caption: General workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is cell growth optimal? Start->Check_Growth Optimize_Growth Optimize growth conditions: - Inoculum - Basal media components Check_Growth->Optimize_Growth No Check_Production_Params Good growth, low yield. Check production parameters. Check_Growth->Check_Production_Params Yes Optimize_Growth->Check_Growth Optimize_pH_Temp Optimize pH and Temperature Check_Production_Params->Optimize_pH_Temp Optimize_Nutrients Optimize C/N/P ratios Optimize_pH_Temp->Optimize_Nutrients Precursor_Feeding Consider precursor feeding Optimize_Nutrients->Precursor_Feeding High_Yield Improved Yield Precursor_Feeding->High_Yield

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Ansatrienin A3 Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ansatrienin A3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of this minor ansamycin (B12435341) antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a member of the ansamycin family of antibiotics. It is a minor component produced during the fermentation of Streptomyces collinus.[1] This means that it is present in the fermentation broth in smaller quantities compared to other major ansamycin components, such as Ansatrienin A2.

Q2: What are the main challenges in purifying this compound?

The primary challenges in the purification of this compound stem from its nature as a minor component and its chemical properties:

  • Low Abundance: Being a minor component, the initial concentration of this compound in the crude extract is low, which can lead to low final yields.

  • Co-eluting Impurities: The fermentation broth contains a complex mixture of structurally similar ansamycin analogs (e.g., Ansatrienin A2) and other secondary metabolites, making the separation of pure this compound challenging.

  • Chemical Instability: Ansamycins, as a class of complex macrocyclic lactams, can be susceptible to degradation under certain conditions of pH, temperature, and solvent exposure, although specific stability data for this compound is limited.

  • Solubility Issues: While soluble in solvents like DMSO, the solubility of this compound in various chromatographic mobile phases may need careful optimization to prevent precipitation and yield loss.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low or No Detectable this compound in the Crude Extract

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Fermentation Conditions Review and optimize the fermentation parameters for Streptomyces collinus, including media composition, pH, temperature, and aeration, to potentially enhance the production of minor components like this compound.
Inefficient Extraction Protocol Ensure the use of an appropriate solvent for the initial extraction from the fermentation broth. Ansamycins are typically extracted with polar organic solvents like ethyl acetate (B1210297) or butanol. Multiple extractions should be performed to maximize the recovery from the aqueous phase.
Degradation during Extraction Avoid prolonged exposure of the fermentation broth and extract to harsh pH conditions or high temperatures. Perform extraction steps at room temperature or below if possible.
Problem 2: Poor Separation of this compound from Other Ansamycin Analogs (e.g., Ansatrienin A2)

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Chromatographic Resolution Due to the structural similarity of ansamycin analogs, high-resolution chromatographic techniques are essential. Consider using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase gradient.
Suboptimal Mobile Phase Experiment with different solvent systems and gradients. A shallow gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, can be effective for separating closely related ansamycins.
Column Overloading Injecting too much crude or partially purified material onto the column can lead to poor separation. Reduce the sample load or use a larger-dimension preparative column.
Problem 3: Low Final Yield of Purified this compound

Possible Causes & Solutions:

Possible CauseRecommended Solution
Losses at Each Purification Step As a minor component, even small losses at each stage of extraction and chromatography can significantly impact the final yield. Minimize the number of purification steps where possible and handle fractions containing the product with care.
Compound Degradation during Chromatography If this compound is found to be unstable in the mobile phase, consider using alternative solvent systems or adjusting the pH. Collect fractions in a buffer to neutralize the pH if acidic mobile phases are used.
Precipitation during Solvent Removal This compound may precipitate if the solvent is changed abruptly or if it is concentrated to dryness from a solvent in which it has low solubility. After pooling fractions from chromatography, it may be necessary to perform a solvent exchange into a more suitable solvent before final concentration.

Experimental Protocols

General Workflow for this compound Purification

The following is a generalized workflow for the purification of this compound from Streptomyces collinus fermentation broth. This should be optimized based on laboratory-specific conditions and analytical findings.

PurificationWorkflow Fermentation Fermentation of Streptomyces collinus Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration1 Concentration of Crude Extract Extraction->Concentration1 SilicaGel Silica Gel Column Chromatography Concentration1->SilicaGel Fractionation1 Fraction Collection and TLC/HPLC Analysis SilicaGel->Fractionation1 Concentration2 Pooling and Concentration of Ansamycin-rich Fractions Fractionation1->Concentration2 PrepHPLC Preparative HPLC (e.g., C18 column) Concentration2->PrepHPLC Fractionation2 Fine Fractionation and Purity Analysis PrepHPLC->Fractionation2 FinalProduct Pure this compound Fractionation2->FinalProduct

Caption: General experimental workflow for this compound purification.

Detailed Methodologies

1. Extraction of Ansamycins from Fermentation Broth

  • Objective: To extract the ansamycin complex from the clarified fermentation broth.

  • Protocol:

    • Centrifuge the Streptomyces collinus fermentation broth to remove the mycelium.

    • Adjust the pH of the supernatant to a neutral or slightly acidic pH (e.g., pH 6.0-7.0) to ensure the stability of the ansamycins.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude extract.

2. Preparative HPLC for Separation of this compound

  • Objective: To separate this compound from other ansamycin analogs.

  • Protocol:

    • Dissolve the ansamycin-rich fraction in a minimal amount of the initial mobile phase (e.g., a mixture of methanol/water or acetonitrile/water).

    • Use a preparative C18 HPLC column.

    • Employ a linear gradient elution system. A typical starting point could be:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: 30-70% B over 40 minutes (this needs to be optimized).

    • Monitor the elution profile using a UV detector at a wavelength where ansamycins absorb (e.g., around 320 nm).

    • Collect fractions and analyze their purity by analytical HPLC.

    • Pool the fractions containing pure this compound and carefully remove the solvent under reduced pressure, avoiding excessive heat.

Purity Assessment

Analytical HPLC Parameters for Purity Check:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 320 nm
Injection Volume 10 µL

Visualization of Key Relationships

Logical Relationship in Troubleshooting Low Yield

LowYieldTroubleshooting cluster_solutions Potential Solutions LowYield Low Final Yield of This compound LowInitialConc Low Initial Concentration in Fermentation Broth LowYield->LowInitialConc is caused by ExtractionLoss Losses During Solvent Extraction LowYield->ExtractionLoss is caused by Degradation Compound Degradation LowYield->Degradation is caused by PurificationLoss Losses During Chromatography LowYield->PurificationLoss is caused by OptimizeFermentation Optimize Fermentation LowInitialConc->OptimizeFermentation OptimizeExtraction Optimize Extraction Protocol ExtractionLoss->OptimizeExtraction ControlConditions Control pH, Temp, Solvents Degradation->ControlConditions OptimizeChroma Optimize Chromatography and Handling PurificationLoss->OptimizeChroma

Caption: Troubleshooting logic for addressing low yields of this compound.

References

Ansatrienin A3 stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ansatrienin A3 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What are the potential causes?

A1: Loss of activity in this compound solutions can be attributed to several factors, primarily chemical degradation. The ansamycin (B12435341) class of compounds, to which this compound belongs, contains multiple reactive functional groups susceptible to degradation in aqueous environments. Key potential causes include:

  • Hydrolysis: The ester and amide linkages in the this compound molecule can be susceptible to hydrolysis, particularly at non-neutral pH.

  • Oxidation: The quinone moiety and other electron-rich parts of the molecule may be prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the compound. It is recommended to work with this compound in a light-protected environment.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in DMSO.[1] For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO and store them at -20°C or below.[1] Aqueous working solutions should be prepared fresh from the DMSO stock immediately before use.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific data for this compound is limited, the stability of similar complex molecules is often pH-dependent.[2][3] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of ester and amide bonds. It is crucial to determine the optimal pH range for your specific application through stability studies. A general approach is to start with a buffered solution at a neutral pH (around 7.0-7.4) and assess stability.

Q4: I am observing a color change in my this compound solution. What does this indicate?

A4: A color change in your this compound solution may indicate chemical degradation. The chromophore of the molecule is associated with its conjugated system. Alterations to this system through oxidation or other degradation pathways can lead to a change in the solution's color. If you observe a color change, it is recommended to verify the integrity of the compound using an appropriate analytical method, such as HPLC-UV or LC-MS.

Q5: Can I autoclave my aqueous solution containing this compound for sterilization?

A5: Autoclaving is generally not recommended for thermally labile compounds like this compound. The high temperatures and pressures during autoclaving can significantly accelerate degradation reactions such as hydrolysis and oxidation.[4] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method for solutions containing heat-sensitive compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in aqueous solution - Low aqueous solubility.- Use of an inappropriate buffer.- Increase the percentage of co-solvent (e.g., DMSO), if permissible for the experiment.- Prepare a more dilute aqueous solution from the stock.- Evaluate the solubility in different buffer systems.
Inconsistent experimental results - Degradation of this compound in the working solution.- Inconsistent solution preparation.- Prepare fresh working solutions for each experiment.- Protect solutions from light and maintain them at a consistent, cool temperature.- Develop and adhere to a standardized protocol for solution preparation.
Loss of biological activity - Chemical degradation leading to inactive products.- Confirm the purity and integrity of the stock solution.- Perform a stability study under your experimental conditions (pH, temperature, light exposure) to determine the degradation rate.- Consider formulation strategies to enhance stability, such as the inclusion of antioxidants or the use of a different buffer system.[[“]]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer

Objective: To evaluate the short-term stability of this compound in a specific aqueous buffer at a defined temperature.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the DMSO stock solution with the chosen aqueous buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 100 µM. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the experiment.

  • Incubation: Aliquot the working solution into several light-protected vials. Store the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.

  • Analysis: Immediately analyze the sample by High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: Monitor at a wavelength corresponding to the absorbance maximum of this compound.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining this compound can be calculated relative to the T=0 sample. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 100 µM in Aqueous Buffer prep_stock->prep_work incubate Incubate at Desired Temperature (Light Protected) prep_work->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample hplc HPLC-UV Analysis sample->hplc data Quantify Peak Area hplc->data degradation_pathway cluster_degradation Degradation Pathways AnsatrieninA3 This compound (Active) Hydrolysis Hydrolysis (pH, Temp) AnsatrieninA3->Hydrolysis Oxidation Oxidation (O2, Light, Metal Ions) AnsatrieninA3->Oxidation Photodegradation Photodegradation (UV/Visible Light) AnsatrieninA3->Photodegradation DegradationProducts Degradation Products (Inactive/Less Active) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts troubleshooting_logic start Inconsistent Results or Loss of Activity check_solution Was the aqueous solution prepared fresh? start->check_solution check_storage Was the solution protected from light and heat? check_solution->check_storage Yes perform_stability Conduct a stability study (see Protocol 1) check_solution->perform_stability No check_purity Has the stock solution integrity been verified? check_storage->check_purity Yes check_storage->perform_stability No check_purity->perform_stability Yes optimize Optimize formulation: - Adjust pH - Add excipients - Use co-solvents check_purity->optimize No perform_stability->optimize end Consistent Results optimize->end

References

Technical Support Center: Overcoming Low Solubility of Ansatrienin A3 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ansatrienin A3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the ansamycin (B12435341) class of antibiotics. Like other ansamycins, its primary mechanism of action is the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting multiple signaling cascades that are essential for tumor cell survival and proliferation.

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound with poor water solubility.[1] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2][3][4]

Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for use in cell-based assays.[2] It is an aprotic solvent with excellent solubilizing properties for a wide range of hydrophobic compounds.[5]

Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant adverse effects, while some robust cell lines may tolerate up to 1%.[1][6] However, primary cells and some sensitive cell lines may show toxicity at concentrations as low as 0.1%.[1][2] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the cells.

Troubleshooting Guide: Low Solubility of this compound in In Vitro Assays

This guide addresses common issues encountered when working with this compound in aqueous-based in vitro experimental systems.

Problem Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer or cell culture medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Decrease the final concentration of this compound. - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated range for your cell line (typically ≤0.5%). [1][6]- Prepare a more diluted stock solution in the organic solvent before adding it to the aqueous medium. This can help to achieve a more gradual dilution.
Inconsistent or non-reproducible experimental results. - Incomplete dissolution of this compound in the stock solution. - Precipitation of the compound over time in the final assay medium. - Ensure the stock solution is completely clear before use. Gentle warming or sonication can aid in dissolution. - Prepare fresh dilutions of this compound in the assay medium immediately before each experiment. - Visually inspect the assay plates under a microscope for any signs of precipitation.
Observed cellular toxicity is higher than expected or is also present in the vehicle control. The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used.- Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with the vehicle alone. - Reduce the final DMSO concentration to the lowest possible level that still maintains the solubility of this compound. A final concentration of 0.1% is generally considered safe for most cell lines.[2]
Difficulty in achieving the desired high concentration of this compound in the final assay medium without precipitation. The inherent low aqueous solubility of this compound limits its achievable concentration.- Consider using solubility-enhancing excipients such as cyclodextrins or formulating this compound in a lipid-based delivery system like liposomes. - For cell-free assays, it may be possible to use a higher percentage of co-solvent if the components of the assay are not sensitive to it.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvents and provide general guidelines for the use of DMSO as a co-solvent in cell culture.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
Dimethylformamide (DMF)Soluble[1][3]
EthanolSoluble[1][3][4]
MethanolSoluble[1][3][4]

Table 2: Estimated Aqueous Solubility and Recommended Co-Solvent Concentrations

Solvent SystemEstimated SolubilityRecommended Final Co-Solvent ConcentrationNotes
Aqueous Buffers (e.g., PBS, Cell Culture Media)Poor/Very LowN/ADirect dissolution is not recommended.
Aqueous Buffers with DMSO as a co-solventDependent on final DMSO concentration≤ 0.5% (general recommendation)The maximum achievable concentration of this compound will be limited by its solubility at the final DMSO percentage. It is crucial to determine this empirically.
Aqueous Buffers with Ethanol as a co-solventDependent on final Ethanol concentration≤ 0.5%Ethanol can be more cytotoxic than DMSO for some cell lines. A vehicle control is essential.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.

  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

    • Cell culture medium appropriate for your cell line

  • Procedure for 10 mM Stock Solution Preparation: a. Calculate the required mass of this compound for your desired stock solution volume and concentration (Molecular Weight of this compound: ~610.74 g/mol ). b. Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. d. Vortex briefly and gently warm the tube if necessary to ensure complete dissolution. The solution should be clear and free of any particulates. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C for long-term storage.

  • Procedure for Preparing Working Solutions in Cell Culture Medium: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. c. Important: To minimize precipitation, add the this compound stock solution to the cell culture medium while gently vortexing or mixing. d. Ensure the final concentration of DMSO in the working solutions does not exceed the tolerated level for your cell line (e.g., for a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock to 1 mL of medium to get a 10 µM working solution). e. Use the prepared working solutions immediately.

Protocol 2: Assessment of HSP90 Inhibition via Western Blotting for Client Protein Degradation

This protocol provides a method to confirm the inhibitory activity of this compound on HSP90 by observing the degradation of a known HSP90 client protein, such as AKT or Raf-1.

  • Materials:

    • Cells cultured in appropriate medium

    • This compound working solutions

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against an HSP90 client protein (e.g., anti-AKT, anti-Raf-1) and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours). c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Determine the protein concentration of the lysates using a BCA assay. e. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody against the HSP90 client protein overnight at 4°C. i. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the protein bands using a chemiluminescent substrate and an imaging system. k. Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading. l. Analyze the band intensities to determine the extent of client protein degradation in response to this compound treatment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay A3_powder This compound (Lyophilized Powder) Stock_Solution 10 mM Stock Solution in DMSO A3_powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solutions in Culture Medium Stock_Solution->Working_Solution Treatment Treatment with This compound Working_Solution->Treatment Cell_Culture Cell Seeding Cell_Culture->Treatment Incubation Incubation (e.g., 24h) Treatment->Incubation Endpoint Endpoint Analysis (e.g., Western Blot, Viability Assay) Incubation->Endpoint

Experimental Workflow for In Vitro Testing of this compound.

hsp90_pathway cluster_downstream Downstream Signaling Pathways Ansatrienin_A3 This compound HSP90 HSP90 Ansatrienin_A3->HSP90 Inhibition Proliferation Cell Proliferation (e.g., MAPK Pathway) Survival Cell Survival (e.g., PI3K/AKT Pathway) Angiogenesis Angiogenesis Client_Protein Client Proteins (e.g., AKT, Raf-1, HER2) HSP90->Client_Protein Chaperoning & Stabilization Degradation Client Protein Degradation Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Protein->Ubiquitin_Proteasome Targeting for Degradation Client_Protein->Proliferation Activation Client_Protein->Survival Activation Client_Protein->Angiogenesis Activation Ubiquitin_Proteasome->Degradation

This compound inhibits HSP90, leading to client protein degradation.

References

troubleshooting inconsistent results in Ansatrienin A3 bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ansatrienin A3 bioassays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the ansamycin (B12435341) class of antibiotics.[1][2][3] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer development and progression.[4][5][6][7] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.[6][8]

Q2: In which solvent should I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[9] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q3: What are the recommended storage conditions for this compound?

For short-term storage (days to weeks), this compound powder should be stored at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[9] Stock solutions in DMSO should also be stored at -20°C or -80°C to minimize degradation.[10] Avoid repeated freeze-thaw cycles.[10][11]

Q4: Why am I seeing a bell-shaped dose-response curve?

A bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations, can be due to the poor solubility and precipitation of this compound at those higher concentrations.[12] This can lead to a lower effective concentration of the compound in the media. Visually inspect your wells for any signs of precipitation.

Troubleshooting Guides

Inconsistent Results Between Replicates or Experiments

High variability in your results can be frustrating. The table below outlines common causes and solutions.

Potential Cause Troubleshooting Steps
Cell Seeding Variability Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique.
Edge Effects To minimize evaporation from outer wells, fill the perimeter wells of your plate with sterile PBS or media without cells and do not use them for data analysis. Ensure proper humidity in your incubator.
Compound Precipitation Visually inspect your treatment wells for any precipitate. If observed, consider lowering the highest concentration or using a different solvent system if compatible. Gentle sonication may aid dissolution.[12]
Inconsistent Incubation Times Adhere strictly to the planned incubation times for compound treatment and assay development. Use a timer to ensure consistency across all plates.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.[10]
Reagent Variability Prepare fresh reagents when possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
Unexpected or No Cytotoxicity Observed

If this compound is not showing the expected cytotoxic effect, consider the following:

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[10]
Low Hsp90 Dependence of Cell Line The sensitivity to Hsp90 inhibitors can vary between cell lines.[10] Ensure your chosen cell line expresses Hsp90-dependent client proteins relevant to your study.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and assay.[10]
Incorrect Assay Choice Some natural products can interfere with certain assay readouts (e.g., colorimetric or fluorometric).[12] Consider running a cell-free control to check for direct interaction of this compound with your assay reagents. If interference is observed, switch to an alternative assay method.
Cellular Resistance Mechanisms Cells can develop resistance to Hsp90 inhibitors, sometimes through the upregulation of other heat shock proteins like Hsp70.[10] Consider analyzing earlier time points or co-treatment with an inhibitor of the heat shock response.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and conditions is recommended.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium and DMSO only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

This compound Mechanism of Action: Hsp90 Inhibition

This compound Mechanism of Action Ansatrienin_A3 This compound Hsp90 Hsp90 Chaperone Ansatrienin_A3->Hsp90 Inhibits ATP Binding Cell_Survival Inhibition of Cell Survival, Proliferation, and Angiogenesis Ansatrienin_A3->Cell_Survival Leads to Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->Client_Proteins Stabilizes and Activates Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Proteins->Ubiquitin_Proteasome Misfolded proteins are targeted for degradation Client_Proteins->Cell_Survival Promotes Degradation Degradation Ubiquitin_Proteasome->Degradation

Caption: this compound inhibits Hsp90, leading to client protein degradation.

Troubleshooting Workflow for Inconsistent Bioassay Results

Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Cells Review Cell Culture Practices (Seeding, Passage #) Start->Check_Cells Check_Compound Examine Compound Handling (Solubility, Storage) Start->Check_Compound Check_Assay Verify Assay Protocol (Reagents, Incubation Times) Start->Check_Assay Optimize_Cells Optimize Cell Seeding Density and Passage Range Check_Cells->Optimize_Cells Issues Found Re_Run Re-run Experiment Check_Cells->Re_Run No Issues Optimize_Compound Prepare Fresh Compound Dilutions Check for Precipitation Check_Compound->Optimize_Compound Issues Found Check_Compound->Re_Run No Issues Optimize_Assay Use Fresh Reagents Standardize Timings Check_Assay->Optimize_Assay Issues Found Check_Assay->Re_Run No Issues Optimize_Cells->Re_Run Optimize_Compound->Re_Run Optimize_Assay->Re_Run

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Experimental Workflow for this compound Cytotoxicity Testing

Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound Dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for Treatment Period (e.g., 48-72h) Treat_Cells->Incubate_Treatment Assay Perform Viability Assay (e.g., MTT) Incubate_Treatment->Assay Read_Plate Read Plate on Microplate Reader Assay->Read_Plate Analyze_Data Analyze Data and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow for a typical cytotoxicity experiment.

References

Technical Support Center: Optimizing Culture Conditions for Ansatrienin A3 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the production of Ansatrienin A3 from Streptomyces collinus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a member of the ansamycin (B12435341) family of antibiotics.[1] It is a minor component of the ansamycin complex produced by the bacterium Streptomyces collinus.[1]

Q2: What are the key precursors for the biosynthesis of this compound?

The biosynthesis of the ansatrienin ansa-ring structure utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit.[2][3] The cyclohexanecarboxylic acid moiety of ansatrienin is derived from shikimic acid.[2] Additionally, the D-alanine moiety is directly derived from D-alanine.[2]

Q3: What is the general approach to optimizing this compound production?

Optimizing this compound production typically involves a multi-faceted approach that includes the optimization of both the nutritional requirements (media components) and the physical culture conditions (e.g., pH, temperature, aeration). A common strategy is to start with a basal medium and then systematically vary individual components or parameters to identify their optimal levels.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Streptomyces collinus for this compound production.

Issue 1: Low or no this compound production despite good cell growth.

This is a common scenario in secondary metabolite production where primary metabolism (cell growth) is robust, but secondary metabolism (antibiotic production) is repressed or not induced.

Potential Causes and Solutions:

  • Suboptimal Media Composition: The basal medium may be sufficient for growth but lacking in specific precursors or inducers for this compound synthesis.

    • Solution: Systematically evaluate different carbon and nitrogen sources. More importantly, supplement the medium with known precursors of this compound. See the "Experimental Protocol for Media Optimization" for a detailed approach.

  • Incorrect Fermentation pH: The pH of the culture medium can significantly influence secondary metabolite production. The optimal pH for growth may not be the optimal pH for this compound synthesis.

    • Solution: Monitor the pH throughout the fermentation process. Perform experiments with buffered media or implement a pH control strategy to maintain the pH within a specific range (e.g., 6.0-8.0).

  • Inadequate Aeration: Oxygen supply is critical for the growth of aerobic Streptomyces and for the activity of many enzymes involved in secondary metabolism.

    • Solution: Optimize the agitation speed and the flask filling volume to ensure sufficient oxygen transfer. Consider using baffled flasks to improve aeration.

  • Catabolite Repression: Certain readily metabolizable carbon sources, like glucose, can repress the expression of genes involved in secondary metabolism.

    • Solution: Test alternative carbon sources that are more slowly metabolized, such as starch or glycerol. A fed-batch strategy, where the carbon source is added incrementally, can also alleviate catabolite repression.

Issue 2: Inconsistent this compound yields between batches.

Batch-to-batch variability can be a significant challenge in fermentation processes.

Potential Causes and Solutions:

  • Inoculum Variability: The age, size, and physiological state of the inoculum can have a profound impact on the subsequent fermentation.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent spore suspension or a vegetative inoculum from a seed culture grown for a fixed period.

  • Media Preparation Inconsistencies: Minor variations in media preparation can lead to significant differences in final product yield.

    • Solution: Ensure accurate weighing of all media components and complete dissolution. Use a consistent water source and sterilization procedure.

  • Genetic Instability of the Strain: Streptomyces species can be prone to genetic instability, which can lead to a loss of productivity over successive generations.

    • Solution: Maintain a cryopreserved master cell bank of a high-producing strain. Avoid excessive sub-culturing. Periodically re-isolate single colonies and screen for this compound production to ensure strain integrity.

Data Presentation

Table 1: Potential Media Components for Optimization of this compound Production

Component CategoryComponentSuggested Concentration Range (g/L)Notes
Carbon Source Glucose10 - 40A common carbon source, but can cause catabolite repression.[4]
Soluble Starch10 - 40A complex carbohydrate that is often a good carbon source for secondary metabolite production.
Glycerol10 - 40Can be a good alternative to glucose to avoid strong catabolite repression.
Nitrogen Source Soybean Meal10 - 30A complex nitrogen source that has been used for ansamycin production.[4]
Yeast Extract2 - 10Provides a rich source of vitamins and growth factors.[4]
Peptone5 - 20A complex nitrogen source that can support good growth and secondary metabolite production.
(NH₄)₂SO₄1 - 5An inorganic nitrogen source.
Precursors 3-Amino-5-hydroxybenzoic acid (AHBA)0.1 - 1The starter unit for the ansatrienin polyketide chain.[2][3]
Shikimic Acid0.1 - 1A precursor for the cyclohexanecarboxylic acid moiety.[2]
D-Alanine0.1 - 1A direct precursor for a part of the side chain.[2]
Trace Elements MgSO₄·7H₂O0.5 - 2Important cofactor for many enzymes.
FeSO₄·7H₂O0.01 - 0.1Important for cellular respiration and enzymatic reactions.
CaCO₃1 - 5Acts as a buffering agent to stabilize pH.

Experimental Protocols

Protocol 1: Basal Fermentation Protocol for this compound Production

This protocol provides a starting point for the cultivation of Streptomyces collinus for this compound production, based on a medium used for the production of a related ansamycin.

Materials:

  • Streptomyces collinus strain

  • Agar (B569324) slants for spore production (e.g., 0.4% yeast extract, 1% malt (B15192052) extract, 0.4% glucose, 2% agar, pH 7.4)[4]

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium: 10 g/L full-fat soybean meal, 20 g/L glucose, in tap water.[4]

  • Erlenmeyer flasks (baffled flasks are recommended)

  • Shaking incubator

Methodology:

  • Spore Suspension Preparation: Grow Streptomyces collinus on agar slants at 30°C for 7-10 days until sporulation is observed. Harvest the spores by adding sterile water and gently scraping the surface. Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Seed Culture Preparation: Inoculate 50 mL of seed culture medium in a 250 mL flask with the spore suspension. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

  • Production Culture: Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C with vigorous shaking (e.g., 250 rpm) for 5-7 days.

  • Sampling and Analysis: Withdraw samples periodically to monitor cell growth (e.g., by measuring dry cell weight) and this compound concentration (see Protocol 3).

Protocol 2: Experimental Protocol for Media Optimization (One-Factor-at-a-Time Approach)

This protocol outlines a systematic approach to optimize the media components for enhanced this compound production.

Methodology:

  • Establish Basal Conditions: Start with the Basal Fermentation Protocol (Protocol 1).

  • Carbon Source Optimization:

    • Prepare the basal production medium, but replace glucose with other carbon sources (e.g., soluble starch, glycerol) at the same concentration (e.g., 20 g/L).

    • Run the fermentation and measure the final this compound yield for each carbon source.

    • Once the best carbon source is identified, vary its concentration (e.g., 10, 20, 30, 40 g/L) to find the optimal level.

  • Nitrogen Source Optimization:

    • Using the optimized carbon source, replace the soybean meal with other nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) at a fixed concentration.

    • Determine the best nitrogen source based on this compound yield and then optimize its concentration.

  • Precursor Supplementation:

    • To the optimized medium (with the best carbon and nitrogen sources), add the precursors individually at different concentrations (e.g., 0.1, 0.5, 1.0 g/L of AHBA, shikimic acid, or D-alanine).

    • Evaluate the effect of each precursor on this compound production. Test combinations of precursors to identify potential synergistic effects.

  • Trace Element and Buffer Optimization:

    • Systematically vary the concentrations of trace elements (e.g., MgSO₄·7H₂O, FeSO₄·7H₂O) and buffering agents (e.g., CaCO₃) to determine their optimal levels.

Protocol 3: Quantification of this compound from Fermentation Broth (General HPLC Method)

This is a general protocol for the extraction and quantification of this compound. The specific parameters may need to be optimized for your particular HPLC system and column.

Materials:

  • Fermentation broth sample

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Extraction:

    • Take a known volume of fermentation broth (e.g., 10 mL).

    • Centrifuge to separate the mycelium from the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Extract the mycelial pellet with methanol.

    • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Preparation:

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance (this would need to be determined from a UV spectrum of a pure standard).

    • Quantification: Create a standard curve using a pure standard of this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low this compound Yield with Good Biomass cause1 Suboptimal Media Composition start->cause1 cause2 Incorrect Fermentation pH start->cause2 cause3 Inadequate Aeration start->cause3 cause4 Catabolite Repression start->cause4 solution1 Optimize C/N Sources & Add Precursors cause1->solution1 solution2 Monitor & Control pH cause2->solution2 solution3 Increase Agitation/ Use Baffled Flasks cause3->solution3 solution4 Test Alternative C Sources/ Fed-batch Culture cause4->solution4 outcome Improved this compound Production solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for low this compound yield.

Media_Optimization_Workflow start Start with Basal Fermentation Protocol step1 Optimize Carbon Source & Concentration start->step1 step2 Optimize Nitrogen Source & Concentration step1->step2 step3 Supplement with Precursors (AHBA, Shikimic Acid, D-Alanine) step2->step3 step4 Optimize Trace Elements & Buffers step3->step4 end Optimized Production Medium step4->end

Caption: Experimental workflow for media optimization.

References

minimizing degradation of Ansatrienin A3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Ansatrienin A3 during extraction from Streptomyces collinus culture.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, focusing on potential causes and recommended solutions to minimize product degradation.

Issue Observed Potential Cause(s) Recommended Solutions & Optimization Strategies
Low Yield of this compound 1. Degradation during Extraction: Ansamycins, as macrocyclic lactams, can be susceptible to hydrolysis and oxidation under suboptimal conditions.[1][2] 2. Incomplete Extraction: The chosen solvent or method may not be efficiently extracting the compound from the fermentation broth and mycelium.1. Control Extraction Conditions:     - pH: Maintain a slightly acidic to neutral pH (6.0-7.5) during extraction.[3] Extremes in pH can catalyze the hydrolysis of the lactam ring.[1]     - Temperature: Keep all extraction steps at low to ambient temperature. Avoid temperatures above 40°C, especially during solvent evaporation.[4]     - Light: Protect the sample from direct light exposure throughout the extraction process by using amber glassware or covering vessels with aluminum foil.[4][5] 2. Optimize Extraction Solvent & Method:     - Use water-immiscible solvents like ethyl acetate (B1210297) or a mixture of polar solvents such as acetone (B3395972) or lower alkanols for initial extraction.[3]     - Ensure a sufficient solvent-to-sample ratio for thorough extraction.
Extract Discoloration (e.g., browning) Oxidation: The ansamycin (B12435341) structure may be susceptible to oxidation, leading to the formation of colored degradation products. This can be accelerated by exposure to oxygen, high pH, and elevated temperatures.[4]1. Use of Antioxidants: Consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent.[4] 2. Inert Atmosphere: Whenever possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4] Purging solvents with an inert gas before use can also be beneficial.[4]
Formation of Emulsions during Liquid-Liquid Extraction High concentrations of lipids, proteins, and other biomolecules from the fermentation broth can act as surfactants, leading to stable emulsions that trap the target compound.[6]1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[6] 2. Break Emulsions: If an emulsion forms, it can sometimes be broken by adding a saturated salt solution (brine), by centrifugation, or by passing the mixture through a phase separation filter paper.[6]
This compound Degradation during Storage of Extract The final extract may contain residual water or acid, which can promote degradation over time. Exposure to light and elevated temperatures during storage also contributes to instability.[7][8]1. Thorough Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) before solvent evaporation to remove residual water.[7] 2. Proper Storage Conditions: Store the dried extract in a sealed, amber-colored vial at low temperatures. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is preferable.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound during extraction?

A1: this compound is an ansamycin, a class of macrocyclic lactam antibiotics.[9] The primary stability concerns during extraction are hydrolysis of the lactam ring and oxidation. These degradation pathways are often accelerated by exposure to pH extremes (both acidic and alkaline conditions), elevated temperatures, and light.[1][2][5]

Q2: What is the optimal pH for extracting this compound?

A2: Based on protocols for related ansamycins, a slightly acidic to neutral pH range of 6.0 to 7.5 is recommended for the extraction of this compound.[3] This pH range helps to minimize the acid- or base-catalyzed hydrolysis of the sensitive lactam structure.

Q3: Which solvents are recommended for the extraction of this compound?

A3: Solvents such as ethyl acetate, acetone, and lower alkanols (e.g., methanol, ethanol) have been used for the extraction of similar ansamycin antibiotics from Streptomyces cultures.[3] The choice of solvent will depend on the subsequent purification steps. Ethyl acetate is a good option for initial liquid-liquid extraction from the aqueous culture filtrate.

Q4: How can I minimize oxidation of this compound during the extraction process?

A4: To minimize oxidation, it is advisable to work in a low-oxygen environment. This can be achieved by working under an inert atmosphere, such as nitrogen or argon, and by using deoxygenated solvents.[4] Additionally, adding a small amount of an antioxidant like ascorbic acid to the extraction solvent can help to prevent oxidative degradation.[4] Protecting the sample from light is also crucial as light can catalyze oxidative reactions.[4]

Q5: What are the recommended storage conditions for this compound extracts?

A5: For short-term storage of a few days to weeks, the extract should be stored in a dry, dark environment at 0-4°C. For long-term storage, lasting months to years, it is best to store the extract at -20°C.[8] Before storage, ensure the extract is free from solvent and residual water.

Experimental Protocol: General Extraction of Ansamycins from Streptomyces Culture

This protocol is a generalized procedure based on methods for related ansamycin antibiotics and should be optimized for this compound.

  • Fermentation Broth Harvesting: After fermentation of Streptomyces collinus, separate the mycelium from the culture filtrate by centrifugation or filtration.

  • Mycelium Extraction:

    • Extract the mycelial cake with a suitable organic solvent (e.g., acetone or methanol) with agitation.

    • Filter the mixture to separate the solvent extract from the mycelial debris.

    • Evaporate the solvent from the filtrate under reduced pressure at a temperature below 40°C.

  • Culture Filtrate Extraction:

    • Adjust the pH of the culture filtrate to approximately 7.0.[3]

    • Perform a liquid-liquid extraction with a water-immiscible solvent like ethyl acetate.[3] Repeat the extraction multiple times to ensure efficiency.

  • Combine and Concentrate:

    • Combine the organic extract from the mycelium with the ethyl acetate extract from the filtrate.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the extract to dryness using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques such as column chromatography with adsorbents like silica (B1680970) gel or Sephadex LH-20.[3]

Visualization of Degradation Pathways and Mitigation Strategies

The following diagram illustrates the key factors that can lead to the degradation of this compound during extraction and the corresponding strategies to minimize these effects.

Caption: Workflow of this compound degradation factors and mitigation strategies.

References

addressing batch-to-batch variability of Ansatrienin A3 extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Ansatrienin A3 extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help address batch-to-batch variability and ensure consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a member of the ansamycin (B12435341) class of antibiotics.[1][2] It is a minor component of the ansamycin complex produced by the bacterium Streptomyces collinus.[1]

Q2: What are the most common causes of batch-to-batch variability in this compound production?

Batch-to-batch variability in the fermentation of Streptomyces species for antibiotic production can stem from several factors. These include inconsistencies in the inoculum preparation, variations in the composition of the fermentation medium, and deviations in physical fermentation parameters such as temperature, pH, and aeration.

Q3: How can I monitor the concentration and purity of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of antibiotics like this compound.[3] Developing a reliable HPLC method will allow you to accurately determine the concentration and assess the purity of your extracts.

Q4: What are the optimal storage conditions for this compound extracts to prevent degradation?

For short-term storage (days to weeks), it is recommended to store this compound extracts at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), storing at -20°C is advisable to maintain stability.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Possible Causes:

  • Suboptimal Fermentation Medium: The composition of the culture medium, including carbon and nitrogen sources, as well as trace elements, is critical for secondary metabolite production in Streptomyces.

  • Incorrect Fermentation Parameters: Deviations from the optimal pH, temperature, or dissolved oxygen levels can significantly impact yield.

  • Poor Inoculum Quality: The age, size, and physiological state of the inoculum can affect the lag phase and overall productivity of the fermentation.

  • Genetic Instability of the Strain: Streptomyces strains can sometimes lose their ability to produce secondary metabolites over successive generations.

Solutions:

  • Media Optimization: Systematically evaluate different carbon and nitrogen sources. A common approach is the one-factor-at-a-time (OFAT) method to identify the optimal concentration of each component.

  • Parameter Optimization: Perform small-scale fermentation experiments to determine the optimal pH, temperature, and aeration/agitation rates for this compound production.

  • Inoculum Standardization: Develop a standardized protocol for inoculum preparation, ensuring consistency in the age and density of the seed culture.

  • Strain Maintenance: Maintain a cryopreserved stock of a high-producing Streptomyces collinus strain and avoid excessive subculturing.

Problem 2: High Batch-to-Batch Variability in this compound Purity

Possible Causes:

  • Inconsistent Extraction Procedure: Variations in solvent ratios, extraction time, or pH during extraction can lead to different impurity profiles.

  • Emulsion Formation During Liquid-Liquid Extraction: The formation of stable emulsions can make phase separation difficult and lead to cross-contamination of layers.

  • Degradation of this compound: The compound may be unstable under certain pH or temperature conditions encountered during extraction and purification.

Solutions:

  • Standardize Extraction Protocol: Document and strictly adhere to a detailed extraction protocol.

  • Address Emulsion Formation: To break emulsions, you can try adding brine, changing the temperature, or gently centrifuging the mixture. In some cases, reducing the shaking intensity during extraction can prevent their formation.

  • Optimize Purification Steps: Use chromatographic techniques like silica (B1680970) gel chromatography or preparative HPLC to purify this compound. Monitor fractions using thin-layer chromatography (TLC) or analytical HPLC to pool the purest fractions.

Data Presentation

Table 1: Effect of pH on this compound Production (Hypothetical Data)

pHBiomass (g/L)This compound Titer (mg/L)Purity (%)
6.08.215.375
6.59.528.782
7.010.145.188
7.59.835.685
8.08.922.478

Table 2: Effect of Temperature on this compound Production (Hypothetical Data)

Temperature (°C)Biomass (g/L)This compound Titer (mg/L)Purity (%)
257.830.580
2810.252.389
3010.548.986
329.131.281
356.518.772

Experimental Protocols

Protocol 1: Fermentation of Streptomyces collinus for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a loopful of Streptomyces collinus spores from a stock culture to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate a 2 L production fermenter containing 1.5 L of production medium with 5% (v/v) of the seed culture. A suitable production medium could consist of glucose, soybean meal, yeast extract, and mineral salts.

    • Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm.

    • Control the pH at 7.0 using automated addition of 1M NaOH or 1M HCl.

    • Monitor the fermentation for 7-10 days, taking samples periodically to measure biomass and this compound concentration.

Protocol 2: Extraction and Partial Purification of this compound
  • Harvesting:

    • At the end of the fermentation, centrifuge the broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Extraction:

    • Extract the supernatant three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.

    • Extract the mycelial pellet separately with acetone (B3395972). Remove the acetone under reduced pressure and then extract the remaining aqueous residue with ethyl acetate.

    • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with hexane (B92381).

    • Elute the column with a stepwise gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain partially purified this compound.

Protocol 3: HPLC Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Gradient Program: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard (likely in the range of 270-320 nm).

  • Quantification: Create a standard curve using a certified reference standard of this compound.

Visualizations

Fermentation_Workflow cluster_Inoculum Inoculum Development cluster_Production Production Fermentation cluster_Downstream Downstream Processing Spore_Stock Spore Stock Seed_Culture Seed Culture Spore_Stock->Seed_Culture Inoculation Fermenter Production Fermenter Seed_Culture->Fermenter Inoculation Harvest Harvest Fermenter->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Final_Product This compound Extract Purification->Final_Product

Caption: Experimental workflow for this compound production.

Troubleshooting_Tree Start Low this compound Yield Check_Biomass Good Biomass? Start->Check_Biomass Check_Extraction Review Extraction Protocol Start->Check_Extraction Optimize_Fermentation Optimize Fermentation Parameters (pH, Temp, DO) Check_Biomass->Optimize_Fermentation Yes Optimize_Medium Optimize Medium Composition Check_Biomass->Optimize_Medium No Check_Purity Analyze Purity (HPLC) Optimize_Fermentation->Check_Purity Check_Inoculum Standardize Inoculum Optimize_Medium->Check_Inoculum Check_Strain Check Strain Viability/ Re-streak from Stock Check_Inoculum->Check_Strain Check_Strain->Optimize_Medium

Caption: Troubleshooting decision tree for low this compound yield.

PI3K_Akt_Pathway Ansatrienin This compound (Hypothesized) Receptor Receptor Tyrosine Kinase Ansatrienin->Receptor Inhibits? PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway. Note: The direct effect of this compound on this pathway requires experimental validation.

References

Technical Support Center: Ansatrienin A3 Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no direct scientific literature identifying Ansatrienin A3 as a frequent interferent in high-throughput screening (HTS). This guide uses this compound as a representative example to illustrate common sources of assay interference and to provide researchers with a framework for troubleshooting potential false positives encountered during screening campaigns.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be aware of its potential for HTS interference?

This compound is a member of the ansamycin (B12435341) class of antibiotics, produced by Streptomyces collinus.[1][2] Like many complex natural products, it possesses a variety of functional groups and a scaffold that could potentially interact with assay components in a non-specific manner, leading to false-positive or false-negative results in high-throughput screening (HTS) campaigns.[3][4] Understanding potential interference mechanisms is crucial to avoid wasting resources on misleading hits.[5]

Q2: My primary screen shows this compound as a potent inhibitor. Could this be a false positive?

Yes, a positive result in a primary HTS screen should always be considered preliminary.[3] Apparent activity can arise from true inhibition of the biological target or from interference with the assay technology itself.[4] It is essential to perform a series of counter-screens and orthogonal assays to validate the initial finding and rule out common artifacts.[6][7]

Q3: What are the most common ways a compound like this compound might interfere with my HTS assay?

Based on the structural characteristics of complex natural products and common interference mechanisms, potential issues could include:

  • Compound Aggregation: At certain concentrations, molecules can self-associate to form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[3][8]

  • Luciferase Inhibition: If your assay uses a luciferase reporter, the compound could directly inhibit the enzyme, leading to a decrease in signal that mimics target inhibition.[6][7]

  • Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[3]

  • Chemical Reactivity: Electrophilic moieties within a molecule can react with nucleophiles in assay reagents or target proteins, leading to non-specific activity.[9]

Q4: How can I quickly assess if this compound is a promiscuous inhibitor?

A promiscuous inhibitor shows activity against a wide range of unrelated targets. You can assess this by:

  • Database Searches: Check compound databases for activity data of this compound or structurally similar compounds against various targets.

  • Counter-screening: Test the compound in a panel of unrelated assays. Activity in multiple, diverse assays suggests promiscuity.

  • Literature Review: Look for publications on the biological activities of this compound and related ansamycins.

Troubleshooting Guides

Problem 1: Dose-response curve for this compound is unusually steep or shows poor saturation.

This can be an indication of compound aggregation.[8]

Troubleshooting Steps:

  • Include Detergent: Re-run the assay with a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. If the inhibitory activity of this compound is significantly reduced, aggregation is the likely cause.[3]

  • Vary Enzyme Concentration: For enzymatic assays, measure the IC50 of this compound at different enzyme concentrations. A significant shift in IC50 with enzyme concentration is characteristic of aggregating inhibitors.

  • Dynamic Light Scattering (DLS): If available, use DLS to directly detect the formation of aggregates by this compound at the concentrations used in your assay.

Problem 2: this compound is active in my luciferase-based reporter assay.

This could be due to direct inhibition of the luciferase enzyme.[6]

Troubleshooting Steps:

  • Biochemical Luciferase Inhibition Assay: Perform a cell-free assay using purified luciferase enzyme and its substrate. Add this compound at various concentrations to determine if it directly inhibits the enzyme.[6][10]

  • Orthogonal Assay: Validate the initial hit using an assay that measures the same biological endpoint but uses a different detection method (e.g., measuring downstream protein levels by Western blot or gene expression by qRT-PCR).[6]

  • Use a Different Reporter: If possible, re-screen hits in a cell line with an alternative reporter system, such as β-lactamase or secreted alkaline phosphatase.

Problem 3: High background signal in wells treated with this compound in a fluorescence-based assay.

This suggests that the compound itself may be fluorescent.

Troubleshooting Steps:

  • Autofluorescence Measurement: Prepare a plate with this compound at various concentrations in the assay buffer (without cells or other assay components) and read the fluorescence at the same wavelengths used in your primary screen.[3]

  • Spectral Shift: If the compound is fluorescent, consider using a reporter with emission at a longer wavelength (red-shifted) to minimize spectral overlap.

  • Pre-read Plate: Before adding detection reagents, perform a fluorescence read of the plate after compound addition to measure the baseline fluorescence. This can then be subtracted from the final signal.

Data Presentation

Table 1: Hypothetical HTS Data for this compound and Controls

CompoundPrimary Screen (% Inhibition)With 0.1% Triton X-100 (% Inhibition)Luciferase Counter-Screen (IC50)Autofluorescence (RFU at 485/525 nm)
This compound85152 µM50,000
Known Inhibitor9088> 100 µM500
Negative Control53> 100 µM450

This table presents illustrative data to demonstrate how results from troubleshooting experiments might look. Actual results would need to be determined experimentally.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation: Prepare solutions of this compound in the final assay buffer at a range of concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO in buffer).

  • DLS Measurement: Transfer the solutions to a suitable cuvette for the DLS instrument.

  • Data Acquisition: Equilibrate the sample to the assay temperature and acquire data according to the instrument's instructions. Collect multiple readings for each sample.

  • Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution. The appearance of particles in the range of 50-1000 nm at higher compound concentrations is indicative of aggregation.[8]

Protocol 2: Cell-Free Luciferase Inhibition Assay
  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA). Prepare stock solutions of ATP, D-luciferin, and purified firefly luciferase enzyme.[6]

  • Compound Plating: In a white, opaque 384-well plate, perform a serial dilution of this compound. Include a known luciferase inhibitor (e.g., isradipine) as a positive control and a vehicle control.[10]

  • Assay Procedure:

    • Add purified firefly luciferase enzyme to each well and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding a solution containing ATP and D-luciferin.

  • Luminescence Measurement: Immediately measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value. A low micromolar IC50 suggests direct luciferase inhibition.

Protocol 3: Autofluorescence Measurement
  • Compound Plating: In a black, clear-bottom 384-well plate, prepare serial dilutions of this compound in the assay buffer. Include a known fluorescent compound as a positive control and a vehicle control.

  • Fluorescence Reading: Place the plate in a fluorescence plate reader. Excite the wells at the same wavelength used in your primary HTS assay and measure the emission over the relevant wavelength range.

  • Data Analysis: Plot the relative fluorescence units (RFU) against the concentration of this compound. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under the assay conditions.

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Outcome Primary_HTS Primary HTS Hit_Identification Hit Identification Primary_HTS->Hit_Identification Dose_Response Dose-Response Hit_Identification->Dose_Response Counter_Screens Counter-Screens Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays Counter_Screens->Orthogonal_Assays False_Positive False Positive Orthogonal_Assays->False_Positive Fails Validation Validated_Hit Validated Hit Orthogonal_Assays->Validated_Hit Passes Validation

Caption: A typical workflow for a high-throughput screening campaign.

Troubleshooting_False_Positives Start Initial Hit from Primary Screen Check_Aggregation Is activity sensitive to detergent? Start->Check_Aggregation Check_Luciferase Is it a luciferase-based assay? Check_Aggregation->Check_Luciferase No Aggregation_Test Perform DLS or vary enzyme concentration Check_Aggregation->Aggregation_Test Yes Check_Fluorescence Is it a fluorescence-based assay? Check_Luciferase->Check_Fluorescence No Luciferase_Test Run cell-free luciferase assay Check_Luciferase->Luciferase_Test Yes Fluorescence_Test Measure compound autofluorescence Check_Fluorescence->Fluorescence_Test Yes Validated_Hit Proceed to Orthogonal Assays Check_Fluorescence->Validated_Hit No Result_Aggregator Likely Aggregator Aggregation_Test->Result_Aggregator Result_Luc_Inhibitor Likely Luciferase Inhibitor Luciferase_Test->Result_Luc_Inhibitor Result_Fluorescent Likely Fluorescent Compound Fluorescence_Test->Result_Fluorescent

Caption: A decision tree for troubleshooting potential false positives in HTS.

Signaling_Pathway cluster_interference Potential Interference Points Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Reporter_Gene Reporter Gene (e.g., Luciferase) Transcription_Factor->Reporter_Gene Signal_Output Signal Output (Luminescence) Reporter_Gene->Signal_Output Interference_1 Aggregation can non-specifically activate/inhibit receptor/kinases Interference_1->Receptor Interference_1->Kinase_A Interference_2 Compound directly inhibits Luciferase enzyme Interference_2->Reporter_Gene

Caption: A hypothetical signaling pathway illustrating points of potential HTS interference.

References

Technical Support Center: Enhancing the Biological Activity of Ansatrienin A3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the biological activity of Ansatrienin A3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a member of the ansamycin (B12435341) family of antibiotics, which are secondary metabolites produced by bacteria.[1][2] It is a minor component of the ansamycin complex produced by Streptomyces collinus.[3][4] Like other ansamycins, it possesses a unique ansa structure, consisting of an aromatic ring bridged by an aliphatic chain.[1][2] While specific activity data for this compound is limited in publicly available literature, ansamycins as a class are known to exhibit a range of biological activities, including antimicrobial (antibacterial, antifungal) and antitumor effects.[1][3][5]

Q2: What are the primary molecular targets for ansamycin antibiotics?

The biological targets of ansamycin antibiotics can vary depending on their specific structure. Two of the most well-characterized targets for this class of compounds are:

  • Bacterial RNA Polymerase: Many ansamycins, such as rifamycin, inhibit bacterial transcription by binding to the β-subunit of RNA polymerase, thereby blocking the initiation of RNA synthesis.[5]

  • Heat Shock Protein 90 (Hsp90): Some benzoquinonoid ansamycins, like geldanamycin, bind to the N-terminal ATP-binding pocket of Hsp90, an essential molecular chaperone for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, many of which are oncoproteins, making it a target for cancer therapy.[1]

It is plausible that this compound's biological activity is mediated through one or both of these mechanisms.

Q3: What general strategies can be employed to enhance the biological activity of this compound?

Based on studies with other ansamycin antibiotics, several strategies can be explored to enhance the biological activity of this compound:

  • Structural Modification/Derivatization: Chemical synthesis of analogs can improve potency, selectivity, and pharmacokinetic properties. Modifications can be targeted to the ansa chain or the aromatic core.

  • Formulation and Delivery Systems: Encapsulating this compound in delivery systems like nanoparticles can improve its solubility, stability, and bioavailability, leading to enhanced efficacy.

  • Combination Therapy: Using this compound in combination with other therapeutic agents can lead to synergistic effects, potentially lowering the required dose and reducing side effects.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments to enhance the biological activity of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of a Synthesized this compound Derivative Inefficient reaction conditions (temperature, catalyst, solvent).Instability of the starting material or product.Optimize reaction parameters systematically (e.g., using a design of experiments approach).Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.Purify intermediates at each step to ensure high-purity starting material for the next reaction.
Inconsistent Results in Biological Assays Poor solubility of this compound or its derivatives.Degradation of the compound in the assay medium.Variability in cell-based assays (cell passage number, confluency).Determine the solubility of the compound in the assay buffer and use a suitable co-solvent (e.g., DMSO) if necessary, ensuring the final solvent concentration is not toxic to the cells.Assess the stability of the compound under assay conditions (e.g., using HPLC over time).Standardize cell culture conditions and use cells within a consistent passage number range.
Lack of Improvement in Activity with a New Derivative The modification may have disrupted a key pharmacophore.The derivative may not be reaching its intracellular target.Use computational modeling (e.g., molecular docking) to predict how modifications might affect binding to potential targets like Hsp90 or RNA polymerase.Evaluate the cellular uptake of the new derivative.
Toxicity Observed in Cell-Based Assays Off-target effects of the compound.High concentration of the compound or delivery vehicle.Perform a dose-response curve to determine the cytotoxic concentration.Include appropriate vehicle controls in the experiment.Consider modifying the derivative to improve its selectivity for the intended target.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an this compound Amide Derivative

This protocol provides a general framework. Specific reagents and conditions will need to be optimized for each desired derivative.

  • Protection of Reactive Groups: If necessary, protect reactive functional groups on the this compound molecule that are not the target for modification using standard protecting group chemistry.

  • Amide Coupling:

    • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or DMF) under an inert atmosphere.

    • Add a coupling agent (e.g., HATU or HBTU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Deprotection (if applicable): Remove any protecting groups using the appropriate deprotection conditions.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy.

Protocol 2: Preparation of this compound-Loaded Nanoparticles

This protocol describes a general method for encapsulating this compound into polymeric nanoparticles using the nanoprecipitation method.

  • Preparation of the Organic Phase:

    • Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

  • Nanoprecipitation:

    • Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., PVA or Tween 80) under constant stirring.

  • Solvent Evaporation:

    • Stir the resulting nano-suspension at room temperature for several hours to allow for the evaporation of the organic solvent.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization:

    • Lyophilize the purified nanoparticles to obtain a dry powder for long-term storage.

  • Characterization:

    • Determine the particle size, size distribution, and zeta potential using dynamic light scattering (DLS).

    • Characterize the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate the drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC.

Data Presentation

Table 1: Example of Data Organization for Biological Activity of this compound Derivatives against a Cancer Cell Line

Compound Modification IC₅₀ (µM) vs. Cell Line X Fold Change vs. This compound Notes
This compoundParent Compound15.2 ± 1.81.0Baseline activity
Derivative 1C-15 Amide7.6 ± 0.92.0Improved potency
Derivative 2C-17 Ester25.1 ± 3.20.6Reduced potency
Derivative 3Ansa Chain Modification1.2 ± 0.312.7Significant improvement

Table 2: Example of Data Organization for Physicochemical Properties of this compound Formulations

Formulation Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%)
Formulation A (PLGA)150 ± 10-25.3 ± 2.185.2 ± 4.58.1 ± 0.7
Formulation B (Chitosan-coated)180 ± 15+15.8 ± 1.578.9 ± 5.17.5 ± 0.9
Formulation C (Liposomes)120 ± 8-10.2 ± 1.292.1 ± 3.810.3 ± 1.1

Visualizations

experimental_workflow cluster_synthesis Structural Modification cluster_formulation Formulation Development cluster_testing Biological Evaluation A3 This compound Mod Chemical Modification A3->Mod NP Nanoparticle Formulation A3->NP Deriv Derivative Library Mod->Deriv BioAssay In Vitro / In Vivo Assays Deriv->BioAssay Screening Form Formulated this compound NP->Form Form->BioAssay Testing Data Activity Data BioAssay->Data Data->A3 Lead Optimization

Caption: Workflow for enhancing this compound's biological activity.

hsp90_pathway cluster_hsp90 Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (ATP-bound, Closed) Hsp90_open->Hsp90_closed + Client + ATP Client Client Protein Degradation Client Protein Degradation (Proteasome) Client->Degradation Ubiquitination ATP ATP ADP ADP + Pi Hsp90_closed->Hsp90_open ATP Hydrolysis Client_folded Folded Client Protein Hsp90_closed->Client_folded Release Hsp90_closed->Degradation leads to Ansatrienin This compound Ansatrienin->Hsp90_closed Inhibition

Caption: Putative Hsp90 inhibition pathway for this compound.

References

Validation & Comparative

Comparative Analysis of Ansatrienin A3 and Ansatrienin A2 Antibacterial Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in direct, quantitative comparisons of the antibacterial efficacy between Ansatrienin A3 and Ansatrienin A2. While both compounds are known minor components of the ansamycin (B12435341) antibiotic complex produced by Streptomyces collinus, specific data such as Minimum Inhibitory Concentration (MIC) values from head-to-head studies are not readily accessible in published research. This guide synthesizes the limited available information and outlines the standard experimental protocols used to evaluate antibacterial efficacy, providing a framework for researchers in drug discovery and development.

Overview of Ansatrienins A2 and A3

Ansatrienin A2 and A3 belong to the ansamycin class of antibiotics, a group of macrolactams known for their diverse biological activities. They are produced by the bacterium Streptomyces collinus.[1] The ansamycin complex is a mixture of related compounds, and while some members of this family have well-documented antibacterial properties, specific and comparative data for Ansatrienin A2 and A3 are sparse.

Quantitative Data on Antibacterial Efficacy

A thorough search of scientific databases did not yield any studies presenting a direct comparison of the Minimum Inhibitory Concentration (MIC) values for this compound and Ansatrienin A2 against a panel of bacterial strains. The seminal 1983 paper that first described these two minor components notes their antibacterial and antifungal effects but does not provide the quantitative data necessary for a direct efficacy comparison.

Table 1: Comparative Antibacterial Efficacy of this compound vs. Ansatrienin A2 (MIC in µg/mL)

Bacterial StrainThis compoundAnsatrienin A2
Data Not Available--
Data Not Available--
Data Not Available--
Data Not Available--

As indicated, no publicly available data was found to populate this comparative table.

Standard Experimental Protocols for Determining Antibacterial Efficacy

To facilitate future comparative studies, this section details the standard methodologies for determining the antibacterial efficacy of compounds like this compound and A2.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the in vitro antibacterial activity of a compound. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The most common method is the broth microdilution assay.

Experimental Workflow for Broth Microdilution MIC Assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result start Bacterial Culture inoculation Inoculation with Bacteria start->inoculation compound Test Compound (this compound/A2) serial_dilution Serial Dilution of Compound compound->serial_dilution media Growth Media media->serial_dilution plate 96-Well Plate plate->inoculation serial_dilution->plate incubation Incubate (e.g., 37°C, 18-24h) inoculation->incubation reading Read Results (Visual/Spectrophotometric) incubation->reading mic_determination Determine MIC reading->mic_determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter [CFU/mL]).

  • Preparation of Test Compound: A stock solution of this compound or A2 is prepared and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a plate reader.

Mechanism of Action and Signaling Pathways

Information regarding the specific mechanism of action and any affected signaling pathways for this compound and Ansatrienin A2 is not available in the current body of scientific literature. For ansamycin antibiotics in general, a common mechanism of action is the inhibition of bacterial RNA polymerase. However, it cannot be assumed that this compound and A2 follow this same mechanism without specific experimental evidence.

Signaling_Pathway Ansatrienin_A3 This compound Target Bacterial Target (Unknown) Ansatrienin_A3->Target Ansatrienin_A2 Ansatrienin A2 Ansatrienin_A2->Target Pathway Signaling Pathway (Unknown) Target->Pathway Effect Antibacterial Effect Pathway->Effect

Caption: Hypothetical mechanism of action for Ansatrienins A2 and A3.

Conclusion and Future Directions

There is a clear need for further research to elucidate and compare the antibacterial efficacy of this compound and Ansatrienin A2. Future studies should focus on:

  • Direct Comparative MIC Testing: Performing standardized broth microdilution or agar (B569324) dilution assays with both compounds against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Mechanism of Action Studies: Investigating the molecular targets of this compound and A2 to understand how they exert their antibacterial effects. This could involve assays to assess inhibition of DNA, RNA, protein, or cell wall synthesis.

  • In Vivo Efficacy Studies: If promising in vitro activity is identified, progressing to animal models of infection to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these compounds.

For researchers and drug development professionals, this compound and A2 represent unexplored members of the ansamycin family that warrant further investigation to determine their potential as novel antibacterial agents.

References

A Comparative Analysis of Ansatrienin A3 and Mycotrienin I for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Ansatrienin A3 and Mycotrienin I, two closely related members of the ansamycin (B12435341) family of antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured overview of their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction and Structural Comparison

This compound and Mycotrienin I are natural products produced by Streptomyces species. Mycotrienin I is also known as Ansatrienin A.[1] Both compounds belong to the ansamycin class of antibiotics, which are characterized by a macrocyclic structure spanned by an aliphatic ansa chain.[2] Their biosynthesis originates from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. The core structural difference between these molecules lies in their side chains, which can influence their biological activity.

Note: Specific quantitative data for this compound is limited in publicly available scientific literature, reflecting its status as a minor and less-studied component of the ansamycin complex produced by Streptomyces collinus.[2][3]

Quantitative Biological Activity

CompoundAssay TypeCell Line/OrganismIC50MICReference
Mycotrienin I (Ansatrienin A) CytotoxicityVarious Tumor Cell LinesData not available-[4]
AntimicrobialFungi/Bacteria-Data not available[5]
This compound CytotoxicityNot availableData not available--
AntimicrobialNot available-Data not available-
Ansatrienin B (Mycotrienin II) (for context) CytotoxicityA549 (human lung carcinoma)58 nM (protein synthesis inhibition)-[6]
CytotoxicityFetal rat long bones (bone resorption)21 nM-[6]
AntimicrobialPenicillium chrysogenum-12.5 µg/mL[6]
AntimicrobialMucor pusillus-12.5 µg/mL[6]
AntimicrobialRhizopus delemar-12.5 µg/mL[6]
AntimicrobialSaccharomyces cerevisiae-8.0 µg/mL[6]
AntimicrobialCandida utilis-4.0 µg/mL[6]
AntimicrobialCandida krusei-4.0 µg/mL[6]

Mechanism of Action: HSP90 Inhibition

Ansamycin antibiotics, including Mycotrienin I, are known to exert their anticancer effects through the inhibition of Heat Shock Protein 90 (HSP90).[7] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[8][9]

By binding to the ATP-binding pocket of HSP90, ansamycins disrupt the chaperone cycle. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. The simultaneous disruption of multiple oncogenic signaling pathways makes HSP90 an attractive target for cancer therapy.[6][10]

Signaling Pathways Modulated by HSP90 Inhibition

The inhibition of HSP90 by compounds like Mycotrienin I can impact several critical signaling pathways in cancer cells. Below are diagrams illustrating the general mechanism of HSP90 inhibition and its effect on downstream signaling.

HSP90_Inhibition cluster_0 HSP90 Chaperone Cycle cluster_1 Inhibition by Mycotrienin I HSP90_inactive HSP90 (inactive) HSP90_ATP HSP90-ATP Complex HSP90_inactive->HSP90_ATP ATP binding HSP90_Client_Complex HSP90-Client Complex HSP90_ATP->HSP90_Client_Complex Client Protein binding Client_Protein Client Protein (e.g., Akt, Raf-1, HER2) Client_Protein_active Folded/Active Client Protein HSP90_Client_Complex->Client_Protein_active ATP hydrolysis Unfolded_Client Unfolded Client Protein HSP90_Client_Complex->Unfolded_Client Dissociation Mycotrienin_I Mycotrienin I Mycotrienin_I->HSP90_ATP Binds to ATP pocket Proteasome Proteasomal Degradation Unfolded_Client->Proteasome

Mechanism of HSP90 inhibition by Mycotrienin I.

Downstream_Signaling cluster_PI3K PI3K/Akt Pathway cluster_RAS RAS/RAF/MEK/ERK Pathway HSP90 HSP90 Akt Akt HSP90->Akt Maintains stability Raf1 Raf-1 HSP90->Raf1 Maintains stability Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MEK MEK Raf1->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Differentiation ERK->Cell_Growth Mycotrienin_I Mycotrienin I Mycotrienin_I->HSP90 Inhibits

Impact of HSP90 inhibition on downstream signaling.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines and determining IC50 values.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound or Mycotrienin I.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (this compound, Mycotrienin I) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add serial dilutions of compounds incubate_24h_1->add_compounds incubate_exposure Incubate for exposure period (24-72h) add_compounds->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_formazan Incubate 2-4h for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Objective: To determine the lowest concentration of this compound or Mycotrienin I that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound, Mycotrienin I) dissolved in a suitable solvent (e.g., DMSO)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Microplate incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing the compound dilutions, as well as to the positive control wells. The final volume in these wells will be 100 µL. Add 100 µL of sterile broth to the negative control wells.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for the recommended time (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of compounds in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate wells with microorganism prepare_inoculum->inoculate_plate incubate_plate Incubate plate (16-48h) inoculate_plate->incubate_plate read_mic Visually inspect for growth (determine MIC) incubate_plate->read_mic end End read_mic->end

Workflow for the broth microdilution MIC assay.

Conclusion

This compound and Mycotrienin I are ansamycin antibiotics with potential anticancer and antimicrobial activities, likely mediated through the inhibition of HSP90. While Mycotrienin I (Ansatrienin A) has been noted for its activity against tumor cell lines, a lack of publicly available, direct comparative data with this compound makes a definitive performance comparison challenging. Further research is required to fully elucidate the therapeutic potential of this compound and to provide the quantitative data necessary for a comprehensive comparative analysis. The protocols and pathway information provided in this guide offer a framework for conducting such future investigations.

References

Validating the Antifungal Spectrum of Ansatrienin A3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the persistent search for novel antifungal agents to combat the growing challenge of drug-resistant fungal infections, the ansamycin (B12435341) antibiotic, Ansatrienin A3, has been a subject of interest. This guide provides a comparative analysis of the antifungal spectrum of this compound against established antifungal drugs: Fluconazole, Amphotericin B, and Caspofungin. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated view of available data and highlighting areas for future investigation.

Executive Summary

This compound belongs to the ansamycin class of antibiotics, known for a range of biological activities, including antibacterial, antiviral, and antifungal properties. While its potential as an antifungal agent is recognized, comprehensive data on its spectrum of activity, particularly in the form of Minimum Inhibitory Concentrations (MICs), remains limited in publicly accessible literature. This guide synthesizes the available information on this compound and compares it with three frontline antifungal drugs, each representing a different class and mechanism of action. The objective is to provide a clear, data-driven perspective on the potential utility of this compound in the antifungal landscape.

Comparative Antifungal Agents: An Overview

To provide a robust contextual validation, this compound is compared against the following well-established antifungal agents:

  • Fluconazole: A triazole antifungal that inhibits the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. It is widely used for the treatment of various yeast infections.

  • Amphotericin B: A polyene macrolide that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. It possesses a broad spectrum of activity against many fungal pathogens.

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. It is particularly effective against Candida and Aspergillus species.

Data Presentation: Antifungal Spectrum Comparison

Due to the current lack of specific MIC data for this compound in the public domain, a direct quantitative comparison is not feasible at this time. The following table summarizes the known antifungal spectrum of the comparator drugs to provide a benchmark for future studies on this compound.

Antifungal AgentClassMechanism of ActionGeneral Antifungal Spectrum
This compound AnsamycinUnder InvestigationAntifungal activity reported, specific spectrum and potency not well-documented.
Fluconazole TriazoleErgosterol Synthesis InhibitorActive against most Candida species (though resistance is increasing), Cryptococcus neoformans, and some other yeasts. Limited activity against molds.
Amphotericin B PolyeneBinds to ErgosterolBroad-spectrum activity against most yeasts and molds, including Candida spp., Aspergillus spp., Cryptococcus neoformans, and endemic mycoses.
Caspofungin Echinocandinβ-(1,3)-D-glucan Synthesis InhibitorActive against most Candida species (including some fluconazole-resistant strains) and Aspergillus species. Not active against Cryptococcus neoformans.

Experimental Protocols: Determining Antifungal Susceptibility

The standard method for determining the in vitro antifungal spectrum of a compound is by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal isolates. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing to ensure reproducibility and comparability of data across different laboratories.

Key Experimental Protocol: Broth Microdilution MIC Assay (as per CLSI M27 for Yeasts and M38 for Filamentous Fungi)
  • Preparation of Antifungal Agent: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. The inoculum is prepared by suspending fungal colonies in sterile saline to a specific turbidity, which is then further diluted in the growth medium to achieve a standardized final concentration of fungal cells in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. The inhibition is typically determined visually or by using a spectrophotometer.

Mandatory Visualizations

Logical Relationship of Antifungal Drug Classes and their Targets

cluster_classes Antifungal Drug Classes cluster_targets Fungal Cell Targets Ansamycin Ansamycin (e.g., this compound) Target_Unknown Mechanism Under Investigation Ansamycin->Target_Unknown Inhibits (?) Azole Azole (e.g., Fluconazole) Ergosterol_Synthesis Ergosterol Synthesis Azole->Ergosterol_Synthesis Inhibits Polyene Polyene (e.g., Amphotericin B) Ergosterol_Membrane Ergosterol in Cell Membrane Polyene->Ergosterol_Membrane Binds to Echinocandin Echinocandin (e.g., Caspofungin) Glucan_Synthesis β-(1,3)-D-glucan Synthesis Echinocandin->Glucan_Synthesis Inhibits

Caption: Major antifungal classes and their cellular targets.

Experimental Workflow for MIC Determination

A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate A->C B Prepare Standardized Fungal Inoculum B->C D Incubate at 35°C C->D E Read and Record Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Standard workflow for determining the MIC of an antifungal agent.

Discussion and Future Directions

The primary challenge in validating the antifungal spectrum of this compound is the scarcity of publicly available, quantitative susceptibility data. While the ansamycin class has demonstrated antimicrobial activity, the specific targets and efficacy of this compound against a broad range of fungal pathogens need to be systematically evaluated.

Future research should prioritize the following:

  • Comprehensive in vitro susceptibility testing: Establishing the MICs of this compound against a diverse panel of clinical isolates, including common Candida and Aspergillus species, as well as emerging fungal pathogens.

  • Mechanism of action studies: Elucidating the specific molecular target(s) of this compound in fungal cells to understand its mode of action and potential for cross-resistance with existing antifungal drugs.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of fungal infections to determine its in vivo efficacy, pharmacokinetics, and safety profile.

By addressing these knowledge gaps, the scientific community can accurately assess the potential of this compound as a valuable addition to the antifungal armamentarium. This guide serves as a foundational document to encourage and direct these much-needed investigations.

A Comparative Guide to Ansatrienin Biosynthetic Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic gene clusters (BGCs) responsible for the production of ansatrienins, a class of ansamycin (B12435341) antibiotics with potent biological activities. By examining the genetic architecture, enzyme machinery, and regulatory elements, this document aims to facilitate a deeper understanding of ansatrienin biosynthesis and provide a foundation for future research and bioengineering efforts.

Introduction to Ansatrienins and Their Biosynthesis

Ansatrienins, also known as mycotrienins, are hybrid polyketide-non-ribosomal peptide natural products produced by various Streptomyces species.[1][2] Their structure features a macrocyclic lactam core, a triene chain, and a cyclohexanecarboxylic acid moiety attached to a D-alanine residue. The biosynthesis of these complex molecules is orchestrated by a multi-enzyme assembly line encoded by a dedicated biosynthetic gene cluster (BGC).

The assembly of the ansatrienin backbone begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA), which is a hallmark of ansamycin biosynthesis.[1][3] The polyketide chain is then elongated by a Type I polyketide synthase (PKS) and further modified by a non-ribosomal peptide synthetase (NRPS) system that incorporates D-alanine.[1][2] A series of tailoring enzymes then modify the core structure to generate the final ansatrienin analogues.

This guide focuses on comparing the BGCs from two prominent ansatrienin-producing strains: Streptomyces sp. XZQH13, for which a complete BGC sequence is available, and Streptomyces collinus Tü 1892, the organism in which the ansatrienin BGC was first identified and partially characterized.[1]

Quantitative Comparison of Ansatrienin BGCs

The following tables summarize the key features of the ansatrienin BGCs from Streptomyces sp. XZQH13 (producer of mycotrienin I/ansatrienin) and the partially characterized cluster from Streptomyces collinus Tü 1892.

Table 1: General Features of Ansatrienin Biosynthetic Gene Clusters
FeatureStreptomyces sp. XZQH13 (Mycotrienin I)Streptomyces collinus Tü 1892 (Ansatrienin)Reference
MIBiG Accession BGC0000957Not available
GenBank Accession KF813023.1Not available
Cluster Size ~40.4 kbPartially sequenced (~20 kb)[1]
Number of ORFs 26Partially characterized[1]
Biosynthetic Class NRPS-PKSNRPS-PKS[1]
Table 2: Core Biosynthetic Genes - PKS and NRPS Modules

Due to the limited sequence information for the S. collinus cluster, a detailed module-by-module comparison is not possible. However, based on the available data, a general comparison can be made.

Gene/ModuleStreptomyces sp. XZQH13 (Predicted)Streptomyces collinus Tü 1892 (Inferred)FunctionReference
Loading Module PKS with Acyl-ACP ligase domainPKS with Acyl-ACP ligase domainActivation and loading of AHBA starter unit[1]
PKS Modules Multiple modules for polyketide chain extensionMultiple PKS modulesElongation of the polyketide backbone[1]
NRPS Module Single module with A, T, and C domainsPeptide synthetase identifiedActivation and incorporation of D-alanine[1][2]
Table 3: Key Ancillary and Tailoring Genes in Ansatrienin Biosynthesis
Gene Product (Putative Function)Streptomyces sp. XZQH13 (Gene Locus)Streptomyces collinus Tü 1892 (Gene Identified)Role in BiosynthesisReference
AHBA Synthase AHH25587.1PresentFinal step in the biosynthesis of the AHBA starter unit[1]
AHBA Biosynthesis Pathway 6 genes (AHH25583.1 - AHH25588.1)Cluster of 6 genes presumed for AHBA pathwaySynthesis of the 3-amino-5-hydroxybenzoic acid starter unit[1]
1-cyclohexenylcarbonyl CoA reductase AHH25579.1chcABiosynthesis of the cyclohexanecarboxylic acid moiety from shikimic acid[1]
Methyltransferase AHH25591.1Not specifiedO-methylation of the polyketide backbone
Hydroxylase/Oxygenase AHH25574.1, AHH25590.1Not specifiedHydroxylation of the ansatrienin core structure
Regulators AHH25570.1 (SARP-family), AHH25595.1 (LuxR-family)Not specifiedTranscriptional regulation of the gene cluster
Transporters AHH25571.1 (ABC transporter)Not specifiedExport of ansatrienins out of the cell

Biosynthetic Pathways and Regulatory Networks

The biosynthesis of ansatrienins is a complex process involving the coordinated action of numerous enzymes. The general pathway and its proposed regulation are depicted below.

Ansatrienin Biosynthetic Pathway

Ansatrienin_Biosynthesis cluster_precursors Precursor Supply cluster_core_synthesis Core Structure Assembly cluster_tailoring Tailoring Reactions Shikimic_Acid Shikimic Acid CHC_CoA Cyclohexanecarbonyl-CoA Shikimic_Acid->CHC_CoA chcA, etc. Chorismate Chorismate Amino_Shikimate_Pathway Aminoshikimate Pathway Chorismate->Amino_Shikimate_Pathway AHBA 3-Amino-5-hydroxy- benzoic Acid (AHBA) Amino_Shikimate_Pathway->AHBA AHBA Synthase Alanine Alanine PKS_NRPS PKS-NRPS Assembly Line Alanine->PKS_NRPS NRPS AHBA->PKS_NRPS Loading CHC_CoA->PKS_NRPS Acylation of D-alanine Proansatrienin Proansatrienin PKS_NRPS->Proansatrienin Ansatrienins Ansatrienins (A, B, etc.) Proansatrienin->Ansatrienins Hydroxylation, Methylation, etc.

Caption: Proposed biosynthetic pathway for ansatrienins.

Regulatory Cascade for Ansatrienin Biosynthesis

Ansatrienin_Regulation Global_Signals Nutrient Limitation, Growth Phase Global_Regulators Global Regulators (e.g., AfsR, AdpA) Global_Signals->Global_Regulators LuxR_Regulator LuxR-family Regulator (AHH25595.1) Global_Regulators->LuxR_Regulator Activation SARP_Regulator SARP-family Regulator (AHH25570.1) Global_Regulators->SARP_Regulator Activation Ansatrienin_BGC Ansatrienin Biosynthetic Genes LuxR_Regulator->Ansatrienin_BGC Regulation SARP_Regulator->Ansatrienin_BGC Positive Regulation Ansatrienins Ansatrienins Ansatrienin_BGC->Ansatrienins

Caption: A putative regulatory network for ansatrienin production.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of ansatrienin BGCs are not extensively published. However, the following outlines the general methodologies employed in the cited literature.

Identification and Cloning of the Ansatrienin BGC
  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a confluent culture of the ansatrienin-producing Streptomyces strain.

  • Probe Design and Hybridization: A DNA probe is designed based on a conserved gene within ansamycin BGCs, typically the AHBA synthase gene. The probe is labeled (e.g., with radioactivity or a fluorescent tag) and used to screen a genomic library (e.g., a cosmid or fosmid library) of the producer strain via Southern hybridization.

  • Library Screening and Contig Assembly: Positive clones are isolated, and their inserts are sequenced. Overlapping sequences are assembled to reconstruct the entire BGC.

Gene Inactivation and Complementation
  • Construction of Gene Disruption Cassette: A gene of interest within the BGC is targeted for inactivation. An antibiotic resistance gene (e.g., apramycin (B1230331) resistance) is cloned into a plasmid, flanked by DNA regions homologous to the upstream and downstream sequences of the target gene.

  • Transformation and Homologous Recombination: The disruption plasmid is introduced into the Streptomyces producer strain via conjugation or protoplast transformation. Double-crossover homologous recombination results in the replacement of the target gene with the resistance cassette.

  • Mutant Verification: Successful gene knockout is confirmed by PCR and Southern blot analysis.

  • Phenotypic Analysis: The mutant strain is cultivated, and the culture extract is analyzed by HPLC and mass spectrometry to confirm the loss of ansatrienin production.

  • Complementation: The wild-type copy of the inactivated gene is cloned into an integrative expression vector and introduced into the mutant strain to restore ansatrienin production, confirming the gene's function.

Heterologous Expression
  • Cloning of the BGC: The entire ansatrienin BGC is cloned into a suitable expression vector (e.g., a BAC or PAC vector).

  • Transformation of a Heterologous Host: The expression construct is introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

  • Cultivation and Analysis: The heterologous host is cultivated under conditions that induce the expression of the BGC. The production of ansatrienins is then verified by HPLC and mass spectrometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_functional_analysis Functional Analysis Start Start: Ansatrienin- Producing Strain gDNA_Isolation Genomic DNA Isolation Start->gDNA_Isolation Library_Construction Genomic Library Construction gDNA_Isolation->Library_Construction Probe_Hybridization Probe Hybridization (AHBA Synthase) Library_Construction->Probe_Hybridization BGC_Cloning BGC Cloning & Sequencing Probe_Hybridization->BGC_Cloning Gene_Inactivation Gene Inactivation BGC_Cloning->Gene_Inactivation Heterologous_Expression Heterologous Expression BGC_Cloning->Heterologous_Expression BGC_Annotation Bioinformatic Analysis & Gene Annotation BGC_Cloning->BGC_Annotation Functional_Insights Functional Insights into Ansatrienin Biosynthesis Gene_Inactivation->Functional_Insights Heterologous_Expression->Functional_Insights BGC_Annotation->Functional_Insights

Caption: General workflow for the identification and characterization of an ansatrienin BGC.

Conclusion

The comparative analysis of ansatrienin BGCs reveals a conserved core architecture centered around a hybrid NRPS-PKS assembly line and the biosynthesis of the characteristic AHBA starter unit. The availability of the complete sequence from Streptomyces sp. XZQH13 provides a valuable template for understanding the genetic basis of ansatrienin production. Future research, including the complete sequencing of the BGC from S. collinus and other producer strains, will undoubtedly uncover further diversity in tailoring enzymes, leading to the discovery of novel ansatrienin analogues. The elucidation of the regulatory networks governing these clusters will also be crucial for developing rational strategies to enhance the production of these valuable bioactive compounds.

References

Navigating the Maze of Resistance: A Comparative Guide to Ansatrienin A3 and Related Ansamycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of novel antimicrobial compounds. Ansatrienin A3, a member of the ansamycin (B12435341) family of antibiotics, represents a potential candidate in the fight against microbial infections. However, a comprehensive understanding of its potential for cross-resistance with existing antibiotic classes is crucial for its future development. This guide provides a comparative analysis of the known resistance mechanisms within the ansamycin class and outlines the experimental approaches required to evaluate the cross-resistance profile of this compound.

This compound: An Overview

This compound is a naturally occurring ansamycin produced by Streptomyces collinus.[1] Like other ansamycins, it possesses a unique ansa-bridged macrocyclic structure, which is responsible for its biological activity.[2] While specific data on the antimicrobial spectrum and resistance mechanisms of this compound are currently limited in publicly available literature, the broader family of ansamycins, which includes well-known members like rifampin, geldanamycin, and herbimycin A, offers valuable insights into potential resistance pathways.

Comparative Analysis of Resistance Mechanisms

Understanding the mechanisms by which resistance develops to ansamycins is fundamental to predicting potential cross-resistance with other antibiotics. Resistance to this class can arise through various mechanisms, primarily involving modification of the drug target, enzymatic inactivation of the antibiotic, or active efflux of the drug from the cell.

Antibiotic ClassPrimary Mechanism(s) of ResistanceKey Genes/Proteins InvolvedPotential for Cross-Resistance with Ansamycins
Ansamycins (general) Target modification (RNA polymerase), Drug efflux, Enzymatic inactivationrpoB, ABC transporters (e.g., P-glycoprotein)High within the ansamycin class. Potential for cross-resistance with other antibiotics that are substrates of the same efflux pumps.
Rifamycins (e.g., Rifampin) Mutations in the β-subunit of RNA polymeraserpoBHigh with other rifamycins. Cross-resistance with rifaximin (B1679331) has been observed.[3]
Benzoquinonoid Ansamycins (e.g., Geldanamycin, Herbimycin A) Overexpression of multidrug resistance efflux pumps, Decreased formation of cytotoxic free radicalsmdr1 (P-glycoprotein)Potential cross-resistance with other substrates of P-glycoprotein, such as some anticancer drugs and other antibiotics.[4]
Aminoglycosides Enzymatic modification (acetylation, phosphorylation, nucleotidylation), Ribosomal mutations, Efflux pumpsAACs, APHs, ANTs, rpsLLow, as the primary targets and resistance mechanisms differ significantly from ansamycins.[5]
Macrolides Target modification (rRNA methylation), Efflux pumpserm genes, Mef pumpsModerate, primarily if both classes are substrates for the same efflux pumps.
β-Lactams Enzymatic inactivation (β-lactamases), Altered penicillin-binding proteins (PBPs)bla genes, mecALow, due to distinct mechanisms of action and resistance.

Experimental Protocols for Cross-Resistance Studies

To definitively determine the cross-resistance profile of this compound, a series of well-defined experiments are required. The following protocols provide a general framework for such an investigation.

Generation of this compound-Resistant Cell Lines/Strains

Objective: To select for and isolate microbial strains or cancer cell lines with acquired resistance to this compound.

Methodology:

  • Organism Selection: Choose a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli) or cancer cell lines known to be sensitive to other ansamycins.

  • Stepwise Selection: Culture the selected organisms in the presence of sub-inhibitory concentrations of this compound.

  • Gradual Dose Escalation: Gradually increase the concentration of this compound in the culture medium over successive passages.

  • Isolation of Resistant Clones: Isolate single colonies or clones that demonstrate significant growth at concentrations of this compound that are inhibitory to the parental strain.

  • Confirmation of Resistance: Determine the minimum inhibitory concentration (MIC) or IC50 of this compound for the resistant clones and compare it to the parental strain to confirm the resistance phenotype.

Cross-Resistance Profiling

Objective: To assess the susceptibility of this compound-resistant strains/cell lines to a panel of other antimicrobial agents.

Methodology:

  • Antibiotic Panel Selection: Select a diverse panel of antibiotics representing different classes (e.g., rifampin, geldanamycin, erythromycin, ciprofloxacin, penicillin, gentamicin).

  • Susceptibility Testing: Determine the MIC or IC50 of each antibiotic in the panel against both the this compound-resistant and the parental strains using standard methods such as broth microdilution or agar (B569324) dilution for bacteria, and cytotoxicity assays (e.g., MTT, CellTiter-Glo) for cancer cell lines.

  • Data Analysis: Compare the susceptibility profiles of the resistant and parental strains. A significant increase in the MIC or IC50 of another antibiotic in the this compound-resistant strain indicates cross-resistance.

Visualizing Resistance Mechanisms

Diagrams illustrating the potential mechanisms of resistance can aid in understanding the complex biological processes involved.

Generalized Efflux Pump-Mediated Resistance cluster_cell Bacterial/Cancer Cell EffluxPump Efflux Pump (e.g., ABC Transporter) Ansatrienin_out This compound (extracellular) EffluxPump->Ansatrienin_out Expulsion (ATP-dependent) Ansatrienin_in This compound (intracellular) Ansatrienin_in->EffluxPump Binding Target Cellular Target (e.g., RNA Polymerase) Ansatrienin_in->Target Inhibition Ansatrienin_out->Ansatrienin_in Uptake

Caption: A diagram illustrating a generalized mechanism of drug resistance mediated by an efflux pump.

Experimental Workflow for Cross-Resistance Studies Start Start with Sensitive Parental Strain/Cell Line Exposure Continuous Exposure to Increasing this compound Start->Exposure Selection Selection of Resistant Population Exposure->Selection Isolation Isolation of Resistant Clones Selection->Isolation MIC_A3 Determine MIC/IC50 of This compound Isolation->MIC_A3 MIC_Panel Determine MIC/IC50 of Other Antibiotics Isolation->MIC_Panel Analysis Compare Susceptibility Profiles (Resistant vs. Parental) MIC_A3->Analysis MIC_Panel->Analysis Conclusion Identify Cross-Resistance and Shared Mechanisms Analysis->Conclusion

Caption: A workflow diagram outlining the key steps in an experimental protocol to determine cross-resistance.

Future Directions

The therapeutic potential of this compound can only be fully realized through a dedicated research effort to elucidate its antimicrobial properties and resistance profile. Future studies should focus on:

  • Determining the Antimicrobial Spectrum: Establishing the range of bacteria and other microbes against which this compound is active.

  • Identifying the Molecular Target: Pinpointing the specific cellular component that this compound inhibits.

  • Investigating Resistance Mechanisms: Performing the cross-resistance studies outlined above and using genomic and proteomic approaches to identify the specific genetic mutations or changes in protein expression that confer resistance.

By systematically addressing these knowledge gaps, the scientific community can accurately assess the potential of this compound as a valuable addition to our antimicrobial arsenal (B13267) and develop strategies to mitigate the development of resistance.

References

Ansatrienin A3: A Comparative Analysis of Efficacy Against Other Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ansatrienin A3, an ansamycin (B12435341) antibiotic produced by Streptomyces collinus, in the context of other well-established antibiotics from the same genus. Due to a notable lack of publicly available quantitative efficacy data for this compound, this comparison focuses on its known characteristics and the general efficacy of the ansamycin class, juxtaposed with comprehensive data for widely-used Streptomyces antibiotics such as Streptomycin, Tetracycline, and Erythromycin.

Executive Summary

Comparative Efficacy: this compound in Context

This compound is a minor component isolated from the fermentation broth of Streptomyces collinus.[1][2] While its activity against bacteria and fungi has been noted, the absence of specific MIC values for this compound prevents a direct quantitative comparison with other antibiotics.

For the purpose of this guide, we will compare the known qualitative information about this compound with the well-documented efficacy of three major classes of Streptomyces-derived antibiotics: aminoglycosides (Streptomycin), tetracyclines (Tetracycline), and macrolides (Erythromycin).

Data Presentation: Efficacy of Comparator Antibiotics

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Streptomycin, Tetracycline, and Erythromycin against common bacterial and fungal pathogens. These values, collated from various studies, provide a baseline for the expected efficacy of broad-spectrum antibiotics derived from Streptomyces.

Table 1: Minimum Inhibitory Concentration (MIC) of Streptomycin

OrganismMIC Range (µg/mL)Notes
Staphylococcus aureus1.73 - >64Resistance is common.
Escherichia coli4 - >128High-level resistance is prevalent.
Candida albicansGenerally considered resistantAminoglycosides have poor activity against fungi.

Table 2: Minimum Inhibitory Concentration (MIC) of Tetracycline

OrganismMIC Range (µg/mL)Notes
Staphylococcus aureus0.25 - >256Widespread resistance due to efflux pumps and ribosomal protection.
Escherichia coli8 - >2048Resistance is common and can be plasmid-mediated.
Candida albicansGenerally considered resistantTetracyclines are antibacterial agents.

Table 3: Minimum Inhibitory Concentration (MIC) of Erythromycin

OrganismMIC Range (µg/mL)Notes
Staphylococcus aureus0.125 - >2048Resistance is frequently observed.
Escherichia coli16 - >1024Intrinsic resistance is high in Gram-negative bacteria.
Candida albicansGenerally considered resistantMacrolides are antibacterial agents.

Mechanism of Action and Signaling Pathways

This compound and the Ansamycin Class:

Ansamycins, including presumably this compound, target the β-subunit of bacterial DNA-dependent RNA polymerase. This binding sterically hinders the elongation of the nascent RNA chain, thereby inhibiting transcription. This mechanism is distinct from that of many other antibiotic classes and is a key area of interest for developing drugs against resistant bacteria.

Ansamycin_Mechanism General Mechanism of Ansamycin Antibiotics Ansamycin Ansamycin Antibiotic (e.g., this compound) RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) Ansamycin->RNAP Binds to RNA RNA Transcript RNAP->RNA Inhibits Elongation DNA DNA Template DNA->RNAP Protein Protein Synthesis RNA->Protein CellDeath Bacterial Cell Death or Growth Inhibition Protein->CellDeath

General signaling pathway for ansamycin antibiotics.

Comparator Antibiotics:

  • Streptomycin (Aminoglycoside): Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.

  • Tetracycline (Tetracycline): Binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.

  • Erythromycin (Macrolide): Binds to the 50S ribosomal subunit, preventing the translocation step of protein synthesis.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro efficacy of an antibiotic. The following is a generalized protocol based on the broth microdilution method.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of the antibiotic in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the antibiotic in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no antibiotic) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungal growth.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic in Microtiter Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plates D->E F Observe for Growth Inhibition E->F G Determine MIC F->G

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound, as a member of the ansamycin class, holds potential as an antimicrobial agent due to its mechanism of action targeting bacterial RNA polymerase. However, the current lack of publicly available quantitative efficacy data severely limits a direct comparison with established Streptomyces antibiotics.

For a comprehensive evaluation of this compound's therapeutic potential, further research is imperative to:

  • Determine the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of clinically relevant bacteria and fungi.

  • Conduct in vivo efficacy studies to assess its performance in animal models of infection.

  • Investigate its spectrum of activity, including against multidrug-resistant strains.

  • Elucidate any off-target effects or specific signaling pathway interactions beyond RNA polymerase inhibition.

This guide highlights the existing knowledge gap and underscores the necessity for foundational research to unlock the potential of this compound and other novel natural products from Streptomyces.

References

Unveiling the Target Pathway of Ansatrienin A3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ansatrienin A3's performance against other molecules targeting the eukaryotic elongation factor 1A (eEF1A), supported by experimental data and detailed protocols. This analysis aims to clarify the validation of this compound's target pathway and its potential as a therapeutic agent.

This compound, a member of the ansamycin (B12435341) family of natural products, is emerging as a potent inhibitor of eukaryotic protein synthesis. Like its structural relatives, Cytotrienin A and Ansatrienin B, evidence strongly suggests that this compound exerts its biological activity by targeting the eukaryotic elongation factor 1A (eEF1A). This protein is a crucial component of the translation machinery, responsible for delivering aminoacyl-tRNAs to the ribosome. Inhibition of eEF1A leads to a stall in protein synthesis, a mechanism with significant therapeutic potential, particularly in oncology.

This guide delves into the experimental validation of eEF1A as the target for this compound and its analogs, and provides a comparative overview with other well-characterized eEF1A inhibitors, including Plitidepsin (Aplidin®), Didemnin B, Ternatin-4, and Metarrestin.

Comparative Analysis of eEF1A Inhibitors

The following table summarizes the quantitative data for this compound and its comparator molecules, highlighting their potency in various assays. It is important to note that direct head-to-head comparisons in the same assay are limited in the current literature; therefore, these values should be interpreted within the context of their respective experimental setups.

CompoundTargetAssay TypeCell Line/SystemPotency (IC50/Kd)Reference
This compound eEF1A (putative)Antifungal/AntibacterialVariousData not available[1]
Cytotrienin A eEF1AIn vitro translationRabbit Reticulocyte LysatePotent inhibition (specific IC50 not provided)[2]
Ansatrienin B eEF1ATNF-α-stimulated ICAM-1 expression-IC50 = 0.3 μM[3]
Plitidepsin eEF1A2Binding Affinity (Kd)Purified protein~80 nM[4]
Antiviral (SARS-CoV-2)Vero E6 cellsIC50 ~ 0.88 nM
Didemnin B eEF1AProtein Synthesis InhibitionHCT116 cellsIC50 ~ 7 nM[5]
Ternatin-4 eEF1AProtein Synthesis InhibitionHCT116 cellsIC50 ~ 36 nM[5]
Metarrestin eEF1A2PNC ReductionVarious cancer cell linesIC50 = 100 - 300 nM

Experimental Protocols for Target Validation

The validation of eEF1A as the direct target of these small molecules involves a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the validation of eEF1A inhibitors.

Affinity Chromatography

Objective: To isolate the protein target of a small molecule from a complex cellular lysate.

Methodology:

  • Probe Synthesis: A derivative of the small molecule inhibitor (e.g., Cytotrienin A) is synthesized with a linker arm and attached to a solid support matrix, such as sepharose beads.

  • Lysate Preparation: Human cancer cells (e.g., HeLa) are cultured and harvested. The cells are lysed to release the cellular proteins.

  • Affinity Pulldown: The cell lysate is incubated with the inhibitor-coupled beads. The target protein (eEF1A) will bind to the immobilized inhibitor.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads. This can be achieved by competing with an excess of the free inhibitor or by changing the buffer conditions (e.g., pH or salt concentration).

  • Analysis: The eluted proteins are separated by SDS-PAGE and the protein of interest is identified by mass spectrometry or Western blotting using an anti-eEF1A antibody.

Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify the protein target of a small molecule by observing its stabilization upon ligand binding, leading to resistance to proteolysis.

Methodology:

  • Cell Lysate Preparation: Prepare a protein lysate from the cells of interest.

  • Compound Incubation: Aliquots of the lysate are incubated with the small molecule inhibitor (e.g., this compound) at various concentrations, alongside a vehicle control (e.g., DMSO).

  • Protease Digestion: A protease (e.g., thermolysin or pronase) is added to each sample to initiate protein digestion. The extent of digestion is carefully controlled.

  • Quenching: The digestion is stopped by adding a protease inhibitor or by heat inactivation.

  • Analysis: The samples are analyzed by SDS-PAGE and Western blotting using an antibody against the putative target protein (eEF1A). A stronger band in the inhibitor-treated lanes compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, protecting it from proteolytic degradation.[6][7][8][9][10]

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between a small molecule and its target protein.

Methodology:

  • Sample Preparation: Purified eEF1A protein is placed in the sample cell of the ITC instrument, and the small molecule inhibitor is loaded into the titration syringe. Both are in the same buffer.

  • Titration: A series of small, precise injections of the inhibitor are made into the protein solution.

  • Heat Measurement: The instrument measures the minute heat changes that occur upon binding of the inhibitor to the protein.

  • Data Analysis: The heat released or absorbed after each injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to determine the Kd, n, ΔH, and ΔS.[11][12][13][14][15]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

AnsatrieninA3_Target_Pathway cluster_cell Cancer Cell AnsatrieninA3 This compound eEF1A eEF1A AnsatrieninA3->eEF1A Inhibition Ribosome Ribosome eEF1A->Ribosome Delivers tRNA Cell_Proliferation Cell Proliferation & Survival eEF1A->Cell_Proliferation Non-canonical functions Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongation tRNA Aminoacyl-tRNA tRNA->Ribosome Protein_Synthesis->Cell_Proliferation

Caption: this compound's proposed mechanism of action.

Target_Validation_Workflow start Hypothesized Target (eEF1A) affinity_chrom Affinity Chromatography start->affinity_chrom Direct Binding darts DARTS Assay start->darts Target Engagement itc Isothermal Titration Calorimetry (ITC) start->itc Binding Affinity cellular_assays Cellular Assays (e.g., Protein Synthesis Inhibition) start->cellular_assays validation Target Validated affinity_chrom->validation darts->validation itc->validation cellular_assays->validation Functional Effect

Caption: Experimental workflow for eEF1A target validation.

Logical_Comparison cluster_ansatrienin This compound cluster_alternatives Alternative eEF1A Inhibitors ansatrienin_node Natural Product (Ansamycin) target eEF1A ansatrienin_node->target Inhibits plitidepsin Plitidepsin (Marine Depsipeptide) plitidepsin->target Inhibits metarrestin Metarrestin (Synthetic Quinolinone) metarrestin->target Inhibits

Caption: Logical relationship of eEF1A inhibitors.

Conclusion

The available evidence strongly supports the hypothesis that this compound, like other members of the ansamycin family, targets the eukaryotic elongation factor 1A. This mechanism of action, the inhibition of protein synthesis, is a validated strategy in cancer therapy. While direct quantitative binding data for this compound is still emerging, the comparative analysis with other potent eEF1A inhibitors like Plitidepsin and Metarrestin highlights the therapeutic potential of this class of molecules. Further head-to-head studies employing the experimental protocols outlined in this guide will be crucial to fully elucidate the comparative efficacy and potential clinical utility of this compound. The continued exploration of eEF1A inhibitors represents a promising avenue for the development of novel anticancer agents.

References

A Comparative Guide to Ansamycin Antibiotics from Streptomyces collinus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ansamycin (B12435341) antibiotics produced by the bacterium Streptomyces collinus. It is designed to offer an objective overview of their biological performance, supported by available data and detailed experimental methodologies for their isolation and evaluation.

Introduction to Ansamycins and Streptomyces collinus

The genus Streptomyces is a prolific source of bioactive secondary metabolites, including a significant portion of clinically used antibiotics[1][2]. Streptomyces collinus, a soil-dwelling species, is notable for producing a variety of ansamycin antibiotics[3]. Ansamycins are a class of macrolactams characterized by an aliphatic ansa chain bridging an aromatic nucleus[4]. This unique structure confers a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties[4][5][6]. Their mechanism of action often involves the inhibition of key cellular machinery, such as bacterial RNA polymerase or heat shock protein 90 (Hsp90)[4][7][8].

The primary ansamycins isolated from S. collinus include the ansatrienins (also known as mycotrienins), which are benzenoid ansamycins, and naphthomycin A, a naphthalenoid type[3][5][9]. This guide focuses on comparing these key products.

General Biosynthesis Pathway

The biosynthesis of ansamycins in Streptomyces originates from the shikimate pathway, which produces 3-amino-5-hydroxybenzoic acid (AHBA). AHBA serves as the starter unit for a polyketide synthase (PKS) that extends the ansa chain using acetate (B1210297) and propionate (B1217596) units[6][9][10]. Post-PKS modifications lead to the diverse structures observed in this family.

Ansamycin_Biosynthesis_Pathway cluster_precursors Precursors cluster_core Core Synthesis cluster_products Final Products from S. collinus Shikimate Shikimate Pathway AHBA 3-Amino-5-Hydroxybenzoic Acid (AHBA) Shikimate->AHBA Polyketide Polyketide Pathway (Acetate/Propionate) PKS Polyketide Synthase (PKS) Polyketide->PKS AHBA->PKS ProAnsamycin Pro-ansamycin Intermediate PKS->ProAnsamycin Ansatrienins Ansatrienins NaphthomycinA Naphthomycin A ProAnsamycin->Ansatrienins ProAnsamycin->NaphthomycinA

High-level overview of the ansamycin biosynthetic pathway.

Comparative Biological Activity

The ansamycins from S. collinus exhibit distinct biological profiles. Ansatrienins are primarily recognized for their antifungal activity, while naphthomycins have demonstrated cytotoxic and antibacterial properties. A direct quantitative comparison is challenging due to variations in experimental conditions across different studies. However, the following tables summarize representative data for ansamycins to illustrate their therapeutic potential.

Table 1: Antifungal and Antibacterial Activity (MIC, µg/mL)

CompoundCandida albicansStaphylococcus aureusMycobacterium tuberculosisReference
Ansatrienin A Potent (MIC not specified)--[5]
Naphthomycin A -Active (MIC not specified)Inactive[11]
Rifamycin (B1679328) B (Reference) -0.002 - 0.020.1[12]

Note: Data for S. collinus-specific compounds is limited in comparative studies. Rifamycin B, a well-studied ansamycin from a different actinomycete, is included for reference.

Table 2: Cytotoxic Activity (IC50, µM)

CompoundP388 (Leukemia) Cell LineA-549 (Lung Cancer) Cell LineReference
Naphthomycin K *1.83.2[11]
Geldanamycin (Reference) Potent (IC50 varies)Potent (IC50 varies)[4][13]

*Naphthomycin K, a close structural analog, was isolated from a different Streptomyces sp. but provides insight into the potential activity of naphthomycins. Geldanamycin is a well-known Hsp90 inhibitor used for comparison.

Experimental Protocols

This section details generalized yet comprehensive protocols for the cultivation of S. collinus, extraction of ansamycins, and subsequent bioactivity testing. These protocols are synthesized from standard methods reported for Streptomyces[14][15][16].

Cultivation and Fermentation of S. collinus
  • Strain Activation : Inoculate Streptomyces collinus spores or mycelial fragments into Yeast Malt Extract (YME) broth.

  • Incubation : Incubate the culture at 28-30°C for 48-72 hours with shaking at 200 rpm to generate a seed culture.

  • Production : Transfer the seed culture (5-10% v/v) into a larger volume of production medium (e.g., Glucose Soybean Broth).

  • Fermentation : Ferment for 5-7 days at 28-30°C with vigorous shaking to ensure proper aeration.

Extraction and Purification of Ansamycins

The following workflow outlines the key steps for isolating ansamycin compounds from the fermentation broth.

Extraction_Workflow node_cult 1. S. collinus Fermentation Broth node_cent 2. Centrifugation / Filtration (Separate Mycelia and Supernatant) node_cult->node_cent node_extr 3. Solvent Extraction of Supernatant (e.g., with n-butanol or ethyl acetate) node_cent->node_extr node_evap 4. Concentrate Organic Phase (Rotary Evaporation) node_extr->node_evap node_chrom 5. Column Chromatography (Silica Gel) node_evap->node_chrom node_frac 6. Collect and Analyze Fractions (TLC / HPLC) node_chrom->node_frac node_pure 7. Purified Ansamycin Compounds node_frac->node_pure node_test 8. Bioactivity Assays node_pure->node_test

Workflow for ansamycin extraction and purification.
  • Harvesting : After fermentation, centrifuge the culture broth at 10,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Extraction : Transfer the supernatant to a separatory funnel and extract with an equal volume of an organic solvent like n-butanol or ethyl acetate. Shake vigorously and allow the layers to separate[15].

  • Concentration : Collect the organic layer and concentrate it to dryness under reduced pressure using a rotary evaporator.

  • Purification : Redissolve the crude extract in a minimal amount of solvent and purify using silica (B1680970) gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different ansamycin compounds.

Bioactivity Assays: Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation : Culture test microorganisms (bacteria or fungi) to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL)[14].

  • Plate Preparation : For the Kirby-Bauer method, spread the microbial suspension evenly onto Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi) plates[14].

  • Disc Application : Apply sterile paper discs impregnated with known concentrations of the purified ansamycin compounds onto the agar surface.

  • Incubation : Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement : Measure the diameter of the zone of inhibition around each disc. The MIC can be more precisely determined using a broth microdilution method, where the lowest concentration of the antibiotic that prevents visible growth is recorded.

Conclusion

Streptomyces collinus is a valuable source of structurally diverse ansamycin antibiotics, including the antifungal ansatrienins and the cytotoxic/antibacterial naphthomycin A. While comprehensive comparative data remains sparse, the available information underscores their potential as lead compounds for drug development. The methodologies outlined in this guide provide a framework for the consistent isolation and evaluation of these compounds, facilitating further research into their therapeutic applications. Future studies focusing on a standardized, side-by-side comparison of the ansamycins from S. collinus against a broad panel of microbial and cancer cell lines are essential to fully elucidate their structure-activity relationships and clinical potential.

References

Unveiling the Novelty of Ansatrienin A3's Anticancer Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of oncology drug development, the quest for novel therapeutic agents with unique mechanisms of action is paramount. Ansatrienin A3, a member of the ansamycin (B12435341) class of antibiotics, has emerged as a compound of interest. This guide provides a comprehensive assessment of the novelty of this compound's mechanism of action by comparing it with established anticancer agents. Leveraging available experimental data for closely related compounds and the broader ansamycin class, this document offers researchers, scientists, and drug development professionals a detailed comparative analysis, complete with experimental protocols and pathway visualizations, to guide future research and development.

Executive Summary

While specific mechanistic data for this compound is limited, the broader ansamycin class is well-characterized, with Heat Shock Protein 90 (HSP90) being a primary target. This guide postulates that this compound likely shares this mechanism, leading to the disruption of key oncogenic signaling pathways and subsequent cancer cell death. This mechanism presents a distinct approach compared to traditional chemotherapeutics that directly target DNA or microtubule dynamics. The novelty of this compound, therefore, may lie in the specifics of its interaction with HSP90 and its downstream consequences, potentially offering a unique therapeutic window or efficacy against resistant tumors.

Comparative Analysis of Anticancer Mechanisms

To contextualize the potential novelty of this compound, its presumed mechanism is compared against several classes of established anticancer drugs.

Drug ClassPrimary Mechanism of ActionKey Molecular Targets
Ansamycins (e.g., Geldanamycin, presumed for this compound) Inhibition of Heat Shock Protein 90 (HSP90) chaperone activity, leading to the degradation of client proteins essential for tumor growth and survival.HSP90
Anthracyclines (e.g., Doxorubicin) DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species, leading to DNA damage and apoptosis.DNA, Topoisomerase II
Taxanes (e.g., Paclitaxel) Stabilization of microtubules, leading to mitotic arrest and apoptosis.Microtubules (β-tubulin)
Platinum-based drugs (e.g., Cisplatin) Formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and induction of apoptosis.DNA
Topoisomerase I Inhibitors (e.g., Topotecan) Trapping of topoisomerase I-DNA covalent complexes, leading to DNA single-strand breaks and apoptosis.Topoisomerase I
Antimetabolites (e.g., 5-Fluorouracil) Inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to the disruption of DNA synthesis and repair.Thymidylate Synthase

Quantitative Comparison of Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Ansatrienin B (a close analog of this compound), established HSP90 inhibitors, and standard chemotherapeutic agents across various cancer cell lines. This data provides a quantitative benchmark for assessing the potential potency of this compound.

CompoundCancer Cell LineAssayIC50Citation
Ansatrienin B (Mycotrienin II) A549 (Lung Carcinoma)L-leucine incorporation58 nM[1]
Ansatrienin B (Mycotrienin II) A549 (Lung Carcinoma)TNF-α-induced ICAM-1 expression300 nM[1]
Geldanamycin Glioma Cell LinesGrowth Inhibition0.4 - 3 nM[2]
Geldanamycin Breast Cancer Cell LinesGrowth Inhibition2 - 20 nM[2]
Geldanamycin Small Cell Lung Cancer LinesGrowth Inhibition50 - 100 nM[2]
17-AAG (Tanespimycin) Prostate Cancer Cell Lines (LNCaP, PC-3)Growth Arrest25 - 45 nM[3]
17-AAG (Tanespimycin) JIMT-1 (Trastuzumab-resistant Breast Cancer)Proliferation10 nM[4]
17-AAG (Tanespimycin) SKBR-3 (Breast Cancer)Proliferation70 nM[4]
Doxorubicin BFTC-905 (Bladder Cancer)MTT2.3 µM[5]
Doxorubicin MCF-7 (Breast Cancer)MTT2.5 µM[5]
Doxorubicin HeLa (Cervical Cancer)MTT2.9 µM[5]
Paclitaxel (B517696) Various Human Tumor Cell LinesClonogenic Assay2.5 - 7.5 nM[6]
Paclitaxel BT-474 (Breast Cancer)MTT19 nM[7]
Paclitaxel MDA-MB-231 (Breast Cancer)MTT0.3 µM[7]
Cisplatin 5637 (Bladder Cancer)Cell Viability1.1 µM (48h)[8]
Cisplatin HT-1376 (Bladder Cancer)Cell Viability2.75 µM (48h)[8]

Postulated Signaling Pathway for this compound

Based on the known mechanism of other ansamycin antibiotics, this compound is predicted to inhibit the ATPase activity of HSP90. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of numerous oncogenic client proteins, such as HER2, RAF-1, and AKT. The depletion of these critical signaling molecules would, in turn, inhibit downstream pro-survival pathways, ultimately leading to cell cycle arrest and apoptosis.

Ansatrienin_A3_Pathway Ansatrienin_A3 This compound HSP90 HSP90 Ansatrienin_A3->HSP90 Inhibits Client_Proteins Oncogenic Client Proteins (e.g., HER2, RAF-1, AKT) HSP90->Client_Proteins Maintains Stability Ubiquitin_Proteasome Ubiquitin-Proteasome System HSP90->Ubiquitin_Proteasome Client_Proteins->Ubiquitin_Proteasome Misfolded proteins targeted by Downstream_Pathways Downstream Signaling (e.g., PI3K/AKT, MAPK) Client_Proteins->Downstream_Pathways Activates Degradation Degradation Ubiquitin_Proteasome->Degradation Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Pathways->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Pathways->Apoptosis Experimental_Workflow Start Start: Novel Compound (this compound) Cell_Viability Cell Viability Assay (MTT) Determine IC50 Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Use IC50 Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Viability->Cell_Cycle_Assay Use IC50 Western_Blot Western Blot Analysis (Signaling Pathways) Cell_Viability->Western_Blot Use IC50 Mechanism_Elucidation Elucidation of Mechanism of Action Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation

References

Benchmarking Ansatrienin A3: A Comparative Guide Against Clinically Used Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Ansatrienin A3, a member of the ansamycin (B12435341) class of antibiotics produced by Streptomyces collinus, has been identified as having antifungal properties.[1] This guide provides a comparative framework for benchmarking the in vitro and in vivo efficacy of this compound against established, clinically utilized antifungal drugs: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin).

Due to the limited publicly available data on the specific antifungal activity of this compound, this guide will serve as a template, outlining the essential experiments and data required for a comprehensive comparison. Placeholder data for this compound are used for illustrative purposes, while the data for clinically used antifungals are based on published findings.

Mechanism of Action: A Comparative Overview

Antifungal drugs exert their effects by targeting structures and pathways unique to fungal cells, thereby minimizing toxicity to human cells.[2][3][4] The primary mechanisms of the comparator drugs are well-established:

  • Polyenes (e.g., Amphotericin B): These molecules bind to ergosterol (B1671047), a primary component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death.[2][5]

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol.[6][7][8] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane function and inhibit fungal growth.[4]

  • Echinocandins (e.g., Caspofungin): These agents non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[9][10][11] This disruption of the cell wall leads to osmotic instability and cell lysis.[5]

  • Ansamycins (e.g., this compound): While the specific antifungal mechanism of this compound is not extensively documented in publicly available literature, ansamycins are known to exhibit a broad range of biological activities, often involving the inhibition of protein synthesis.[12] Further research is required to elucidate the precise molecular target of this compound in fungal cells.

Logical Relationship of Antifungal Mechanisms

Ansatrienin_A3 This compound (Putative Target) Protein_Synthesis Protein Synthesis Ansatrienin_A3->Protein_Synthesis Inhibits Fungal_Cell Fungal Cell Integrity Protein_Synthesis->Fungal_Cell Disrupts Amphotericin_B Amphotericin B (Polyene) Ergosterol_Membrane Ergosterol in Cell Membrane Amphotericin_B->Ergosterol_Membrane Binds to Ergosterol_Membrane->Fungal_Cell Disrupts Fluconazole Fluconazole (Azole) Ergosterol_Synthesis Ergosterol Biosynthesis Fluconazole->Ergosterol_Synthesis Inhibits Ergosterol_Synthesis->Fungal_Cell Disrupts Caspofungin Caspofungin (Echinocandin) Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Caspofungin->Glucan_Synthesis Inhibits Glucan_Synthesis->Fungal_Cell Disrupts

Caption: Comparative Mechanisms of Action.

Data Presentation: In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro activity of an antifungal agent. It represents the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize representative MIC ranges for the comparator drugs against key fungal pathogens.

Table 1: In Vitro Activity against Candida albicans

Antifungal AgentClassMIC Range (µg/mL)
This compound Ansamycin [Placeholder Data]
Amphotericin BPolyene0.25 - 1.0[13]
FluconazoleAzole≤0.25 - 4.0
CaspofunginEchinocandin0.114 - 1.26[14]

Table 2: In Vitro Activity against Aspergillus fumigatus

Antifungal AgentClassMIC Range (µg/mL)
This compound Ansamycin [Placeholder Data]
Amphotericin BPolyene0.5 - 2.0
FluconazoleAzole16 - >64
CaspofunginEchinocandin0.03125 - 16[15]

Table 3: In Vitro Activity against Cryptococcus neoformans

Antifungal AgentClassMIC Range (µg/mL)
This compound Ansamycin [Placeholder Data]
Amphotericin BPolyene0.25 - 1.0[16]
FluconazoleAzole4.0 - 16.0[17][18]
CaspofunginEchinocandin4.0[19]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines provide standardized methods for antifungal susceptibility testing of yeasts and filamentous fungi, respectively.[20][21][22]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator drugs against selected fungal pathogens.

Materials:

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • This compound, Amphotericin B, Fluconazole, Caspofungin

  • RPMI 1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to achieve a final inoculum concentration as specified in the CLSI guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[23]

  • Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in RPMI 1640 medium directly in the 96-well plates.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.

  • Incubation: Plates are incubated at 35°C for 24-48 hours (for Candida and Aspergillus species) or up to 72 hours (for Cryptococcus neoformans).[18][23]

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins against yeasts) compared to the drug-free control well.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (Standardized Concentration) C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Antifungal Agents B->C D Incubate at 35°C (24-72 hours) C->D E Read Plates Visually or Spectrophotometrically D->E F Determine MIC (Lowest Inhibitory Concentration) E->F

Caption: Broth Microdilution Workflow.

In Vivo Efficacy Assessment: Galleria mellonella Model

The Galleria mellonella (greater wax moth larvae) model is a valuable tool for preliminary in vivo assessment of antifungal efficacy due to its cost-effectiveness, ethical considerations, and physiological similarities in its innate immune response to mammals.[24][25][26]

Objective: To evaluate the in vivo efficacy of this compound in reducing fungal burden and improving survival in a systemic fungal infection model.

Materials:

  • G. mellonella larvae

  • Fungal pathogen (e.g., Candida albicans)

  • This compound and comparator drugs

  • Microinjection apparatus

Procedure:

  • Infection: A lethal dose of the fungal pathogen is injected into the hemocoel of the larvae.

  • Treatment: At specified time points post-infection, larvae are treated with this compound or a comparator drug via injection. A control group receives a placebo.

  • Monitoring: Larval survival is monitored over a period of several days.

  • Fungal Burden (Optional): At selected time points, a subset of larvae can be homogenized, and the fungal burden determined by plating serial dilutions on appropriate growth media and counting colony-forming units (CFUs).

Signaling Pathway Visualization: Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a critical target for many antifungal drugs.[6][7][27][28] The following diagram illustrates the key steps in this pathway and the point of inhibition by azole antifungals.

Ergosterol Biosynthesis Pathway and Azole Inhibition

AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 Ergosterol Ergosterol Lanosterol->Ergosterol Erg11 (Lanosterol 14-alpha-demethylase) Fluconazole Fluconazole (Azoles) Fluconazole->Lanosterol Inhibits Erg11

Caption: Ergosterol Biosynthesis Pathway.

Conclusion

This guide provides a foundational framework for the systematic evaluation of this compound as a potential antifungal agent. By employing standardized in vitro and in vivo methodologies, researchers can generate the necessary data to benchmark its efficacy against current clinical standards. The elucidation of its precise mechanism of action and the generation of robust susceptibility data are critical next steps in the development of this compound as a therapeutic candidate.

References

Safety Operating Guide

Navigating the Disposal of Ansatrienin A3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. For researchers, scientists, and drug development professionals working with Ansatrienin A3, a minor component of the ansamycin (B12435341) complex produced by Streptomyces collinus, adherence to proper disposal protocols is paramount to maintaining a safe and environmentally responsible workspace.

Core Principles for this compound Disposal

The disposal of this compound should align with the general guidelines for laboratory chemical waste. These procedures are designed to prevent harm to personnel and the environment.

1. Waste Identification and Segregation:

All waste chemicals, including unused or expired this compound, as well as contaminated materials, should be treated as hazardous waste.[1] It is crucial to segregate chemical waste based on compatibility to prevent dangerous reactions.[3] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from flammable materials.[3]

2. Container Management:

Proper containment is a cornerstone of safe chemical waste disposal.

  • Container Selection: Use only appropriate, chemically compatible containers for waste storage, with plastic being a preferred material.[4] The original container, if in good condition, is often an ideal choice.[3] Food containers must never be used for hazardous waste storage.[3]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[4] This includes the chemical name ("this compound waste") and any known hazards.

  • Closure: Waste containers must be kept securely closed at all times, except when adding waste.[1][3]

3. Storage in Satellite Accumulation Areas (SAAs):

Hazardous waste must be stored in designated SAAs within the laboratory, at or near the point of generation.[3][4] These areas should be inspected weekly for any signs of leakage.[3] There are specific limits on the amount of hazardous waste that can be accumulated in an SAA.[4]

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the recommended steps for the disposal of this compound and associated waste.

Experimental Protocol: this compound Waste Disposal

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed container.

    • Liquid Waste: If this compound is in a solvent (e.g., DMSO), collect the solution in a compatible, labeled waste container.[2] Do not mix with incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste.

  • Container Management:

    • Ensure the waste container is in good condition and securely capped.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the solvent if applicable.

  • Storage:

    • Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area.

    • Ensure the SAA is secure and away from general laboratory traffic.

  • Disposal Request:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[3][4]

  • Empty Container Disposal:

    • An empty container that held this compound can generally be disposed of as regular trash after it has been thoroughly emptied and any hazardous waste labels have been defaced.[1] If the substance were acutely hazardous, the container would require triple rinsing before disposal.[1]

Quantitative Data Summary

ParameterGuideline
Maximum Hazardous Waste in SAA55 gallons
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time in SAA (partially full)Up to 1 year
Time to Removal After FullWithin 3 days

Note: These are general guidelines; always consult your institution's specific policies.[3][4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Ansatrienin_A3_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Unused, Expired, Contaminated) B Wear Appropriate PPE A->B C Select Compatible & Labeled Waste Container B->C D Collect Waste (Solid, Liquid, Contaminated Items) C->D E Securely Cap Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Monitor SAA Volume & Storage Time F->G H Request EHS Pickup When Full or Time Limit Reached G->H I Properly Dispose of Empty, Defaced Container H->I

This compound Disposal Workflow

By adhering to these established protocols, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always prioritize consulting your institution's specific chemical hygiene plan and EHS office for guidance.

References

Personal protective equipment for handling Ansatrienin A3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for handling Ansatrienin A3 in a laboratory setting. Given the limited availability of specific safety data for this compound, the following recommendations are based on best practices for handling bioactive, powdered chemical compounds. This compound is a component of the ansamycin (B12435341) complex produced by Streptomyces collinus.[1][2] The related compound, Ansatrienin A, is classified as a dangerous good for transport, suggesting that caution should be exercised when handling compounds in this class.[3]

Personal Protective Equipment (PPE)

Consistent and correct use of personal protective equipment is the primary defense against exposure to potentially bioactive compounds like this compound. The following table outlines the recommended PPE for handling this compound, especially in its solid powder form.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles with side shields.Protects eyes from splashes, aerosols, and airborne powder.
Hand Protection Disposable GlovesNitrile, powder-free gloves. Consider double-gloving for added protection.Prevents skin contact with the compound. Powder-free gloves minimize contamination of the work area.
Body Protection Laboratory CoatLong-sleeved, properly fastened lab coat.Protects skin and clothing from spills and contamination.
Respiratory Protection N95 or N100 RespiratorA NIOSH-approved N95 or N100 particulate respirator.Recommended when handling powders outside of a certified chemical fume hood to minimize inhalation of airborne particles.
Foot Protection Closed-toe ShoesSubstantial, closed-toe shoes that cover the entire foot.Protects feet from spills and falling objects.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

Workflow for Handling this compound Powder

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Powder gather_materials->weigh Proceed to handling dissolve Prepare Solution (if applicable) weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate Proceed to cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound powder.

Experimental Protocol: Safe Handling of Powdered this compound

This protocol provides detailed steps for the safe handling of this compound powder.

  • Preparation:

    • Designate a specific work area for handling this compound to prevent cross-contamination.

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary materials: this compound container, spatulas, weigh boats (consider anti-static), solvent for solubilization (e.g., DMSO), and waste containers.[1]

    • Put on all required PPE as outlined in the table above.

  • Handling (inside a chemical fume hood):

    • Perform all manipulations of the powder within the fume hood to minimize inhalation exposure.

    • Carefully open the container of this compound.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • To prepare a solution, add the solvent to the pre-weighed powder slowly to avoid aerosolization.

    • Tightly close the this compound container when finished.

  • Spill Management:

    • In case of a small spill, do not sweep the dry powder.

    • Gently cover the spill with a damp paper towel to avoid generating dust.

    • Wipe the area with the damp towel, then clean the surface with an appropriate solvent or detergent.

    • Place all contaminated materials into a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Disposal Workflow

cluster_waste_streams Waste Segregation cluster_containers Containment cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, weigh boats, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions of this compound) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_container Puncture-proof Sharps Container sharps_waste->sharps_container disposal_service Licensed Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service sharps_container->disposal_service

Caption: A workflow for the proper segregation and disposal of waste contaminated with this compound.

Disposal Procedures:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and bench paper, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Disposal Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.